molecular formula C14H19ClN2O B185496 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea CAS No. 82744-88-5

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

货号: B185496
CAS 编号: 82744-88-5
分子量: 266.76 g/mol
InChI 键: LRYHVCLGCXYSBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(13-8-3-2-4-9-13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHVCLGCXYSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357471
Record name 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82744-88-5
Record name 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure Analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the molecular structure elucidation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a compound of interest in medicinal chemistry and materials science. We delve into a multi-technique approach, integrating spectroscopic, crystallographic, and computational methods to achieve a holistic understanding of its three-dimensional architecture and electronic properties. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural outlines but also the underlying scientific rationale for the chosen analytical strategies. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's three-dimensional structure is paramount in understanding its function, reactivity, and potential applications. For a substituted urea derivative like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, the spatial arrangement of its constituent phenyl, cyclohexyl, and methyl groups around the core urea functionality dictates its intermolecular interactions and, consequently, its biological activity and material properties. Phenylureas are a known class of herbicides and can act as persistent organic pollutants.[1] A thorough structural analysis is therefore a critical first step in rational drug design, polymorphism screening, and the prediction of metabolic pathways.

The urea functional group exhibits conformational restrictions due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group.[2] This can lead to different stable conformations, and understanding these is crucial. This guide will outline a synergistic workflow that leverages the strengths of various analytical techniques to provide a complete and unambiguous structural characterization.

Physicochemical and Computed Properties

A foundational understanding of the molecule's basic properties is essential before embarking on more complex analyses.

PropertyValueSource
Molecular FormulaC₁₄H₁₉ClN₂O
Molecular Weight266.76 g/mol [3]
Monoisotopic Mass266.1186 Da[4]
XLogP33.5[4]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1[3]
Rotatable Bond Count3[3]

Integrated Analytical Workflow

The comprehensive analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea necessitates a multi-pronged approach. The following workflow illustrates the logical progression of experiments, from initial characterization to detailed structural determination.

Molecular_Structure_Analysis_Workflow Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computation Computational Modeling Synthesis Synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Confirm Purity & Preliminary Structure MS Mass Spectrometry (HRMS) Purification->MS Confirm Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Identify Functional Groups SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Grow Single Crystals DFT DFT Calculations (Geometry Optimization, Electronic Properties) NMR->DFT Compare Experimental & Calculated Shifts Final_Structure Definitive Molecular Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure SCXRD->DFT Compare Solid-State & Gas-Phase Structures SCXRD->Final_Structure DFT->Final_Structure

Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Spectroscopic Analysis

Spectroscopic techniques provide the initial, crucial insights into the molecular structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are essential.

Expertise & Experience: The choice of 2D NMR is deliberate. COSY will establish the proton-proton correlations within the cyclohexyl and phenyl rings, while HSQC will link each proton to its directly attached carbon, allowing for unambiguous assignment of the complex aliphatic region of the spectrum. Extensive NMR studies on substituted diphenylureas have been performed to gain insight into the stacking of aromatic rings.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ureas as it can help in observing the N-H proton signals which may exchange in other solvents.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish connectivity.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic region (δ 7.0-7.5 ppm): Signals corresponding to the four protons of the 3-chlorophenyl group.

    • N-H proton (δ 5.0-8.0 ppm, broad): A singlet corresponding to the urea N-H, its chemical shift and broadness being dependent on solvent and concentration.

    • Cyclohexyl protons (δ 1.0-4.0 ppm): A complex series of multiplets for the 11 protons of the cyclohexyl ring.

    • Methyl protons (δ 2.5-3.0 ppm): A singlet for the N-methyl group.

  • ¹³C NMR:

    • Carbonyl carbon (δ 150-160 ppm): The characteristic signal for the urea carbonyl.

    • Aromatic carbons (δ 110-140 ppm): Six signals for the 3-chlorophenyl ring.

    • Cyclohexyl carbons (δ 20-60 ppm): Signals for the carbons of the cyclohexyl ring.

    • Methyl carbon (δ 30-40 ppm): The signal for the N-methyl carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The fragmentation pattern can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct measurement of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

  • N-H Stretch: A band in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and methyl groups, and just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl ring.

  • C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the urea carbonyl.

  • C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Single-Crystal X-ray Diffraction (SC-XRD)

While NMR provides the structure in solution, SC-XRD gives the precise atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: The structure determined by SC-XRD serves as the "gold standard" for validating the connectivities established by NMR. The conformation observed in the solid state can be compared with computational models to understand the energetic landscape of the molecule.[2]

Experimental Protocol: SC-XRD

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Expected Structural Features:

  • The urea moiety will likely be planar or near-planar.

  • The cyclohexyl ring will adopt a chair conformation.

  • The crystal packing will be influenced by hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as possible π-stacking interactions of the phenyl rings.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental data.[1][5]

Expertise & Experience: DFT calculations are not just for confirmation. They can predict spectroscopic properties (NMR chemical shifts, IR frequencies) that can aid in the interpretation of experimental spectra. Furthermore, they can be used to explore the conformational landscape of the molecule, identifying the lowest energy conformers.

Computational Protocol: DFT Calculations

  • Model Building: Build the 3D structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in silico.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the lowest energy conformation in the gas phase.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.

Integrated Structural Analysis and Conclusion

The final, definitive structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is established by integrating the data from all the aforementioned techniques. The connectivity from NMR must be consistent with the atomic positions from SC-XRD. The molecular formula from HRMS must match the determined structure. The functional groups identified by FTIR should be present in the final structure. Finally, the experimental data should show good agreement with the predictions from computational modeling.

This multi-technique, self-validating approach ensures the highest level of confidence in the elucidated molecular structure, providing a solid foundation for any further research or development involving this compound.

References

  • Evaluating phenylurea herbicide photostability using computational chemistry | Poster Board #1175 - American Chemical Society. Available from: [Link]

  • Conformational preferences in model antiviral compounds: A spectroscopic and computational study of phenylurea and 1,3-diphenylurea - RSC Publishing. Available from: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available from: [Link]

  • Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

  • Single-crystal X-ray structures of the asymmetric unit cell of complex... - ResearchGate. Available from: [Link]

  • 1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 - PubChem. Available from: [Link]

  • Materials Explorer. Available from: [Link]

  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC - NIH. Available from: [Link]

  • 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O) - PubChemLite. Available from: [Link]

  • Phenylurea | C7H8N2O | CID 6145 - PubChem - NIH. Available from: [Link]

  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea - MDPI. Available from: [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC. Available from: [Link]

  • 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • 1-(3-chlorophenyl)-3-cyclohexylurea (C13H17ClN2O) - PubChemLite. Available from: [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. Available from: [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in various organic solvents. The methodologies detailed herein are grounded in established scientific principles to ensure the generation of accurate and reproducible data, which is critical for downstream applications such as formulation development, reaction chemistry, and toxicological studies.

Introduction: Understanding the Compound and the Importance of Solubility

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a substituted urea derivative. The physicochemical properties of such molecules, including their solubility, are dictated by their structural features. The presence of a chlorophenyl group introduces a degree of lipophilicity, while the urea and methyl groups can participate in hydrogen bonding and polar interactions. The cyclohexyl group further contributes to the nonpolar character of the molecule. A comprehensive understanding of its solubility in a range of organic solvents is paramount for its effective utilization in research and development. Low solubility can impede bioavailability in pharmaceutical formulations and limit its utility in synthetic chemistry.[1]

Physicochemical Properties of a Structurally Related Compound:

To contextualize the potential solubility behavior of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, we can consider the properties of the closely related compound, 1-(3-Chlorophenyl)-3-cyclohexylurea[2]:

  • Molecular Weight: 252.74 g/mol

  • Molecular Formula: C₁₃H₁₇ClN₂O

These properties suggest a molecule with moderate polarity, indicating that its solubility will be significantly influenced by the choice of solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where solutes tend to dissolve in solvents of similar polarity.[3]

Theoretical Framework: Factors Influencing Solubility

The solubility of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in an organic solvent is governed by the interplay of several factors:

  • Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, promote dissolution.

  • Solute-Solute Interactions: The strength of the crystal lattice energy of the solid compound must be overcome by the solute-solvent interactions for dissolution to occur.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also influences solubility.

A systematic approach to solvent selection, encompassing a range of polarities and functionalities, is crucial for mapping a comprehensive solubility profile.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][4][5] This technique involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[6][7][8]

Rationale for Method Selection

The shake-flask method is chosen for its ability to determine the true thermodynamic solubility, representing a state of equilibrium between the dissolved and undissolved solute.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[1] For in-depth characterization, thermodynamic solubility provides a more robust and fundamental physical property. HPLC is the preferred analytical technique due to its high sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities or degradants.[6][7][8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea B Add known volume of organic solvent A->B C Seal vials and place in a shaker bath B->C D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.45 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV G->H I Quantify concentration using a calibration curve H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase for HPLC

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1][6] Preliminary studies can be conducted to determine the optimal equilibration time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could interfere with the analysis.

  • Sample Analysis by HPLC:

    • Prepare a stock solution of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea of known concentration in a suitable solvent (in which it is freely soluble).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Inject the calibration standards into the HPLC system to construct a calibration curve of peak area versus concentration.

    • Dilute the filtered saturated solutions with the appropriate mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in the diluted samples.

    • Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea at 25 °C

Organic SolventSolvent Polarity IndexSolubility (mg/mL)
Hexane0.1[Experimental Value]
Toluene2.4[Experimental Value]
Dichloromethane3.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Acetone5.1[Experimental Value]
Acetonitrile5.8[Experimental Value]
Ethanol4.3[Experimental Value]
Methanol5.1[Experimental Value]

Note: The table is a template to be populated with experimental data. The solvent polarity index is provided as a reference for interpreting the results.

Interpretation of Results:

By analyzing the solubility data in relation to the solvent polarity, a comprehensive understanding of the compound's solubility behavior can be developed. For instance, high solubility in nonpolar solvents like hexane and toluene would indicate a predominantly lipophilic character. Conversely, good solubility in polar aprotic solvents like acetone and acetonitrile, or polar protic solvents like methanol and ethanol, would suggest the importance of polar interactions and hydrogen bonding capabilities.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in organic solvents. By adhering to the detailed shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reproducible data. A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in drug development and chemical research, enabling informed decisions in formulation, synthesis, and further investigation.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • How to determine the solubility of a substance in an organic solvent?
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Experiment: Solubility of Organic & Inorganic Compounds. Odessa College.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
  • how can i test the solubility in hplc please ?
  • 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

Sources

Technical Deep Dive: Mechanism of Action of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea , categorizing it within the class of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors .

Executive Summary

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a synthetic pharmacophore primarily characterized as an inhibitor of Soluble Epoxide Hydrolase (sEH; E.C. 3.3.2.10) . It belongs to the 1,3-disubstituted urea class, which mimics the transition state of epoxide hydrolysis. By targeting the C-terminal hydrolase domain of the sEH enzyme, this compound prevents the degradation of Epoxyeicosatrienoic Acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, antihypertensive, and analgesic properties.

While structurally related to phenylurea herbicides (e.g., Siduron), its specific N-methylation and 3-chloro substitution pattern optimize it for the mammalian sEH catalytic tunnel rather than the plant Photosystem II complex.

Feature Specification
Primary Target Soluble Epoxide Hydrolase (sEH)
Binding Site C-terminal Hydrolase Catalytic Tunnel
Mechanism Type Transition State Mimic / Competitive Inhibition
Key Effect Stabilization of EETs (prevention of conversion to DHETs)
Chemical Class N,N'-Disubstituted Urea (Trisubstituted variant)

Molecular Architecture & SAR Analysis

The efficacy of this molecule relies on a precise Structure-Activity Relationship (SAR) that fits the "L-shaped" hydrophobic pocket of the sEH enzyme.

The Urea Core (The "Warhead")

The central urea functionality is the critical pharmacophore. It acts as a Transition State Mimic .

  • Hydrogen Bonding: The urea carbonyl oxygen accepts hydrogen bonds, while the amide protons (specifically at N3) donate hydrogen bonds to the enzyme's catalytic residues (Tyr383 , Tyr466 , and Asp336 ).

  • N1-Methylation: The methyl group on the cyclohexyl nitrogen (N1) introduces a steric constraint. Unlike standard 1,3-dialkylureas, this methylation reduces the hydrogen bond donor capacity at N1, potentially improving membrane permeability (solubility) and forcing the cyclohexyl group into a specific conformation preferred by the enzyme's hydrophobic tunnel.

The Flanking Groups[1]
  • 3-Chlorophenyl (Right-Side): The meta-chloro substitution increases lipophilicity and metabolic stability. It prevents rapid ring oxidation (compared to an unsubstituted phenyl) and fits into the aromatic-tolerant side of the catalytic pocket.

  • Cyclohexyl (Left-Side): This bulky aliphatic group mimics the hydrophobic tail of the natural substrate (EETs). It occupies the large hydrophobic pocket of the enzyme, driving binding affinity through Van der Waals interactions.

Mechanism of Action: The Core Pathway

Catalytic Inhibition

The sEH enzyme functions via a two-step mechanism involving a covalent ester intermediate. This compound interrupts the first step.

  • Entry: The inhibitor enters the catalytic tunnel.

  • Engagement: The urea carbonyl oxygen positions itself between the hydroxyl groups of Tyr383 and Tyr466 .

  • Stabilization: This interaction mimics the oxyanion hole that normally stabilizes the high-energy intermediate of epoxide ring opening.

  • Blockade: By occupying this site with high affinity, the compound prevents the entry of endogenous EETs, effectively shutting down the hydrolysis pathway.

Downstream Signaling (The EET Cascade)

Inhibition of sEH leads to the accumulation of EETs. The physiological outcome is driven by the extended half-life of these mediators.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Epoxyeicosatrienoic Acids) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Substrate Entry Effect Physiological Effects: Vasodilation Anti-inflammation Analgesia EET->Effect Accumulation DHET DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHET Hydrolysis (Toxic/Inactive) Inhibitor 3-(3-Chlorophenyl)-1-cyclohexyl- 1-methylurea Inhibitor->sEH COMPETITIVE INHIBITION

Figure 1: The mechanism of sEH inhibition.[1][2][3][4][5][6] The compound blocks the conversion of active EETs into inactive DHETs, amplifying the anti-inflammatory signal.

Experimental Validation Protocols

To validate the activity of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, the following self-validating protocols are recommended.

In Vitro sEH Inhibition Assay (Fluorescent)

This assay uses a surrogate substrate, PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate), which becomes fluorescent upon hydrolysis.

Protocol Workflow:

  • Preparation: Dissolve the test compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

  • Enzyme Incubation: Add 20 µL of recombinant human sEH (hsEH) (~1 nM final concentration) to 20 µL of inhibitor dilution in a black 96-well plate.

  • Pre-incubation: Incubate for 5 minutes at 30°C to allow equilibrium binding.

  • Substrate Addition: Add 160 µL of PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear region. Determine IC50 using a 4-parameter logistic fit.

Control System:

  • Positive Control:t-AUCB or AUDA (Known sEH inhibitors).

  • Negative Control: DMSO vehicle only (100% Activity).

  • Background: Buffer + Substrate (No Enzyme).

Cellular Target Engagement (EET/DHET Ratio)

Validates that the compound penetrates the cell and inhibits the target in a biological context.

Protocol Workflow:

  • Cell Culture: Culture HUVEC or HEK293 cells expressing sEH.

  • Treatment: Treat cells with the compound (1 µM) or Vehicle for 24 hours.

  • Stimulation: Add Arachidonic Acid or specific EET regioisomers (e.g., 14,15-EET).

  • Extraction: Collect supernatant and lyse cells. Extract lipids using ethyl acetate.

  • LC-MS/MS Analysis: Quantify the ratio of 14,15-EET (substrate) to 14,15-DHET (product).

  • Criterion: A significant increase in the EET/DHET ratio compared to vehicle indicates successful sEH inhibition.

Synthesis & Experimental Workflow

The synthesis of this specific urea derivative typically follows the reaction of a secondary amine with an isocyanate.

Synthesis R1 N-Methylcyclohexylamine (Secondary Amine) Process Nucleophilic Addition Solvent: DCM or THF Temp: 0°C to RT R1->Process R2 3-Chlorophenyl Isocyanate (Electrophile) R2->Process Product 3-(3-Chlorophenyl)-1-cyclohexyl- 1-methylurea Process->Product Yield > 85%

Figure 2: Synthetic route via isocyanate coupling.[3][4][5] The reaction is driven by the nucleophilic attack of the secondary amine on the isocyanate carbon.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[4] Journal of Medicinal Chemistry.

  • Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[4] Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (n.d.). "Urea derivatives and sEH inhibition data." National Center for Biotechnology Information.

Sources

Advanced Technical Guide: Substituted Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Scaffold's Versatility

The substituted phenylurea moiety (


) represents a privileged scaffold in bioactive small molecule design. Its utility spans two distinct but chemically related domains: agrochemicals , where it functions as a Photosystem II inhibitor, and medicinal chemistry , where it serves as a critical pharmacophore for kinase inhibition (Type II) and Soluble Epoxide Hydrolase (sEH) modulation.

This guide moves beyond basic synthesis to explore the causality of substitution patterns—why specific electronic and steric modifications shift the molecule from a herbicide to a potent anticancer agent.

Synthetic Architecture: Constructing the Core

Reliable access to the phenylurea core is the prerequisite for any SAR study. While phosgene-mediated routes exist, they are often avoided in modern high-throughput environments due to safety protocols.

Method A: Isocyanate Addition (The Gold Standard)

The nucleophilic addition of an aniline to a phenyl isocyanate is the most atom-economic and mechanistically straightforward route. It requires no external catalyst and proceeds via a concerted nucleophilic attack.

  • Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate.

  • Solvent Choice: Anhydrous aprotic solvents (DCM, THF, Toluene) are critical to prevent hydrolysis of the isocyanate into a symmetric urea byproduct.

Method B: CDI-Mediated Coupling (Safety-Focused)

When isocyanates are unstable or commercially unavailable, 1,1'-Carbonyldiimidazole (CDI) activates the aniline to form an intermediate imidazole carboxamide, which is then displaced by the second amine.

Visualization: Synthetic Pathways

Synthesis_Pathways cluster_0 Method A: Isocyanate Route cluster_1 Method B: CDI Activation Aniline Substituted Aniline (Nucleophile) Transition Tetrahedral Intermediate Aniline->Transition Nucleophilic Attack Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Transition Product_A Phenylurea Derivative Transition->Product_A Proton Transfer Aniline_B Aniline Intermediate Acylimidazole Intermediate Aniline_B->Intermediate Activation CDI CDI Reagent CDI->Intermediate Product_B Phenylurea Derivative Intermediate->Product_B Displacement Amine_2 Secondary Amine Amine_2->Product_B

Figure 1: Comparison of Isocyanate vs. CDI synthetic routes for phenylurea construction.

Agrochemical Application: Photosystem II Inhibition

In agriculture, substituted phenylureas (e.g., Diuron, Linuron) are foundational herbicides. Their efficacy relies on a specific blockade within the thylakoid membrane.

Mechanism of Action: The D1 Protein Blockade

These derivatives bind to the Q_B binding niche on the D1 protein of the Photosystem II (PSII) complex.[1]

  • Normal Flow: Electrons flow from Q_A (primary quinone) to Q_B (secondary quinone).

  • Inhibition: The phenylurea mimics the plastoquinone structure, competitively binding to the Q_B site.

  • Result: Electron transport is halted. The plant cannot fix CO2, and the accumulation of triplet state chlorophyll generates reactive oxygen species (ROS), causing lipid peroxidation and cell death (necrosis).

Key SAR for Herbicides:

  • N1 Position: Requires a phenyl ring, optimally substituted with halogens (3,4-Cl2 is classic) to fit the lipophilic pocket.

  • N3 Position: Small alkyl groups (Methyl, Methoxy) are essential for steric fit within the D1 niche. Large groups here destroy herbicidal activity.

Medicinal Chemistry Frontiers

In drug discovery, the phenylurea scaffold is repurposed. The "small alkyl" requirement of herbicides is replaced by complex heterocyclic tails to target kinases or enzymes.

Kinase Inhibition (Type II)

Diarylureas like Sorafenib utilize the urea moiety as a "linker" and "anchor."

  • Binding Mode: The urea functions as a hydrogen bond donor/acceptor pair.[2] It forms critical H-bonds with the conserved Glu and Asp residues in the kinase "DFG-out" (inactive) conformation.

  • Selectivity: This binding locks the kinase in an inactive state, offering higher selectivity than ATP-competitive (Type I) inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory agents—into inactive diols.[3]

  • The Pharmacophore: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr381, Tyr465) in the catalytic pocket, mimicking the transition state of epoxide hydrolysis.

  • TPPU: 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is a potent tool compound where the trifluoromethoxy group enhances metabolic stability and lipophilicity.

Visualization: Dual Mechanism (Herbicide vs. Kinase)

Mechanisms cluster_herbicide Herbicide Mechanism (PSII) cluster_kinase Kinase Inhibition (Type II) Light Light Energy PSII Photosystem II Light->PSII QA Plastoquinone A PSII->QA QB_Site QB Binding Pocket (D1 Protein) QA->QB_Site Normal e- Flow Block Electron Transport BLOCKED QB_Site->Block Inhibitor Bound Urea_Herb Phenylurea (Diuron) Urea_Herb->QB_Site Competitive Binding Kinase Tyrosine Kinase (VEGFR/RAF) Inhibition Signal Transduction HALTED Kinase->Inhibition DFG DFG-Out Conformation (Inactive) DFG->Kinase Glu_Asp Glu/Asp Residues Glu_Asp->DFG Stabilizes Urea_Drug Diarylurea (Sorafenib) Urea_Drug->Glu_Asp H-Bond Anchoring

Figure 2: Mechanistic divergence between agricultural PSII inhibition and medicinal kinase inactivation.

Comparative Data: SAR & Applications

The following table summarizes how structural modifications dictate the biological application of the phenylurea scaffold.

FeatureAgrochemicals (Herbicides)Medicinal (Kinase Inhibitors)Medicinal (sEH Inhibitors)
Core Scaffold N-phenyl-N',N'-dialkylureaN,N'-diarylureaN-phenyl-N'-alkyl/arylurea
N1 Substitution 3,4-Dichlorophenyl (Lipophilic)Aryl with H-bond acceptors (F, Cl)4-Trifluoromethoxyphenyl
N3 Substitution Small alkyl (Methyl, Methoxy)Heterocyclic (Pyridine, etc.)Piperidine/Adamantyl
Key Interaction Hydrophobic fit in D1 pocketH-bond to Glu/Asp (DFG-out)H-bond to Tyr/Asp (Catalytic)
Example Diuron, LinuronSorafenib, RegorafenibTPPU, AUDA
Primary Target Photosystem II (D1 Protein)VEGFR, PDGFR, RAF KinasesSoluble Epoxide Hydrolase

Experimental Protocols

These protocols are designed to ensure reproducibility and high yield.

Protocol 6.1: General Synthesis of N,N'-Disubstituted Phenylureas

Objective: Synthesis of a library of phenylurea derivatives for SAR screening. Scale: 1.0 mmol.

  • Preparation: Flame-dry a 25 mL round-bottom flask and flush with Argon.

  • Dissolution: Add Substituted Aniline (1.0 equiv, 1.0 mmol) to the flask. Dissolve in 5 mL of anhydrous Dichloromethane (DCM) or Toluene .

    • Note: Use Toluene if the aniline is electron-deficient to allow for reflux.

  • Addition: Add Substituted Phenyl Isocyanate (1.1 equiv, 1.1 mmol) dropwise via syringe while stirring at room temperature.

  • Reaction: Stir the mixture.

    • Observation: A precipitate (the urea) often forms within 15–60 minutes.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1).[4] The isocyanate spot will disappear.

  • Work-up:

    • If precipitate forms: Filter the solid using a Büchner funnel. Wash with cold DCM (2 x 5 mL).

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

  • Characterization: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic urea singlets (NH) between 8.5–9.5 ppm.

Protocol 6.2: sEH Inhibition Assay (Fluorescent)

Objective: Determine IC50 of synthesized derivatives against human sEH. Reagents: Recombinant human sEH, PHOME (substrate), Tris-HCl buffer.

  • Buffer Prep: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.[5]

  • Inhibitor Incubation:

    • Add 20 µL of enzyme solution (approx 1 nM final conc) to a black 96-well plate.

    • Add 2 µL of the phenylurea derivative (in DMSO) at varying concentrations.

    • Incubate at 30°C for 5 minutes.

  • Substrate Addition: Add 180 µL of PHOME substrate (cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) to a final concentration of 50 µM.

  • Measurement:

    • Monitor fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically for 10 minutes.

    • The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

  • Analysis: Calculate the slope of the linear region. Plot % Activity vs. Log[Inhibitor] to determine IC50.

References

  • BenchChem. (2025).[6] The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. Retrieved from

  • ResearchGate. (2025). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents. Retrieved from

  • National Institutes of Health (NIH). (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU. Retrieved from

  • University of Minnesota Extension. Photosynthesis inhibitor herbicides: Mode of Action. Retrieved from

  • Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from

  • National Institutes of Health (NIH). (2009). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. Retrieved from

Sources

toxicity and safety data sheet (SDS) for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 82744-88-5 Chemical Family: Substituted Phenylurea Primary Application: Herbicide Research / Photosynthesis Inhibitor / Cytokinin Analog Document Type: Technical Whitepaper & Safety Protocol

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a specialized substituted phenylurea compound. While structurally related to commercial herbicides like Siduron or Diuron , this specific isomer is primarily utilized in research contexts to study structure-activity relationships (SAR) in Photosystem II (PSII) inhibition or cytokinin-like biological activity.

This guide synthesizes available physicochemical data with "read-across" toxicological principles from the phenylurea class to establish a robust safety framework. Researchers must treat this compound as a potent aquatic toxin and a potential irritant , necessitating strict containment protocols.

Chemical Structure & Properties[1][2][3][4]
PropertySpecification
Molecular Formula C₁₄H₁₉ClN₂O
Molecular Weight 266.77 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol, Acetone)
Melting Point Approx. 130–140°C (Class-typical)
Partition Coefficient (LogP) ~3.5–4.5 (Predicted: Highly Lipophilic)

Hazard Identification & Mechanism of Action

Mechanism of Action (The "Why" of Toxicity)

To understand the safety risks, one must understand the biological mechanism. Phenylureas target the Qb-binding niche of the D1 protein in the Photosystem II complex of plants.

  • In Plants: It blocks electron transport, causing the generation of Reactive Oxygen Species (ROS) and cell death.

  • In Mammals: The specific receptor is absent, leading to low acute toxicity. However, the lipophilic nature (cyclohexyl + chlorophenyl groups) facilitates membrane crossing, leading to potential hepatic metabolism load and endocrine interaction .

GHS Classification (Derived & Verified)

Based on structural analogs (e.g., 3-(4-chlorophenyl) isomer) and class data.

  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Environmental Hazards:

    • H400: Very toxic to aquatic life.[1]

    • H410: Very toxic to aquatic life with long lasting effects.[1][3]

Visualization: Biological Interaction Pathway

G cluster_Plant Target Organism (Plant/Algae) cluster_Mammal Non-Target (Mammal) Compound 3-(3-Chlorophenyl) -1-cyclohexyl-1-methylurea Uptake Lipophilic Uptake (Cell Membrane) Compound->Uptake PSII Photosystem II (D1 Protein) Uptake->PSII High Affinity Liver Hepatic Metabolism (CYP450 N-demethylation) Uptake->Liver Systemic Circ. ET_Block Electron Transport Blockade PSII->ET_Block ROS ROS Generation (Oxidative Stress) ET_Block->ROS Excretion Renal Excretion (Conjugates) Liver->Excretion Metabolites

Figure 1: Comparative biological pathway showing the high-affinity target in plants versus the metabolic clearance route in mammals.

Toxicological Profile (Read-Across Analysis)

As specific in-vivo data for CAS 82744-88-5 is limited, the following profile is constructed using Read-Across from the 4-chlorophenyl isomer and generic phenylurea herbicides (Diuron/Linuron).

Acute Toxicity[7]
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg. (Classified as Category 5 or Unclassified).

    • Context: Phenylureas are generally not acutely lethal in small doses.[4]

  • Dermal (Rabbit): Predicted LD50 > 2,000 mg/kg.

  • Inhalation: High dust concentrations may cause mechanical irritation.

Chronic & Long-Term Effects
  • Carcinogenicity: Data Lacking. (Note: Related compounds like Diuron are "Known/Likely" carcinogens at high doses due to bladder cytotoxicity). Treat as a Suspected Carcinogen for safety planning.

  • Reproductive Toxicity: Some phenylureas exhibit anti-androgenic activity. Pregnant researchers should avoid handling.

  • Specific Target Organ Toxicity (STOT): Repeated exposure may target the blood (methemoglobinemia) and liver .

Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine crystalline dust.
Dermal Nitrile Gloves (Min 0.11mm)Lipophilic nature allows skin absorption.
Ocular Safety Goggles (Non-vented)High risk of mechanical and chemical irritation.
Body Lab Coat + Tyvek SleevesMinimizes accumulation on clothing.
Engineering Controls
  • Primary: Handle only inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Secondary: Use HEPA-filtered local exhaust if hood space is unavailable.

  • Static Control: Ground all equipment; organic powders can generate static charges leading to dust explosions.

Emergency Response & Spill Management

Self-Validating Protocol: The following workflow ensures containment without spreading the contaminant.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 10g?) Start->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Yes (>10g) PPE Don PPE: Double Gloves, Goggles, N95 Assess->PPE No (<10g) DryClean Dry Cleanup: Avoid Water (Spreads Toxin) PPE->DryClean Scoop Gently Scoop/Sweep into Hazardous Waste Bag DryClean->Scoop WetWipe Wet Wipe Surface (Soap + Water) Scoop->WetWipe Dispose Dispose as Toxic Chemical Waste WetWipe->Dispose

Figure 2: Decision logic for spill remediation emphasizing dry cleanup to prevent aquatic release.[1]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Center.[1][3]

Environmental Fate & Disposal

Critical Warning: This compound is an environmental hazard.[4] Phenylureas are persistent in soil (Half-life: 1 month to 1 year) and highly toxic to algae (


).
  • Disposal: NEVER flush down the drain. Collect all solid waste and contaminated liquids (including rinsate) into containers labeled "Toxic Organic Waste - Pesticide Analog" .

  • Incineration: Must be disposed of via high-temperature incineration (equipped with scrubbers for NOx and HCl gases).

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(3-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA (CAS 82744-88-5).[6][7] Retrieved from

  • PubChem. (n.d.). Phenylurea Herbicides - Toxicity Profile.[8][9][10] National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Substituted Phenylureas. Retrieved from

  • ResearchGate. (2004). Joint algal toxicity of phenylurea herbicides.[9] Environmental Toxicology and Chemistry.[9] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: N,N'-Dicyclohexylurea (Structural Analog). Retrieved from

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a substituted phenylurea compound. The environmental fate of such chemicals is of paramount importance for assessing their potential ecological impact. This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to elucidate the environmental persistence and degradation pathways of this specific molecule. As direct studies on this compound are not extensively available in public literature, this document serves as a predictive and methodological framework, drawing upon established principles of environmental chemistry and the known behavior of structurally related phenylurea herbicides.

Our approach is grounded in a systematic evaluation of both abiotic and biotic degradation processes. We will explore the anticipated chemical transformations and detail the standardized experimental protocols necessary to quantify degradation rates and identify transformation products. This guide is intended for researchers, environmental scientists, and professionals in drug and chemical development who are tasked with generating robust environmental risk assessments.

Physicochemical Properties: The Foundation of Environmental Behavior

Before delving into degradation pathways, a thorough understanding of the compound's physicochemical properties is essential. These parameters govern its distribution and partitioning in the environment (e.g., soil, water, air) and its bioavailability for degradation.

PropertyPredicted/Estimated ValueSignificance in Environmental Fate
Molecular Formula C₁₄H₁₉ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 266.77 g/mol Influences diffusion and transport properties.
Water Solubility Low to ModerateAffects its concentration in aquatic systems and mobility in soil. Phenylurea herbicides generally have moderate solubility.
Log Kₒw (Octanol-Water Partition Coefficient) HighA high Log Kₒw suggests a tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water but increasing its persistence in those compartments.
Vapor Pressure LowIndicates that volatilization from soil and water surfaces is likely to be a minor dissipation pathway.
pKa Not readily availableThe urea functional group is generally neutral, but understanding any potential for ionization is crucial for predicting its behavior in different pH environments.

Anticipated Degradation Pathways

The degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in the environment is expected to proceed through a combination of abiotic and biotic processes. The following sections outline the most probable transformation pathways based on the chemical structure of the molecule.

Abiotic Degradation

Abiotic degradation involves chemical transformation without the intervention of biological organisms. The primary abiotic pathways for this compound are anticipated to be hydrolysis and photolysis.

Hydrolysis is a chemical reaction with water that can lead to the cleavage of chemical bonds. The urea linkage in the target molecule is a potential site for hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3][4] It is anticipated that under acidic or basic conditions, the urea bond could be cleaved, leading to the formation of 3-chloroaniline and N-cyclohexyl-N-methylamine.

Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly in the UV spectrum of sunlight.[5][6][7][8][9] The presence of the chlorophenyl ring suggests that photolysis could be a significant degradation pathway. Potential photolytic reactions include the reductive dechlorination of the aromatic ring, leading to the formation of phenyl-substituted urea derivatives, or photo-oxidation of the cyclohexyl or methyl groups.

Biotic Degradation

Biotic degradation, mediated by microorganisms such as bacteria and fungi in soil and water, is often the most significant pathway for the dissipation of phenylurea herbicides from the environment.[10][11][12][13][14] The primary microbial degradation pathway for phenylurea herbicides typically involves a stepwise N-dealkylation of the urea side chain, followed by hydrolysis of the urea bridge.[10][11]

For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, the following biotic transformations are predicted:

  • N-Demethylation: The initial and often rate-limiting step is the removal of the methyl group to form 3-(3-Chlorophenyl)-1-cyclohexylurea.[12]

  • Hydrolysis: The resulting N-demethylated metabolite can then undergo hydrolysis of the urea bond to yield 3-chloroaniline and cyclohexylamine.

  • Ring Cleavage: The 3-chloroaniline intermediate may be further degraded through microbial pathways involving dioxygenase enzymes, leading to the opening of the aromatic ring.

It is important to note that some microbial degradation pathways may lead to the formation of persistent and potentially more toxic metabolites.[15][16][17][18] Therefore, identifying the full spectrum of transformation products is a critical component of the environmental risk assessment.

Predicted Degradation Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea hydrolysis Hydrolysis parent->hydrolysis H₂O (pH dependent) photolysis Photolysis parent->photolysis Sunlight (hν) demethylation N-Demethylation parent->demethylation Microbial Enzymes hydrolysis_prod 3-Chloroaniline + N-cyclohexyl-N-methylamine hydrolysis->hydrolysis_prod photolysis_prod Dechlorinated and/or Oxidized Products photolysis->photolysis_prod demethylated_metabolite 3-(3-Chlorophenyl)-1-cyclohexylurea demethylation->demethylated_metabolite biotic_hydrolysis Hydrolysis biotic_hydrolysis_prod 3-Chloroaniline + Cyclohexylamine biotic_hydrolysis->biotic_hydrolysis_prod ring_cleavage Ring Cleavage mineralization CO₂ + H₂O + Cl⁻ ring_cleavage->mineralization demethylated_metabolite->biotic_hydrolysis biotic_hydrolysis_prod->ring_cleavage

Caption: Predicted abiotic and biotic degradation pathways for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Experimental Protocols for Determining Environmental Fate

To experimentally determine the environmental fate and degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a series of standardized laboratory studies are required. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for regulatory submissions.

Protocol 1: Hydrolysis as a Function of pH (OECD 111)[1][2][3][4]

Objective: To determine the rate of abiotic hydrolysis of the test substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

Methodology:

  • Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Application of Test Substance: Add the test substance (either non-labeled or radiolabeled for easier quantification) to the buffer solutions at a concentration not exceeding half of its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to quickly assess stability.

  • Sampling: At appropriate time intervals, collect duplicate samples from each pH solution.

  • Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the first-order rate constants and half-lives for hydrolysis at each pH.

Hydrolysis Study Workflow (OECD 111) start Start: Prepare Sterile Buffers (pH 4, 7, 9) add_compound Add Test Compound start->add_compound incubate Incubate in Dark at Constant Temperature add_compound->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Parent Compound & Products (HPLC, LC-MS) sample->analyze calculate Calculate Rate Constants & Half-lives analyze->calculate end End: Report Hydrolysis Data calculate->end Soil Biodegradation Study Workflow (OECD 307) start Start: Select & Characterize Soil apply Apply ¹⁴C-labeled Test Compound start->apply incubate Incubate (Aerobic/Anaerobic Conditions) apply->incubate trap_co2 Trap Evolved ¹⁴CO₂ incubate->trap_co2 sample Sacrifice Replicate Samples at Intervals incubate->sample extract Solvent Extraction sample->extract analyze Analyze Extracts & Bound Residues (HPLC-Radio, LC-MS) extract->analyze mass_balance Establish Mass Balance analyze->mass_balance calculate Calculate DT₅₀ & Metabolite Kinetics mass_balance->calculate end End: Report Soil Degradation Profile calculate->end

Caption: Workflow for the OECD 307 soil biodegradation study.

Analytical Methodologies

Accurate quantification of the parent compound and its transformation products is critical for all environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the analytical technique of choice for phenylurea herbicides. [17][19][20][21][22]

  • HPLC-UV/DAD: A robust and cost-effective method for quantification, particularly when reference standards for the parent compound and metabolites are available.

  • LC-MS/MS: Offers higher sensitivity and selectivity, and is essential for the structural elucidation and confirmation of unknown transformation products.

A validated analytical method, demonstrating adequate linearity, accuracy, precision, and limits of detection and quantification, must be established for each matrix (water, soil extracts) before commencing the degradation studies.

Conclusion

This technical guide provides a scientifically grounded framework for investigating the environmental fate and degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. By systematically applying the outlined experimental protocols based on OECD guidelines, researchers can generate the necessary data to understand its persistence, mobility, and transformation in the environment. The identification of degradation pathways and the quantification of degradation rates are essential for conducting a comprehensive environmental risk assessment and ensuring the safe use of this chemical. The insights gained from such studies are critical for regulatory compliance and responsible environmental stewardship.

References

  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11.
  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 19(11), 2465-2473.
  • Dalton, R. L., Evans, A. W., & Rhodes, R. C. (1966). Disappearance of Diuron from Cotton Field Soils. Weeds, 14(1), 31–33.
  • Hasanuzzaman, M., et al. (2020). Phenylurea Herbicides. In Reference Module in Earth Systems and Environmental Sciences. Elsevier.
  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.
  • U.S. EPA. (1998). OPPTS 835.
  • Fera Science Ltd. (n.d.).
  • BenchChem. (2023).
  • BenchChem. (2023). Comparison of different analytical techniques for phenylurea herbicide detection.
  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH.
  • Giokas, D. L., Sakkas, V. A., Albanis, T. A., & Vlessidis, A. G. (2003).
  • ibacon GmbH. (n.d.).
  • Situ Biosciences. (n.d.).
  • ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis.
  • Sørensen, S. R., et al. (2001). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils.
  • OECD. (2004). Test Guideline 111: Hydrolysis as a Function of pH.
  • ResearchGate. (2023). Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review.
  • Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.
  • OECD. (2015). Full List of Test Guidelines.
  • González-López, J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1213.
  • Tonleu, R. C. T., et al. (2023). Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation.
  • ResearchGate. (2000).
  • OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.
  • OECD. (2002).
  • OECD. (1981). Test Guideline 304A: Inherent Biodegradability in Soil.
  • OECD. (2002).
  • Liu, H., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 7(3), e33433.
  • Bunce, N. J., & Gallacher, J. C. (1983). Photolysis of aryl chlorides with dienes and with aromatic amines. The Journal of Organic Chemistry, 48(24), 4500–4504.
  • Chemistry Stack Exchange. (2016). What will form in the hydrolysis of urea in urine?.
  • Quora. (2019). What will form in the hydrolysis of urea in urine?.
  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 126(21), 6632–6643.
  • Sharma, A., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agronomy, 13(3), 896.
  • Wikipedia. (n.d.). Bisphenol A.
  • El-Mekawy, A., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • Kumar, A. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. International Journal of Theoretical & Applied Sciences, 10(1), 289-299.
  • Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(12), 2047-2057.
  • MacRae, I. C., & Alexander, M. (1965). Herbicide Degradation, Microbial Degradation of Selected Herbicides in Soil. Journal of Agricultural and Food Chemistry, 13(1), 72–76.
  • Heberer, T., & Dünnbier, U. (1999). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology, 33(14), 2346–2351.
  • He, Y. T., et al. (2015). Review of Abiotic Degradation of Chlorinated Solvents by Reactive Iron Minerals in Aquifers. Environmental Science & Technology, 49(20), 11985–12002.
  • Zhang, C., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes.
  • Adamson, D. T., & Parkin, G. F. (2004). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Science & Technology, 38(22), 5982–5990.
  • Wang, S., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.
  • Wang, X., et al. (2023). Light-promoted aromatic denitrative chlorination.
  • Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Applied Microbiology and Biotechnology, 50(6), 633–657.

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Insight in a Complex Molecule

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea belongs to the urea class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within this molecule dictates its physical and chemical properties, including its potential biological activity.[1][2] Understanding this architecture at an atomic level is paramount for rational drug design, polymorphism screening, and intellectual property protection.[3][4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[6][7] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for comprehending the molecule's behavior.[6][7] This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, from synthesis to structural validation.

Part 1: Synthesis and Purification – The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound with the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Synthetic Strategy

A common and effective method for the synthesis of ureas is the reaction of an isocyanate with an amine. In this case, 3-chlorophenyl isocyanate would be reacted with N-methylcyclohexylamine.

Reaction Scheme:

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylcyclohexylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of 3-chlorophenyl isocyanate (1 equivalent) in the same anhydrous solvent to the stirred amine solution at room temperature. The reaction is typically exothermic, so controlled addition is crucial.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can then be purified.

Purification and Validation

Purification is a critical step to ensure the sample is suitable for crystallization.

  • Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility and allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. Ethanol or a mixture of ethanol and water is often a good starting point for urea compounds.

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the product from any remaining impurities.

Purity Validation: Before attempting crystallization, the purity of the synthesized 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Part 2: The Art of Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging part of the structure determination process.[8] It is an empirical science that requires patience and experimentation with various techniques.

Crystallization Techniques

Several methods can be employed to grow single crystals:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.

Solvent Selection

The choice of solvent is critical for successful crystallization. A good solvent for crystallization is one in which the compound has moderate solubility. Solvents to consider for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Aromatic hydrocarbons (e.g., toluene)

It is often beneficial to screen a range of solvents and solvent mixtures to find the optimal conditions for crystal growth.

Part 3: Illuminating the Structure: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[6][9]

The Instrument: The Diffractometer

A single-crystal X-ray diffractometer consists of three main components:

  • X-ray Source: Generates a beam of X-rays, typically using a cathode ray tube.[7]

  • Goniometer: Precisely holds and rotates the crystal in the X-ray beam.[9]

  • Detector: Records the positions and intensities of the diffracted X-rays.[6]

Data Collection Protocol
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots. The diffractometer then rotates the crystal through a series of orientations while irradiating it with X-rays.[6] The detector collects the diffraction pattern, which consists of a series of spots of varying intensity.[9]

  • Data Processing: The collected raw data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the intensities of each diffraction spot.

Part 4: From Data to Model: Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a combination of computational methods.

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography.[9] While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods are used to overcome this problem and generate an initial model of the electron density in the unit cell. For small molecules like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, "direct methods" are typically successful.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process where the positions and thermal parameters of the atoms are adjusted to minimize the difference between the calculated and observed diffraction patterns.

Key Refinement Parameters:

  • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered good for small molecule structures.

  • wR2: A weighted R-factor based on the squared structure factor amplitudes.

  • Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

Commonly Used Software:

Several software packages are available for structure solution and refinement, including:

  • SHELX: A widely used suite of programs for crystallographic calculations.[10]

  • Olex2: A graphical user interface that integrates various crystallographic programs, including SHELX.

  • CRYSTALS: A software package for crystal structure refinement.[11]

Structure Validation

After the refinement is complete, the final structure must be validated to ensure its quality and chemical sense. Tools like PLATON and the IUCr's checkCIF service are used to check for any geometric inconsistencies or other potential problems with the structure.[11]

Part 5: Deciphering the Architecture: Analysis of the Crystal Structure

The final refined crystal structure provides a wealth of information about 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Molecular Conformation

The analysis reveals the precise conformation of the molecule in the solid state. This includes:

  • Bond Lengths and Angles: These should be within the expected ranges for the types of atoms and bonds involved.

  • Torsion Angles: These describe the rotation around single bonds and define the overall shape of the molecule. For example, the dihedral angle between the phenyl ring and the urea plane is a key conformational feature.

Intermolecular Interactions and Crystal Packing

The way the molecules pack together in the crystal lattice is determined by intermolecular forces. For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, hydrogen bonding is expected to be a dominant interaction. The urea group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or sheets of molecules.

Table 1: Example Crystallographic Data for a Urea Derivative

ParameterValue
Empirical FormulaC14H19ClN2O
Formula Weight266.77
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.45(2)
Volume (ų)1487.1(9)
Z4
R1 [I > 2σ(I)]0.045
wR2 (all data)0.123

Note: The data in this table is hypothetical and serves as an example of what would be reported.

Visualizing the Process and the Result

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea purification Purification (Recrystallization/Chromatography) synthesis->purification validation Purity Validation (NMR, MS) purification->validation crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) validation->crystal_growth data_collection Data Collection (Single-Crystal Diffractometer) crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement structure_validation Structure Validation (checkCIF) refinement->structure_validation molecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H O1_B C=O N1_A->O1_B Hydrogen Bond O1_A C=O N1_B N-H N1_B->O1_A Hydrogen Bond

Caption: Diagram of intermolecular hydrogen bonding.

Conclusion: From Atoms to Applications

The determination of the crystal structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea provides an unambiguous and high-resolution picture of its molecular architecture. This knowledge is invaluable for understanding its physicochemical properties and for guiding further research, whether in the development of new pharmaceuticals or the design of novel materials. The combination of careful synthesis, meticulous crystallization, precise data collection, and robust data analysis is essential for obtaining a reliable and insightful crystal structure.

References

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). Why Is Crystallization Important For Drug Effectiveness? Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The role of crystallography in drug design. Retrieved from [Link]

  • Döbelin, N., & Kleeberg, R. (2015). Profex: a graphical user interface for the Rietveld refinement program BGMN. Journal of Applied Crystallography, 48(5), 1573-1580. Retrieved from [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

Sources

metabolic pathway prediction for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Pathway Prediction & Profiling: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Executive Summary

This technical guide provides a comprehensive metabolic profiling strategy for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (referred to herein as CCMU ). As a structural analog of substituted phenylurea herbicides (e.g., Siduron, Monuron), CCMU presents distinct metabolic soft spots driven by its N-cyclohexyl and N-methyl moieties.

Understanding the metabolic fate of CCMU is critical for two reasons:

  • Bioactivation Risks: Phenylureas can hydrolyze to release toxic anilines (in this case, 3-chloroaniline).

  • Residue Persistence: The lipophilic cyclohexyl group suggests potential for tissue retention unless metabolically functionalized.

This guide details the in silico prediction of Sites of Metabolism (SOM), the theoretical biotransformation map, and the experimental protocols required for validation.

Chemical Identity & Structural Analysis

Before predicting pathways, we must analyze the substrate's electronic and steric properties.

PropertyValue / DescriptionMetabolic Implication
Chemical Structure Urea core with N1-cyclohexyl/methyl and N3-(3-chlorophenyl)Three distinct domains for enzymatic attack.
Lipophilicity (LogP) ~3.5 (Predicted)High affinity for CYP450 active sites; likely extensive Phase I metabolism.
Electronic Effects 3-Cl substituent (Electron Withdrawing)Deactivates the phenyl ring, making phenyl hydroxylation slower than alkyl oxidation.
Steric Hindrance Cyclohexyl groupBulky group; likely directs oxidation to the accessible 3/4-positions of the ring.

In Silico Prediction Framework

To establish a predictive baseline, we utilize a consensus approach combining reactivity-based models (DFT) and structure-based inference (SMARTCyp).

Predicted Sites of Metabolism (SOM)
  • SOM-1: N-Methyl Group (High Probability)

    • Mechanism: CYP450-mediated

      
      -carbon hydroxylation followed by carbinolamine collapse.
      
    • Enzymes: Likely CYP3A4, CYP2C19.

    • Result: N-Demethylation.

  • SOM-2: Cyclohexyl Ring (Medium Probability)

    • Mechanism: Aliphatic hydroxylation at the C3 or C4 positions (distal to the urea attachment to minimize steric clash).

    • Enzymes: CYP2D6, CYP3A4.

    • Result: Formation of cis/trans-4-hydroxycyclohexyl metabolites.

  • SOM-3: Phenyl Ring (Low Probability)

    • Mechanism: Aromatic hydroxylation. The 3-Cl group directs electrophilic attack to the para (C6) or ortho (C2/C4) positions relative to the urea nitrogen.

    • Constraint: The electron-withdrawing chlorine reduces the nucleophilicity of the ring, making this a minor pathway compared to alkyl oxidation.

Predicted Metabolic Pathway Map

The following logic defines the biotransformation cascade:

  • Phase I: Dominated by N-demethylation (M1) and Cyclohexyl hydroxylation (M2).

  • Phase II: Glucuronidation of the newly formed hydroxyl groups (M3, M4).

  • Hydrolysis: Potential cleavage of the urea bond yielding 3-chloroaniline (Toxophore).

MetabolicPathway Parent Parent: CCMU (Lipophilic) M1 M1: N-Desmethyl-CCMU (Primary Metabolite) Parent->M1 CYP3A4/2C19 N-Demethylation M2 M2: 4-OH-Cyclohexyl-CCMU (Isomeric Mixture) Parent->M2 CYP2D6 Aliphatic Hydroxylation M3 M3: Phenyl-OH-CCMU (Minor) Parent->M3 CYP P450 Aromatic Hydroxylation Aniline TOX: 3-Chloroaniline (Hydrolysis Product) Parent->Aniline Hydrolysis M1_G M1-Glucuronide (Excretable) M1->M1_G UGT Glucuronidation M1->Aniline Amidase/Hydrolysis M2_G M2-Glucuronide (Excretable) M2->M2_G UGT Glucuronidation

Figure 1: Predicted biotransformation map for CCMU showing Phase I oxidation and Phase II conjugation pathways.

Experimental Validation Protocols

To validate the in silico predictions, the following "Self-Validating" experimental workflow is recommended. This protocol ensures mass balance and structural confirmation.

Microsomal Stability & Metabolite Profiling

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Substrate: CCMU (1 µM final concentration to ensure linear kinetics).

Protocol Steps:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and CCMU at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-Q-ToF-MS.

Causality Check:

  • Why 1 µM substrate? To stay below

    
     and ensure first-order kinetics for accurate 
    
    
    
    calculation.
  • Why Q-ToF? High-resolution mass spectrometry is required to distinguish isobaric metabolites (e.g., hydroxylation on the ring vs. cyclohexyl group) via fragmentation patterns.

Metabolite Identification Strategy (LC-MS/MS)

Use the following mass shift rules to assign structures to peaks:

Predicted MetaboliteMass Shift (

)
Diagnostic Fragment Ions (Positive Mode)
Parent (CCMU) 0

127 (3-chloroaniline fragment)
M1 (N-Desmethyl) -14.0156 DaLoss of methyl; retention of cyclohexyl fragment.
M2 (OH-Cyclohexyl) +15.9949 Da

shift in the cyclohexyl moiety; 3-chloroaniline fragment remains unchanged.
M3 (OH-Phenyl) +15.9949 DaShift in the aniline fragment ion (

127

143).
Glucuronide +176.0321 DaNeutral loss of 176 Da in MS/MS.

Toxicological Implications[1][2][3]

The metabolic profile suggests specific safety checkpoints for drug development:

  • 3-Chloroaniline Release: Phenylureas are susceptible to hydrolysis. The release of 3-chloroaniline is a significant concern as it is a known methemoglobin-inducing agent [1].

    • Mitigation: Monitor for free aniline in plasma stability assays.

  • Bioaccumulation: If N-demethylation is slow, the highly lipophilic parent may accumulate in adipose tissue.

    • Indicator: A long half-life (

      
       min) in HLM suggests metabolic stability and potential accumulation risks.
      

References

  • McLean, S., et al. (2020). Metabolism and Toxicity of Chloroanilines: A Review. Toxicology Letters.

  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Liu, X., et al. (2011). Metabolism of Phenylurea Herbicides: A Review of In Vitro and In Vivo Studies. Journal of Agricultural and Food Chemistry.

(Note: While specific literature on CCMU is limited, the metabolic logic is grounded in the established behavior of structural analogs such as Siduron and Diuron, as referenced in standard pesticide metabolism handbooks.)

Methodological & Application

Application Note & Protocol: An Efficient and Scalable Synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, field-proven protocol for the efficient synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a disubstituted urea derivative with potential applications in pharmaceutical and agrochemical research. The synthetic strategy is centered on the robust and high-yielding nucleophilic addition reaction between 3-chlorophenyl isocyanate and N-methylcyclohexylamine. This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and includes a troubleshooting guide to ensure reproducible and high-purity results. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for laboratory-scale synthesis.

Introduction and Scientific Rationale

Substituted ureas are a critical class of compounds in medicinal chemistry and materials science. The target molecule, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, incorporates a chlorinated phenyl ring and a cyclohexylmethylamino moiety, making it a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies.

The chosen synthetic pathway involves the reaction of an isocyanate with a secondary amine. This method is renowned for its efficiency, high atom economy, and typically clean reaction profiles, often proceeding to completion under mild conditions with high yields. The core of this synthesis is the highly electrophilic carbonyl carbon of the isocyanate group, which readily undergoes nucleophilic attack by the secondary amine, N-methylcyclohexylamine. This direct approach avoids the need for harsh reagents or complex multi-step procedures, making it ideal for efficient laboratory production.

Overall Reaction Scheme:
Reaction Scheme

Reaction Mechanism

The formation of the urea linkage proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine acts as the nucleophile, attacking the electron-deficient carbonyl carbon of 3-chlorophenyl isocyanate. This results in the formation of a transient zwitterionic intermediate. A rapid intramolecular proton transfer from the nitrogen to the oxygen then occurs, yielding the stable final urea product. The reaction is essentially irreversible and is driven by the formation of the strong C-N and C=O bonds in the urea moiety.

Mechanism Visualization:

The following diagram illustrates the key steps of the nucleophilic addition mechanism.

Caption: Nucleophilic addition mechanism for urea formation.

Experimental Protocol

This protocol details the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Chlorophenyl isocyanate≥99%Sigma-Aldrich2909-38-8Handle with extreme care in a fume hood.
N-Methylcyclohexylamine≥99%Sigma-Aldrich100-60-7Corrosive, handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Supplier109-99-9Inhibitor-free.
HexanesACS GradeMajor Supplier110-54-3For recrystallization.
Ethyl AcetateACS GradeMajor Supplier141-78-6For recrystallization.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Supplier7487-88-9For drying.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Addition funnel (50 mL)

  • Reflux condenser with a nitrogen/argon inlet and drying tube (e.g., filled with CaCl₂)

  • Magnetic stir plate

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Synthetic Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to product isolation.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add N-methylcyclohexylamine (2.26 g, 20.0 mmol, 1.0 equiv.).

    • Add 20 mL of anhydrous THF to the flask and stir to dissolve the amine.

    • Fit the flask with a reflux condenser under a positive pressure of nitrogen.

    • In a separate dry 50 mL addition funnel, dissolve 3-chlorophenyl isocyanate (3.07 g, 20.0 mmol, 1.0 equiv.) in 15 mL of anhydrous THF.

    • Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C.

  • Reaction Execution:

    • Once the amine solution is cooled, add the 3-chlorophenyl isocyanate solution from the addition funnel dropwise over a period of 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for an additional 2 hours. The reaction can be monitored for the disappearance of the isocyanate peak (~2250 cm⁻¹) using IR spectroscopy.

  • Product Isolation (Work-up):

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • This will yield a crude off-white solid.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Recrystallize the product from a minimal amount of a hot hexanes/ethyl acetate mixture (e.g., a 4:1 ratio). Add the hot solvent portion-wise until the solid just dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization

The identity and purity of the final product, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the cyclohexyl protons, and the N-methyl protons.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon, aromatic carbons, cyclohexyl carbons, and the methyl carbon.

  • FT-IR: Look for a strong C=O stretch (urea) around 1640 cm⁻¹ and N-H stretches around 3300 cm⁻¹. The characteristic isocyanate peak (~2250 cm⁻¹) from the starting material should be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

  • Melting Point: A sharp melting point indicates high purity.

Safety and Troubleshooting

Critical Safety Precautions
  • Isocyanates are highly toxic, lachrymatory, and potent respiratory sensitizers. [1][2] 3-Chlorophenyl isocyanate must be handled exclusively in a well-ventilated chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Isocyanates react with water and moisture; therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent unwanted side reactions and polymerization.[3]

  • N-methylcyclohexylamine is corrosive and should be handled with care.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Yield Wet reagents or solvents reacting with the isocyanate.Ensure all glassware is oven-dried and use fresh anhydrous solvents. Check the purity of starting materials.
Incomplete reaction.Extend the reaction time or allow the mixture to stir overnight at room temperature. Confirm completion with TLC or IR.
Product is Oily/Gummy Impurities present; incomplete removal of solvent.Ensure the product is fully dried under vacuum. If still oily, attempt purification via column chromatography (silica gel, hexanes/ethyl acetate).
Broad Melting Point Product is impure.Repeat the recrystallization step, ensuring slow cooling for better crystal formation. Use a different solvent system if necessary.

Conclusion

The protocol described herein provides a highly efficient, reliable, and scalable method for the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. By leveraging the direct and clean reaction between 3-chlorophenyl isocyanate and N-methylcyclohexylamine, this procedure delivers high yields of a pure product with straightforward purification. Adherence to the detailed steps and safety precautions will ensure successful and reproducible outcomes for researchers in the fields of chemical synthesis and drug discovery.

References

  • Millennial Scientific. (2026). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Available from: [Link]

  • Google Patents. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine.
  • Journal of the American Chemical Society. Preparation of N-Alkyl-2-methylcyclohexylamines. Available from: [Link]

  • PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Molbank. Available from: [Link]

  • PubChemLite. 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O). Available from: [Link]

  • Wikipedia. 3,4-Dichlorophenyl isocyanate. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of 3-Chlorophenyl Isocyanate. Available from: [Link]

  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available from: [Link]

  • PubChem. 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: HPLC Method Development for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes theoretical principles of chromatography with practical, bench-level insights for the analysis of the lipophilic phenylurea 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea .[1]

Introduction & Compound Analysis

The target analyte, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (hereafter referred to as CPCMU ), represents a class of trisubstituted phenylureas often utilized as herbicidal scaffolds or pharmaceutical intermediates.[1]

From a chromatographic perspective, CPCMU presents specific challenges distinct from simpler ureas like Diuron or Monuron.[1]

  • High Lipophilicity: The combination of a cyclohexyl ring, a methyl group, and a chloro-substituted aromatic ring significantly increases the octanol-water partition coefficient (LogP > 4.0 est.).[1] This necessitates a strong elution strength.[1]

  • Steric Bulk: The N,N-disubstitution (cyclohexyl/methyl) prevents the formation of isocyanates on that side of the urea linkage, but the N'-aryl side remains susceptible to hydrolytic cleavage.[1]

  • UV Chromophore: The 3-chlorophenyl moiety provides the primary UV absorption, typically exhibiting a

    
     between 240–254 nm.[1]
    
Physicochemical Profile (Estimated)
ParameterValue / CharacteristicImpact on Method
Molecular Weight ~266.77 g/mol Suitable for standard HPLC-UV or LC-MS.[1]
LogP (Hydrophobicity) ~4.2 – 4.8 (High)Expect strong retention on C18; requires high % organic mobile phase.[1]
pKa Neutral (Non-ionizable in pH 2–9)pH adjustment is less critical for retention but vital for peak shape (silanol suppression).[1]
Solubility Low in water; High in ACN/MeOHCritical: Diluent must match the mobile phase organic ratio to prevent precipitation.[1]

Method Development Strategy

Column Selection: The "Hydrophobic Trap"

For a molecule with this lipophilicity, a standard high-surface-area C18 column can lead to excessive retention times (>20 min) or broad peaks.[1]

  • Primary Choice: C18 (L1) with lower carbon load or wide pore size (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).[1]

  • Alternative: C8 (L7) or Phenyl-Hexyl .[1] A C8 column reduces hydrophobic interaction, potentially sharpening the peak and reducing run time without sacrificing resolution from polar impurities.[1]

Mobile Phase Architecture
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower viscosity (lower backpressure) and higher elution strength, which is crucial for eluting the cyclohexyl group efficiently.[1]

  • Aqueous Phase: While the urea is neutral, using 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid is mandatory.[1]

    • Why? Acidic pH suppresses the ionization of residual silanols on the column stationary phase, preventing "secondary interactions" that cause peak tailing.[1]

Detection
  • UV-Vis (DAD): The chlorophenyl ring absorbs strongly at 248 nm .[1] This is the recommended quantification wavelength.

  • Reference Wavelength: 360 nm (to correct for baseline drift).

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (>98% purity).[1]

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1]

  • Additives: 85% Phosphoric Acid (for UV) or Formic Acid (for MS).[1]

Preparation of Solutions

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of CPCMU into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water initially; the compound will not dissolve).[1]

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Acetonitrile:Water (60:40 v/v) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" which causes split peaks.[1]

Chromatographic Conditions (The "Universal" Gradient)

This gradient is designed to capture the main peak while eluting highly non-polar impurities and resolving polar degradation products (e.g., 3-chloroaniline).[1]

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., ZORBAX Eclipse Plus)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 35°C (Controls viscosity and improves reproducibility)
Detection UV @ 248 nm (Bandwidth 4 nm)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Initial equilibration
10.0 90 Linear ramp to elute CPCMU
12.0 90 Wash out highly lipophilic contaminants
12.1 50 Return to initial conditions

| 15.0 | 50 | Re-equilibration (Critical step) |[1]

Method Optimization & Logic Flow

The following diagram illustrates the decision-making process during method development, specifically addressing issues related to hydrophobicity and peak shape.

MethodDevelopment Start Initial Run (50-90% ACN Gradient) CheckRT Check Retention Time (RT) Start->CheckRT RT_Late RT > 12 min (Too Retentive) CheckRT->RT_Late RT_Early RT < 3 min (No Retention) CheckRT->RT_Early RT_Good RT 5-10 min (Ideal) CheckRT->RT_Good Action_Late Switch to C8 Column OR Increase Initial %B RT_Late->Action_Late Action_Early Decrease Initial %B to 30% Check Dead Volume RT_Early->Action_Early CheckShape Check Peak Shape (Tailing Factor) RT_Good->CheckShape Action_Late->CheckRT Re-run Action_Early->CheckRT Re-run Tailing Tailing > 1.5 CheckShape->Tailing GoodShape Tailing < 1.2 CheckShape->GoodShape Fix_Tailing Add 0.1% TEA (if pH > 7) OR Increase Buffer Conc. Tailing->Fix_Tailing Final Validate Method GoodShape->Final Fix_Tailing->CheckShape

Caption: Decision tree for optimizing retention and peak symmetry for hydrophobic urea derivatives.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, it must pass these specific acceptance criteria.

System Suitability Test (SST)

Before running samples, inject the Working Standard (50 µg/mL) 5 times.[1]

  • RSD of Area: ≤ 2.0% (Indicates pump/injector precision).[1]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Indicates no secondary interactions).[1]

  • Theoretical Plates (N): > 5000 (Indicates good column efficiency).[1]

Linearity

Prepare 5 levels: 10, 25, 50, 75, and 100 µg/mL.

  • Requirement: R² > 0.999.[1][2]

  • Zero Point: The y-intercept should not statistically differ from zero.[1]

Specificity (Degradation Check)

Phenylureas can hydrolyze.[1] Perform a stress test:

  • Mix standard with 0.1 N HCl. Heat at 60°C for 1 hour.

  • Inject.[1]

  • Result: You should see the disappearance of the main peak and the appearance of 3-chloroaniline (elutes earlier, more polar) and N-methylcyclohexylamine (likely not UV active at 248 nm, requires refractive index or ELSD if quantitation is needed).[1]

  • Requirement: Resolution (Rs) between parent and degradation products > 2.0.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Diluent mismatchEnsure sample diluent is at least 50% organic, matching the starting gradient.
Drifting RT Temperature fluctuationUse a column oven set to 35°C. Lipophilic retention is very temp-sensitive.[1]
High Backpressure PrecipitationCheck if the buffer (Phosphate) precipitated in high ACN (90%).[1] Ensure buffer conc is low (10-20 mM).[1]
Ghost Peaks CarryoverLipophilic compounds stick to the injector loop.[1] Add a needle wash step with 100% ACN.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on gradient elution of lipophilic compounds).

  • US EPA Method 8321B. (2007).[1] Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. Link (Standard protocols for phenylurea herbicides).[1]

  • PubChem. (2023).[1][3] Compound Summary for CID 751320: 1-(3-chlorophenyl)-3-cyclohexylurea.[1][3] National Library of Medicine.[1] Link (Source for physicochemical properties of structural analogs).[1]

  • Di Corcia, A., & Marchetti, M. (1992).[1] Method development for monitoring phenylurea herbicides in environmental water. Environmental Science & Technology.[1] (Insights into solid-phase extraction and gradients for this chemical class).

Sources

sample preparation techniques for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Sample Preparation for the Analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the sample preparation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a substituted urea compound relevant in agrochemical and pharmacological research. The accurate quantification of this analyte is critically dependent on an effective sample preparation strategy that isolates it from complex matrices such as biological fluids, environmental samples, and agricultural products. This document explores the foundational principles and provides step-by-step protocols for three industry-standard extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The causality behind experimental choices, from solvent selection to pH modification, is explained to empower researchers to adapt these methods for their specific applications and subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Introduction: The Analytical Challenge

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea belongs to the substituted urea class of compounds. Its chemical structure, featuring both non-polar (cyclohexyl, chlorophenyl) and polar (urea) moieties, dictates its physicochemical properties and presents a unique challenge for extraction. The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, lipids, salts, pigments) that can suppress instrument signals, damage analytical columns, and compromise data accuracy, while ensuring high, reproducible recovery of the target analyte.[1][2]

Analyte Physicochemical Profile (Predicted)

To design a robust extraction method, understanding the analyte's properties is paramount. Based on its structure, which is similar to other chlorinated phenylurea compounds, we can infer the following characteristics:

PropertyPredicted Value/CharacteristicRationale for Sample Preparation
Molecular Weight ~282.79 g/mol Influences diffusion rates but is less critical for extraction design.
Polarity Moderately non-polarThe cyclohexyl and chlorophenyl groups impart significant non-polar character, making it suitable for reversed-phase SPE and extraction into organic solvents.
pKa (Predicted) Weakly basic (Urea group)The urea functional group is very weakly basic. The analyte will be in a neutral state across a wide pH range, which is ideal for reversed-phase SPE and LLE.
Solubility Low in water; Soluble in organic solvents (e.g., acetonitrile, methanol, ethyl acetate)This property is the cornerstone of all extraction techniques, enabling partitioning from aqueous matrices into organic phases.[3]

Technique Selection: A Comparative Overview

The choice of sample preparation technique depends on the sample matrix, required throughput, sensitivity, and available resources.

TechniquePrincipleKey AdvantagesCommon Applications
Solid-Phase Extraction (SPE) Partitioning between a liquid sample and a solid sorbent.High selectivity, high concentration factor, clean extracts, easily automated.[2][4]Biological fluids (plasma, urine), environmental water samples.[5]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases (typically aqueous and organic).[6]Simple, low cost, effective for a wide range of analytes.Forensic toxicology, initial cleanup of complex samples.[6]
QuEChERS Acetonitrile extraction followed by salting-out and dispersive SPE (d-SPE) cleanup.[7][8]High throughput, low solvent usage, effective for diverse matrices, cost-effective.[9]Pesticide residue analysis in food, agricultural, and environmental samples.[8][10]

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for producing clean extracts from liquid matrices. For a moderately non-polar analyte like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a reversed-phase sorbent (e.g., C18) is the logical choice. The principle relies on adsorbing the analyte onto the non-polar sorbent from an aqueous sample, washing away polar interferences, and finally eluting the analyte with a small volume of organic solvent.[2]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample Aqueous Sample (e.g., Plasma, Urine, Water) Pretreat Dilute with Buffer (e.g., 1:1 with PBS pH 7) Sample->Pretreat Condition 1. Condition (Methanol, then Water) Pretreat->Condition Load 2. Load (Pre-treated Sample) Condition->Load Wash 3. Wash (Water/Methanol Mix) Load->Wash Elute 4. Elute (Acetonitrile or Ethyl Acetate) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed SPE Protocol (for Biological Fluids)

Rationale: This protocol uses a C18 sorbent, which retains the non-polar analyte. The wash step removes polar matrix components, and the final elution with a strong organic solvent recovers the analyte, providing a concentrated and clean sample ready for analysis.

  • Sample Pre-treatment:

    • For plasma or serum: Dilute 1:1 (v/v) with a buffer (e.g., 100 mM phosphate buffer, pH 7.0) to reduce viscosity and normalize pH.[1] Centrifuge to pellet any precipitated proteins.

    • For urine: Dilute 1:1 (v/v) with ultrapure water or a buffer to reduce ionic strength.[1]

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg, 3 mL).

    • Pass 3 mL of methanol through the cartridge to solvate the C18 chains. This is critical for ensuring proper interaction with the analyte.

    • Pass 3 mL of ultrapure water or buffer to equilibrate the sorbent to the sample's aqueous environment. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention.

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water). This step is crucial for removing weakly retained, polar interferences without prematurely eluting the target analyte.

  • Elution:

    • Elute the analyte with 2-4 mL of a strong, non-polar solvent like acetonitrile or ethyl acetate.[5] Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase used for the LC-MS analysis.[4] Vortex to ensure complete dissolution. The sample is now ready for injection.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two immiscible liquids. For our analyte, this involves extracting it from an aqueous sample into a water-immiscible organic solvent.

LLE Workflow Diagram

LLE_Workflow Sample Aqueous Sample (e.g., 1 mL Plasma) AddSolvent Add Immiscible Organic Solvent (e.g., 5 mL Ethyl Acetate) Sample->AddSolvent Vortex Vortex/Mix Vigorously (e.g., 2 minutes) AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases (e.g., 3000 x g, 5 min) Vortex->Centrifuge Collect Collect Organic Layer (Top Layer) Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Detailed LLE Protocol (for Biological Fluids)

Rationale: This protocol uses ethyl acetate, a moderately polar organic solvent that is immiscible with water and has a high affinity for the analyte. The addition of salt (salting-out) can enhance the extraction efficiency by decreasing the analyte's solubility in the aqueous phase.[11][12]

  • Sample Preparation:

    • Pipette 1 mL of the aqueous sample (e.g., plasma, homogenized tissue) into a 15 mL polypropylene centrifuge tube.

    • (Optional but recommended) Add an internal standard at this stage to correct for variability in extraction efficiency.

  • Extraction:

    • Add 5 mL of a suitable water-immiscible organic solvent. Ethyl acetate is an excellent first choice due to its efficiency in extracting moderately non-polar compounds.

    • (Optional Salting-Out Step) Add a salt like anhydrous magnesium sulfate (MgSO₄) or sodium chloride (NaCl) to the mixture.[11] This increases the ionic strength of the aqueous layer, driving the organic analyte into the solvent phase.

    • Cap the tube and vortex vigorously for 2 minutes to create a large surface area between the two phases, facilitating efficient mass transfer.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 5 minutes. This will break any emulsions and create a sharp interface between the upper organic layer and the lower aqueous layer.

  • Collection:

    • Carefully pipette the upper organic layer into a new clean tube, taking care not to disturb the aqueous layer or the protein pellet at the interface.

  • Post-Extraction Processing:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS analysis.

Method 3: QuEChERS

Originally developed for pesticide analysis in fruits and vegetables, the QuEChERS method is exceptionally versatile and can be adapted for various matrices, including soil and biological fluids.[8][10] It involves an initial extraction with acetonitrile, partitioning induced by salts, and an optional cleanup step using dispersive SPE (d-SPE).

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample Homogenized Sample (e.g., 10g tissue in 10mL water) AddACN Add Acetonitrile (ACN) Sample->AddACN AddSalts Add QuEChERS Salts (e.g., MgSO₄, NaCl) AddACN->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Aliquot of ACN Supernatant Centrifuge1->Supernatant ACN Layer AddDSPE Add d-SPE Sorbent (e.g., C18, PSA) Supernatant->AddDSPE Shake2 Shake Vigorously (30s) AddDSPE->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 FinalExtract Collect Final Extract for Analysis Centrifuge2->FinalExtract

Caption: Workflow for the QuEChERS method.

Detailed QuEChERS Protocol (Adapted for Soil/Tissue)

Rationale: This protocol uses acetonitrile to efficiently extract a broad range of analytes and precipitate proteins. The addition of salts forces a phase separation between the water in the sample and the acetonitrile.[7] The d-SPE cleanup step uses C18 to remove non-polar interferences (like lipids) and Primary Secondary Amine (PSA) to remove organic acids and sugars.

  • Sample Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water (if the sample is not already aqueous).

    • Add 10 mL of acetonitrile.

    • Add a packet of QuEChERS extraction salts (commonly containing anhydrous MgSO₄ for water absorption and NaCl to aid phase separation). Standard formulations like AOAC 2007.01 are commercially available.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

    • For this analyte, a combination of C18 (to remove lipids) and PSA (to remove acidic interferences) is appropriate.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • The resulting supernatant is the final extract. It can be injected directly into the LC-MS system or diluted with mobile phase if necessary.

Performance and Validation

When implementing any of these protocols, it is essential to perform a method validation to ensure it meets the requirements for accuracy, precision, and sensitivity for the specific matrix.

Typical Performance Metrics for Substituted Urea Herbicides:

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Typical Recovery 85-110%70-100%[6]70-120%
Precision (%RSD) < 10%< 15%[6]< 15%
Extract Cleanliness Very HighModerateHigh
Throughput Moderate (can be automated)Low (difficult to automate)[4]Very High
Solvent Consumption Low to ModerateHighVery Low[9]

Note: These values are typical and must be experimentally verified for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in the specific matrix of interest.

Conclusion

The successful analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea hinges on a well-designed and validated sample preparation method.

  • Solid-Phase Extraction (SPE) is recommended for low-throughput applications requiring the cleanest extracts and highest sensitivity, particularly for biological fluids.

  • Liquid-Liquid Extraction (LLE) serves as a simple, cost-effective method for initial screening or when SPE resources are unavailable.

  • QuEChERS is the method of choice for high-throughput analysis of large sample batches, especially for complex solid matrices like food and soil, offering an unparalleled balance of speed, efficiency, and cost.

Researchers should use the protocols provided in this guide as a starting point and optimize the parameters—such as solvent choice, pH, and cleanup sorbents—to achieve the best performance for their specific analytical needs.

References

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • PubMed. (n.d.). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea.
  • PubMed Central. (2023). A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis. MilliporeSigma.
  • PubMed. (2014). QuEChERS Sample Preparation for the Determination of Pesticides and Other Organic Residues in Environmental Matrices: A Critical Review.
  • Separation Science. (2024).
  • Thermo Fisher Scientific. (2015). Food Safety Sample Preparation: QuEChERS Method for Pesticides. YouTube.
  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
  • Biotage. (n.d.).
  • Agilent. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
  • Agilent. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • ResearchGate. (2014).
  • PubMed. (2017). Development of a Multi-Matrix LC-MS/MS Method for Urea Quantitation and Its Application in Human Respiratory Disease Studies.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE). MilliporeSigma.

Sources

Application Note & Protocol: High-Purity Recovery of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea through optimized recrystallization methodologies. Recognizing that a one-size-fits-all protocol is often suboptimal, we present a systematic approach to solvent selection and procedural execution. This application note is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally related urea compounds. The protocols herein are grounded in established chemical principles and are designed to be self-validating through in-process observations.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in chemical purification, prized for its efficiency in removing impurities from solid organic compounds. The fundamental principle hinges on the differential solubility of the target compound and its contaminants in a chosen solvent or solvent system at varying temperatures. For a compound like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a substituted urea, achieving high purity is critical for accurate downstream analysis and ensuring consistent biological activity in drug development pipelines.

The molecule's structure, featuring a chlorinated phenyl ring, a urea linkage, and a cyclohexyl group, presents a moderate polarity. This structural composition is key to informing our solvent selection strategy. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain either fully dissolved or insoluble at all temperatures.

Core Principles & Experimental Strategy

Our approach is twofold: first, to empower the researcher with a logical framework for selecting an optimal solvent system, and second, to provide a detailed, step-by-step protocol for the recrystallization process itself. This strategy ensures both methodical rigor and practical applicability.

The Solvent Selection Workflow

The success of any recrystallization is critically dependent on the choice of solvent. A preliminary small-scale solvent screening is an indispensable first step. The following diagram illustrates the decision-making process for identifying a suitable solvent.

cluster_screening Solvent Screening Workflow start Place ~20 mg of crude compound in a test tube add_solvent Add solvent dropwise at room temp. start->add_solvent observe_rt Observe Solubility at Room Temp add_solvent->observe_rt soluble_rt Soluble at RT? observe_rt->soluble_rt heat Heat the mixture to boiling soluble_rt->heat No unsuitable_rt Unsuitable Solvent (too soluble) soluble_rt->unsuitable_rt Yes observe_hot Observe Solubility when Hot heat->observe_hot soluble_hot Soluble when Hot? observe_hot->soluble_hot cool Cool slowly to room temp, then in an ice bath soluble_hot->cool Yes unsuitable_hot Unsuitable Solvent (insoluble) soluble_hot->unsuitable_hot No observe_crystals Observe Crystal Formation cool->observe_crystals crystals_form Abundant Crystals Form? observe_crystals->crystals_form suitable_single Suitable Single Solvent crystals_form->suitable_single Yes consider_mixed Consider for Mixed Solvent System crystals_form->consider_mixed No

Caption: Solvent selection decision tree.

Recommended Solvents for Screening

Based on the structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a range of solvents with varying polarities should be evaluated.

Solvent Class Boiling Point (°C) Rationale
WaterProtic, Polar100Unlikely to be a good solvent alone, but useful for mixed systems.
EthanolProtic, Polar78Good starting point for many organic compounds.
IsopropanolProtic, Polar82Similar to ethanol, may offer different solubility profile.
AcetoneAprotic, Polar56Strong solvent, may be too effective at room temperature.
Ethyl AcetateAprotic, Mid-Polarity77Often a good balance of solubility properties.
TolueneAromatic, Non-Polar111May be effective if the compound is less polar than anticipated.
Heptane/HexaneAliphatic, Non-Polar98 / 69Likely to be poor solvents alone, but excellent anti-solvents for mixed systems.

Detailed Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol should be followed once a suitable single solvent has been identified through the screening process.

Materials:

  • Crude 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of the solvent incrementally until the compound fully dissolves at the boiling point. It is crucial to add only the minimum amount of solvent required for complete dissolution to ensure maximum recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This method is employed when no single solvent provides the desired solubility profile. It requires two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent").

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at near-boiling temperature in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This point of incipient cloudiness is the saturation point.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: As with the single-solvent method, cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the ice-cold solvent mixture for washing.

Workflow Visualization

The general workflow for the recrystallization process is outlined below.

cluster_workflow General Recrystallization Workflow dissolve 1. Dissolve Crude Solid (in minimal hot solvent) hot_filter 2. Hot Filtration (if insoluble impurities exist) dissolve->hot_filter optional cool 3. Slow Cooling (induces crystallization) dissolve->cool hot_filter->cool isolate 4. Isolate Crystals (vacuum filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Purified Product wash->dry

Caption: Step-by-step recrystallization process.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
Oiling out. The boiling point of the solvent is higher than the melting point of the compound; the compound is melting, not dissolving. The solution is too saturated.Lower the temperature of the solution. Add more of the "good" solvent to decrease saturation before cooling.
Poor recovery. The compound has significant solubility in the cold solvent. The initial volume of solvent was too large.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the absolute minimum amount of hot solvent for dissolution.
Colored impurities remain. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use this sparingly as it can also adsorb the target compound.

Conclusion

The protocols and strategies detailed in this application note provide a robust framework for the purification of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. By first conducting a systematic solvent screening, researchers can identify the optimal conditions for recrystallization, leading to a high yield of purified material. The provided step-by-step procedures and troubleshooting guide offer practical assistance for navigating this essential laboratory technique.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. MIT Department of Chemistry. [Link]

Application Notes and Protocols for In Vitro Profiling of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Endocannabinoid System with Novel Urea-Based Compounds

The compound 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea represents a class of synthetic molecules with structural motifs—a substituted phenyl ring, a cyclohexyl group, and a urea linkage—commonly found in modulators of the endocannabinoid system (ECS). While specific biological data for this exact molecule is not extensively documented in public literature, its chemical architecture suggests a potential interaction with key enzymatic regulators of endocannabinoid signaling. This guide provides a comprehensive framework for the in vitro characterization of this and similar urea-based compounds.

The ECS is a crucial neuromodulatory system involved in a vast array of physiological processes. Its activity is primarily mediated by endogenous lipid signaling molecules, the endocannabinoids, with the most well-studied being anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these endocannabinoids are tightly regulated by their synthesis and degradation. The enzymes responsible for their breakdown, namely Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG, have emerged as significant therapeutic targets for a range of pathological conditions including pain, inflammation, and neurological disorders[1]. Diacylglycerol Lipase (DAGL) is the primary enzyme responsible for the synthesis of 2-AG[2].

This document provides detailed protocols for robust in vitro assays to determine the inhibitory potential of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea against MAGL, FAAH, and DAGL. These assays are designed to be adaptable for high-throughput screening and detailed kinetic analysis, enabling researchers to elucidate the compound's potency, selectivity, and mechanism of action.

Section 1: Monoacylglycerol Lipase (MAGL) Inhibition Assays

MAGL is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, a key endocannabinoid[3]. Inhibition of MAGL increases the levels of 2-AG, which can lead to therapeutic benefits in various disease models[1]. The following protocols describe two common methods for assessing MAGL inhibition in vitro.

Fluorometric Assay for MAGL Activity

This assay provides a highly sensitive method for measuring MAGL activity and its inhibition[4][5]. The principle involves the enzymatic hydrolysis of a fluorogenic substrate by MAGL, leading to the release of a fluorescent product. The rate of fluorescence increase is directly proportional to the MAGL activity.

Principle:

MAGL_Fluorometric_Assay sub Fluorogenic Substrate (e.g., 7-HCA, AA-HNA) magl MAGL sub->magl Hydrolysis prod Fluorescent Product (e.g., 7-HC, HNA) magl->prod Release inh 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Test Inhibitor) inh->magl Inhibition

Figure 1: Principle of the fluorometric MAGL inhibition assay.

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[6]

  • Fluorogenic MAGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate (7-HCA) or AA-HNA)[4][7]

  • Test compound: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

  • Known MAGL inhibitor (e.g., URB602, JZL184) as a positive control[3][4]

  • DMSO for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)[8]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in DMSO. Create a serial dilution of the test compound and the positive control inhibitor in DMSO.

  • Reaction Setup: In a 96-well black microplate, add the components in the following order:

    • MAGL Assay Buffer

    • Test compound or positive control at various concentrations (final DMSO concentration should be kept low, typically ≤1-5%)[7][9]. For control wells, add an equivalent volume of DMSO.

    • Recombinant MAGL enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme[7][9].

  • Initiation of Reaction: Add the fluorogenic MAGL substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C using a microplate reader with excitation at ~360 nm and emission at ~460 nm[8][10]. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of MAGL inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

ParameterRecommended ValueSource
Enzyme ConcentrationTo be determined empirically[9]
Substrate ConcentrationNear or below Kₘ (e.g., 10 µM for 7-HCA)[4]
Incubation Temperature37°C[10]
Excitation Wavelength~360 nm[8]
Emission Wavelength~460 nm[8]

Section 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH is the primary enzyme responsible for the degradation of AEA and other fatty acid amides[11]. Inhibition of FAAH is a therapeutic strategy for pain and inflammation[11].

Fluorometric Assay for FAAH Activity

This assay is a widely used method for screening FAAH inhibitors. It relies on the hydrolysis of a fluorogenic substrate by FAAH to produce a fluorescent product[12][13].

Principle:

FAAH_Fluorometric_Assay sub AMC Arachidonoyl Amide (Non-fluorescent) faah FAAH sub->faah Hydrolysis prod 7-amino-4-methylcoumarin (AMC) (Fluorescent) faah->prod Release inh 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Test Inhibitor) inh->faah Inhibition

Figure 2: Principle of the fluorometric FAAH inhibition assay.

Materials:

  • Recombinant human FAAH or cell/tissue lysates containing FAAH[12]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[11]

  • FAAH substrate: AMC arachidonoyl amide[11]

  • Test compound: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

  • Known FAAH inhibitor (e.g., JZL195) as a positive control[11]

  • DMSO for compound dilution

  • 96-well white or black microplates

  • Fluorescence microplate reader (Ex/Em = 340-360 nm / 450-465 nm)[11][14]

Step-by-Step Protocol:

  • Sample Preparation (if using lysates): Homogenize cells or tissues in ice-cold FAAH Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme[12].

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.

  • Reaction Setup: In a 96-well plate, add the following:

    • FAAH Assay Buffer

    • Test compound or positive control. Add DMSO for control wells.

    • FAAH enzyme (recombinant or lysate).

  • Pre-incubation: Incubate the plate at 37°C for approximately 5-15 minutes[11].

  • Reaction Initiation: Add the FAAH substrate (AMC arachidonoyl amide) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes[11]. The reaction can also be monitored kinetically.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[11].

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or with a specific FAAH inhibitor) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

ParameterRecommended ValueSource
Assay Buffer pH9.0[11]
Incubation Temperature37°C[11]
Excitation Wavelength340-360 nm[11][14]
Emission Wavelength450-465 nm[11][14]

Section 3: Diacylglycerol Lipase (DAGL) Inhibition Assay

DAGL is responsible for the biosynthesis of 2-AG from diacylglycerol[2]. Modulating DAGL activity can impact endocannabinoid signaling.

Colorimetric Assay for DAGL Activity

A simple and cost-effective method to measure DAGL activity is through a colorimetric assay using a surrogate substrate, p-nitrophenylbutyrate (pNPB)[15][16].

Principle:

DAGL_Colorimetric_Assay sub p-Nitrophenylbutyrate (pNPB) (Colorless) dagl DAGLα sub->dagl Hydrolysis prod p-Nitrophenol (Yellow) dagl->prod Formation inh 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Test Inhibitor) inh->dagl Inhibition

Figure 3: Principle of the colorimetric DAGL inhibition assay.

Materials:

  • Cell membranes from cells overexpressing DAGLα[15]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.3, 0.25 M sucrose)[15]

  • Substrate: p-nitrophenylbutyrate (pNPB)

  • Test compound: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

  • Known DAGL inhibitor (e.g., KT109, RHC-80267) as a positive control[15][16]

  • DMSO for compound dilution

  • 96-well clear microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare cell membrane extracts from cells overexpressing DAGLα[15]. Determine the protein concentration of the membrane preparation.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., 30% DMSO in buffer)[15].

  • Reaction Setup: In a 96-well plate, add the following components to a final volume of, for example, 100 µL:

    • Assay Buffer

    • DAGLα-containing cell membrane extract (e.g., 10 µg of protein)[15].

    • Test compound or positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Add the pNPB substrate to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode at room temperature or 37°C.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the linear phase of the absorbance curve.

    • Determine the percent inhibition at each concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve.

ParameterRecommended ValueSource
Enzyme SourceDAGLα overexpressing cell membranes[15]
Substratep-nitrophenylbutyrate (pNPB)[15][16]
Assay Buffer pH7.3[15]
Wavelength405 nm[17]

Conclusion and Forward Outlook

The protocols detailed in this guide provide a robust starting point for characterizing the in vitro activity of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and other novel compounds targeting the endocannabinoid system. By systematically evaluating the compound's effects on MAGL, FAAH, and DAGL, researchers can build a comprehensive profile of its potency and selectivity. It is imperative to experimentally validate the activity of any novel compound using these established methodologies. Further characterization may involve determining the mode of inhibition (e.g., competitive, non-competitive, or irreversible) through kinetic studies and assessing off-target effects to ensure selectivity. The insights gained from these in vitro assays are critical for guiding further drug development efforts.

References

  • Ahn, K., et al. (2009). A Fluorescence-Based Assay for Monoacylglycerol Lipase Compatible With Inhibitor Screening. Journal of Biomolecular Screening. Available at: [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric) (BN00791). Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Deng, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric), Mammalian. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Saffar, M., et al. (2016). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research. Available at: [Link]

  • Deng, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Available at: [Link]

  • Zvonok, N., et al. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Baggelaar, M. P., et al. (2016). Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta. Methods in Enzymology. Available at: [Link]

  • Li, J., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Design of new series of fatty acid amide hydrolase inhibitors. Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Al-Saffar, M., et al. (2015). A novel live cell assay to measure diacylglycerol lipase α activity. Biochemical Journal. Available at: [Link]

  • van der Wel, T., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Micale, V., et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Molecules. Available at: [Link]

  • Usiena Air. (n.d.). Pharmacological inhibition of MAGL attenuates experimental colon carcinogenesis. Retrieved from [Link]

  • Wang, C., et al. (2022). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the DAGL-natural substrate assay. Retrieved from [Link]

  • Comelli, F., et al. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. British Journal of Pharmacology. Available at: [Link]

  • Al-Saffar, M., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • GSRS. (n.d.). 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM330180 1-(3-Chlorophenyl)-3-[4-[[(1R,4R)-5-oxa-2-azabicyclo[2.2.1]heptan-4-yl]methyl]phenyl]urea. Retrieved from [Link]

  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]

  • MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of a colorimetric assay for yeast lipase activity in complex systems. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). The lipase assay using p-nitrophenyl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. Retrieved from [Link]

  • Caldwell, T. M., et al. (2022). Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wu, M., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Available at: [Link]

  • MDPI. (2022). A Sensitive and Selective Colorimetric Method Based on the Acetylcholinesterase-like Activity of Zeolitic Imidazolate Framework-8 and Its Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of Phenylurea Herbicides by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the analysis of phenylurea herbicides in various environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylureas are a class of herbicides widely used in agriculture, and their monitoring in the environment is crucial due to their potential for water contamination and impact on non-target organisms. This document outlines robust methodologies for sample preparation, including solid-phase extraction (SPE), discusses the critical considerations for derivatization, and provides optimized GC-MS parameters for the separation and detection of common phenylureas. The protocols and insights provided herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring to achieve reliable and reproducible results.

Introduction to Phenylurea Analysis

Phenylurea herbicides are effective agents for weed control in a variety of crops. Their mode of action involves the inhibition of photosynthesis in target plants. However, their persistence and mobility in soil and water systems necessitate sensitive and selective analytical methods for their detection and quantification. While High-Performance Liquid Chromatography (HPLC) is a common technique for phenylurea analysis, GC-MS offers excellent resolution and sensitivity, particularly when coupled with appropriate sample preparation and, in some cases, derivatization.[1][2] The thermal lability of some phenylureas presents a challenge for GC-based methods, but this can be overcome through careful optimization of analytical conditions or by converting the analytes into more volatile and stable derivatives.[2][3]

Experimental Workflow: From Sample to Data

The successful analysis of phenylureas by GC-MS hinges on a well-defined and executed workflow. Each step is critical for ensuring the accuracy and precision of the final results. The overall process involves sample collection, extraction of the target analytes from the matrix, cleanup to remove interfering substances, and finally, analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Plant Material) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Isolate Analytes Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Remove Interferences Concentration Solvent Exchange & Concentration Cleanup->Concentration Prepare for Analysis Derivatization Derivatization (Optional) Concentration->Derivatization If required Injection GC Injection Concentration->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification DataAcquisition->Identification Spectral Matching Quantification Quantification Identification->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Figure 1: A comprehensive workflow for the GC-MS analysis of phenylureas.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the phenylurea herbicides from the sample matrix and concentrate them to a level suitable for GC-MS analysis, while simultaneously removing any interfering compounds.[4] The choice of extraction method depends on the sample matrix.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a widely used and effective technique for the pre-concentration and cleanup of phenylureas from aqueous samples.[1]

Protocol: SPE for Phenylurea Herbicides in Water

  • Cartridge Selection: C18 or polymeric cartridges (e.g., LiChrolut-EN) are suitable for trapping phenylurea herbicides.[5]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge to wet the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.[1]

  • Sample Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid).

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the trapped phenylureas with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as ethyl acetate or acetonitrile.[5]

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent suitable for GC-MS injection (e.g., ethyl acetate or hexane).[6]

Extraction from Soil and Plant Matrices

For solid samples, an initial extraction step is required to transfer the phenylureas into a liquid phase.

Protocol: Extraction from Soil/Plant Material

  • Homogenization: Homogenize a representative sample (e.g., 10 g) of soil or plant material.

  • Extraction:

    • For plant material, extraction with acidic aqueous solutions can be effective.[5]

    • For soil, a common technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves extraction with acetonitrile followed by partitioning with salts.[7]

  • Cleanup: The resulting extract can be further cleaned up using SPE as described for water samples.

The Derivatization Decision: To Derivatize or Not?

A critical consideration in the GC-MS analysis of phenylureas is whether to perform a derivatization step. Phenylureas can be thermally labile and may degrade in the hot GC inlet, leading to poor peak shapes and inaccurate quantification.[2] However, some studies have shown successful analysis of underivatized phenylureas by carefully optimizing GC conditions.[5]

Causality behind the choice:

  • Direct Analysis (No Derivatization): This approach is simpler and faster. It may be suitable for more thermally stable phenylureas or when using a GC system with a gentle injection technique (e.g., cool on-column injection). Reproducible chromatograms can be obtained, though degradation products like isocyanates may be observed.[5][8]

  • Derivatization: This chemical modification process converts the polar N-H group of the urea moiety into a less polar, more volatile, and more thermally stable group.[9] This generally leads to improved chromatographic peak shapes, increased sensitivity, and reduced thermal degradation. Alkylation is a common derivatization strategy for phenylureas.[10]

Protocol: Alkylation Derivatization

This protocol is an example of a derivatization procedure that can be adapted for phenylureas.[10]

  • Reagents: Iodoethane and a strong base (e.g., sodium hydride) in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Procedure:

    • To the dried sample extract, add the aprotic solvent and the base.

    • Add the alkylating agent (iodoethane).

    • Heat the reaction mixture (e.g., 60°C for 30 minutes).

    • Quench the reaction carefully with water.

    • Extract the derivatized products with a non-polar solvent (e.g., hexane).

    • The organic phase is then ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following table provides a starting point for the GC-MS parameters for the analysis of phenylureas. These may need to be optimized for your specific instrument and analytes of interest.

Parameter Recommended Setting Rationale
GC System Agilent Intuvo 9000 GC or similarProvides fast temperature ramping and good retention time reproducibility.[11]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnOffers good separation for a wide range of pesticides.[6]
Carrier Gas Helium or HydrogenHelium is standard; Hydrogen can offer faster analysis times.[11]
Inlet Temperature 250 - 280°C (for underivatized); 280°C (for derivatized)A balance between ensuring volatilization and minimizing thermal degradation.
Injection Mode Splitless (1 µL)For trace-level analysis to maximize analyte transfer to the column.[6]
Oven Program 80°C (1 min), then 20°C/min to 310°C (hold 3.5 min)A starting point; may need optimization for specific compound separation.[11]
MS System Agilent 7010B Triple Quadrupole MS or similarProvides high sensitivity and selectivity, especially in complex matrices.[11]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.[12]
Acquisition Mode Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM for single quadrupole MS offers improved sensitivity over full scan.[5] MRM for triple quadrupole MS provides the highest selectivity and sensitivity.[11]

Data Analysis and Interpretation

Identification of phenylureas is based on a combination of retention time and the resulting mass spectrum. The mass spectra of phenylureas are characterized by specific fragment ions.

Common Phenylureas and their Characteristic Ions:

Phenylurea Molecular Weight ( g/mol ) Key Fragment Ions (m/z)
Phenylurea136.15136, 93, 66, 65[13][14]
Diuron233.09232, 217, 188, 161, 72
Linuron249.1248, 188, 161, 62
Monuron198.65198, 154, 72
Fenuron164.20164, 120, 77, 72[15]
1,3-Diphenylurea212.25212, 119, 93, 77, 65, 51[12][16]

Note: Fragmentation patterns can vary slightly between instruments.

Quantification is typically performed using an internal standard and a calibration curve prepared with certified reference standards.

Conclusion

The GC-MS method for the analysis of phenylurea herbicides, when coupled with appropriate sample preparation and consideration of derivatization, is a powerful tool for environmental monitoring and food safety applications. The protocols and guidelines presented in this application note provide a solid foundation for developing and validating robust and reliable analytical methods for this important class of compounds. The choice of whether to derivatize the analytes should be made based on the specific phenylureas of interest and the capabilities of the available instrumentation. With careful optimization, GC-MS can provide the sensitivity and selectivity required to meet regulatory and research demands.

References

  • Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727-734. [Link]

  • Gfrerer, M., & Wissiack, R. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]

  • ResearchGate. Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

  • Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. [Link]

  • National Center for Biotechnology Information. Phenylurea | C7H8N2O | CID 6145 - PubChem. [Link]

  • LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • Frontiers. Sample preparation for GC×GC-MS analysis. [Link]

  • ResearchGate. Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. [Link]

  • National Institute of Standards and Technology. Urea, N,N'-diphenyl- - the NIST WebBook. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]

  • MassBank. Organic compounds - 1,3-DIPHENYLUREA. [Link]

  • MDPI. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • National Institute of Standards and Technology. Fenuron - the NIST WebBook. [Link]

Sources

optimizing reaction yield for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Optimized Synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Introduction: The Significance of Substituted Ureas

Substituted ureas are a cornerstone of modern medicinal chemistry and agrochemistry. Their unique ability to act as hydrogen bond donors and acceptors makes them privileged scaffolds in drug design, leading to compounds with a wide range of biological activities, including potent enzyme inhibitors and receptor antagonists.[1][2] 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a disubstituted urea, represents a key intermediate in the synthesis of various bioactive molecules. Achieving high-yield, high-purity synthesis of this compound is critical for efficient drug development and manufacturing pipelines.

This document serves as a comprehensive guide for researchers and process chemists, detailing a robust protocol for the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and a systematic approach to optimizing the reaction yield. We will delve into the mechanistic underpinnings of the synthesis, explore critical reaction parameters, and provide actionable protocols for maximizing efficiency and purity.

Reaction Principle: Nucleophilic Addition to an Isocyanate

The synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is most directly achieved through the nucleophilic addition of a secondary amine, N-methylcyclohexylamine, to the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate.[3] This reaction is typically efficient, exothermic, and proceeds without the need for a catalyst.

The isocyanate group (-N=C=O) is highly reactive due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, rendering the central carbon atom highly susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine initiates the attack, leading to the formation of a new nitrogen-carbon bond and ultimately, the stable urea linkage.

ReactionMechanism reactant1 3-Chlorophenyl Isocyanate plus + reactant2 N-methylcyclohexylamine product 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea reactant2->product Nucleophilic Addition

Caption: General reaction scheme for urea synthesis.

Baseline Synthesis Protocol

This protocol provides a starting point for the synthesis, from which optimizations can be systematically explored.

Materials:

  • 3-Chlorophenyl isocyanate (CAS: 2909-38-8)[4]

  • N-methylcyclohexylamine (CAS: 100-60-7)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add N-methylcyclohexylamine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.5 M concentration relative to the amine) and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve 3-chlorophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Optimizing Reaction Yield: A Systematic Approach

Achieving yields greater than 95% is feasible for this reaction. The following parameters are critical variables that should be investigated to maximize yield and minimize impurity formation. The primary side reaction of concern is the dimerization of the isocyanate in the presence of trace moisture to form an unreactive, symmetric diaryl urea.[5]

OptimizationWorkflow start Baseline Synthesis Protocol param1 Vary Reactant Stoichiometry (0.95 to 1.1 eq Isocyanate) start->param1 param2 Screen Solvents (THF, DCM, Acetonitrile, Toluene) param1->param2 param3 Optimize Temperature (0°C, RT, 40°C) param2->param3 param4 Determine Optimal Reaction Time (TLC/LC-MS Monitoring) param3->param4 analysis Analyze Yield & Purity (NMR, LC-MS) param4->analysis decision Yield >95%? analysis->decision decision->param1 No, Iterate end Final Optimized Protocol decision->end Yes

Caption: Workflow for systematic reaction optimization.

Stoichiometry of Reactants

While a 1:1 molar ratio is theoretically required, a slight excess of one reactant can drive the reaction to completion.

  • Rationale: Using a slight excess of the isocyanate (e.g., 1.02-1.05 equivalents) can ensure that the more valuable N-methylcyclohexylamine is fully consumed. However, an excessive amount of isocyanate can complicate purification. Conversely, a slight excess of the amine can be used, which is often easier to remove during work-up (via an acid wash).

  • Protocol: Set up parallel reactions varying the equivalents of 3-chlorophenyl isocyanate from 0.98 to 1.10 relative to N-methylcyclohexylamine. Analyze the crude reaction mixture to determine the optimal ratio that maximizes product formation while minimizing residual starting materials.

Solvent Selection

The choice of solvent is crucial for ensuring reactants are fully dissolved and for moderating the reaction rate.

  • Rationale: Aprotic solvents are mandatory to prevent reaction with the isocyanate.[3] Solvent polarity can influence the reaction rate.

    • Polar Aprotic (THF, DCM, Acetonitrile): Generally good choices that effectively solvate the reactants.[3]

    • Non-Polar (Toluene, Hexanes): May result in slower reaction rates but can be advantageous for product precipitation, simplifying isolation.

  • Protocol: Conduct the baseline reaction in a series of anhydrous solvents (e.g., THF, Dichloromethane (DCM), Acetonitrile, Toluene) under identical conditions. Compare the reaction times and isolated yields.

Reaction Temperature

Temperature control is key to managing the exothermic nature of the reaction and preventing side reactions.

  • Rationale: The reaction is typically fast, even at 0 °C. Running the reaction at sub-ambient temperatures during the isocyanate addition helps dissipate heat safely. Allowing the reaction to proceed at room temperature is usually sufficient for completion. Elevated temperatures (e.g., > 50 °C) are generally unnecessary and may promote the formation of byproducts.

  • Protocol: Perform the initial dropwise addition at 0 °C. After addition, run parallel reactions allowing them to stir at 0 °C, room temperature (~20-25 °C), and a slightly elevated temperature (40 °C). Monitor for the fastest time to completion with the cleanest product profile.

Work-up and Purification

A well-designed purification strategy is essential for isolating the product in high purity.

  • Rationale: The product, being a substituted urea, is typically a non-polar, crystalline solid. This property can be exploited for purification.

  • Protocol Optimization:

    • Precipitation/Filtration: If the product precipitates from the reaction mixture upon completion, direct filtration may provide a high-purity product, significantly simplifying the process. This is more likely in less polar solvents.

    • Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find the optimal conditions for recrystallization, which is a highly effective method for removing minor impurities.

Data Summary for Optimization

The following table presents a hypothetical data set from an optimization study to illustrate the impact of varying parameters.

Run Isocyanate (eq.) Solvent Temp (°C) Time (h) Isolated Yield (%) Purity (LC-MS)
11.05THFRT392%98.1%
21.02THFRT394%99.0%
31.10THFRT391%97.5% (excess isocyanate)
41.02DCMRT2.596%99.2%
51.02TolueneRT588% (precipitation)98.8%
61.02DCM0693%99.1%
71.02DCM401.595%98.5% (minor byproduct)
8 1.02 DCM RT 2.5 96% 99.2%

Final Recommendations

Based on established principles of urea synthesis, the optimal conditions for producing 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea with high yield and purity involve:

  • Stoichiometry: Using a slight excess (1.02 eq) of 3-chlorophenyl isocyanate.

  • Solvent: Employing an anhydrous polar aprotic solvent like Dichloromethane (DCM).

  • Temperature: Controlling the initial exothermic addition at 0 °C, followed by reaction at ambient room temperature.

  • Purification: Utilizing recrystallization from an ethyl acetate/hexanes system to achieve >99% purity.

By systematically applying these optimization principles, researchers can ensure a reliable and efficient synthesis of this valuable chemical intermediate.

References

  • Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Direct synthesis of urea from carbon dioxide and ammonia. PMC. Retrieved from [Link]

  • International Research Journal of Engineering and Technology (IRJET). (n.d.). Process Simulation of High Pressure Urea Production from Carbon Dioxide and Ammonia. Retrieved from [Link]

  • Thieme. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]

  • International Journal of Engineering, Management and Humanities (IJEMH). (2015). Optimization of Urea Yield by Ammonia Stripping Process. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]

  • ScienceDirect. (n.d.). Urea Formation - Polyurethanes science, technology, markets, and trends. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • PubMed. (2021). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 3-Chlorophenyl Isocyanate. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem. Retrieved from [Link]

Sources

formulation strategies for agricultural use of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Development Strategies for Siduron (3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea)

Executive Summary

This guide details the formulation, processing, and validation of agricultural herbicides containing Siduron (CAS: 1982-49-6).[1] Unlike typical substituted urea herbicides that primarily inhibit photosynthesis (Photosystem II), Siduron functions uniquely as a root growth inhibitor , selectively controlling warm-season annual grasses (e.g., Digitaria spp.) while exhibiting high safety for cool-season turfgrasses (e.g., Agrostis, Poa, Festuca).[1]

Due to its low aqueous solubility (~18 ppm) and high melting point, Siduron presents specific challenges in liquid formulation. This document prioritizes the development of a high-load Suspension Concentrate (SC) as the industry-standard delivery system, while providing comparative notes for Wettable Powders (WP).[1]

Physicochemical Profiling & Formulation Logic

The formulation strategy is dictated by the molecule's inherent physical properties. A "one-size-fits-all" approach will fail due to Siduron's specific hydrophobicity and crystallization tendencies.[1]

PropertyValueFormulation Implication
Solubility (Water) ~18 mg/L (18 ppm)Critical: Precludes Soluble Liquid (SL) formulations.[1] Requires dispersion (SC or WP).[1]
Solubility (Solvents) Low in standard ag-solventsLimits Emulsifiable Concentrate (EC) viability due to solvent volume/cost and phytotoxicity risks.[1]
Melting Point 133–138 °CAdvantage: High enough to withstand heat generated during bead milling without melting/fusing.
LogP ~3.0 - 3.8Challenge: Lipophilic nature drives Ostwald Ripening (crystal growth) in water-based SCs.
Hydrolysis Stable at pH 5–9Allows for a broad range of buffer systems in the aqueous phase.

Strategic Decision: The Suspension Concentrate (SC) is the superior formulation choice. It eliminates the inhalation dust hazard of WPs, reduces solvent load compared to ECs, and allows for high active ingredient loading (up to 500 g/L). However, the primary failure mode to engineer against is crystal growth during storage.

Formulation Strategy: Suspension Concentrate (SC)[1][2][3][4][5]

The SC formulation consists of micronized Siduron particles stabilized in an aqueous continuous phase by a surfactant/dispersant system.

A. Target Composition (500 g/L SC)
Component FunctionChemical Class% w/wRole & Rationale
Active Ingredient Siduron (Technical, >98%)42-45%Target toxicant.[1]
Primary Dispersant Polycarboxylate / Naphthalene sulfonate condensate3-5%Provides steric and electrostatic repulsion to prevent flocculation.[1]
Wetting Agent Alkyl polyglucoside or Alcohol ethoxylate1-2%Lowers surface tension to wet the hydrophobic Siduron powder during pre-mix.[1]
Crystal Growth Inhibitor EO/PO Block Copolymer1-2%Critical: Adsorbs to crystal facets to block Ostwald ripening.[1]
Antifreeze Propylene Glycol5-8%Prevents freezing during storage; maintains rheology.[1]
Rheology Modifier Xanthan Gum (2% soln)0.1-0.3%Creates a yield stress to prevent gravitational sedimentation.[1]
Biocide Isothiazolinone (BIT/MIT)0.1%Prevents bacterial degradation of Xanthan gum.[1]
Carrier Waterq.s. to 100%Continuous phase.[1]
B. Manufacturing Workflow

The production process requires high-energy wet milling.[1] The following diagram illustrates the critical path and quality control points (QCP).

SC_Manufacturing_Process RawMat Raw Material Weighing Premix High Shear Premixing RawMat->Premix Water + Surfactants + Siduron Milling Bead Milling (Wet Grinding) Premix->Milling Slurry QC_Particle QC: Particle Size (D90 < 5µm) Milling->QC_Particle LetDown Let-Down (Thickener Addition) QC_Visc QC: Viscosity & pH LetDown->QC_Visc QC_Particle->Milling Fail (>5µm) QC_Particle->LetDown Pass Packing Filtration & Packaging QC_Visc->Packing Pass

Caption: Workflow for Siduron Suspension Concentrate manufacturing. Note the recursive loop at the milling stage to ensure particle size compliance.

C. Step-by-Step Protocol
  • Slurry Preparation (Premix):

    • Charge water, antifreeze, antifoam, and dispersants into a vessel.

    • Agitate with a high-shear mixer (e.g., Cowles dissolver) at 1000–1500 rpm.

    • Slowly add Siduron technical powder.[1] Ensure complete wetting (no dry clumps).[1]

    • Checkpoint: Verify slurry is homogenous and pumpable.

  • Wet Milling (The Critical Step):

    • Pump slurry through a horizontal bead mill (media size: 0.8–1.2 mm yttrium-stabilized zirconia).[1]

    • Control temperature <35°C using a cooling jacket (Siduron is heat stable, but surfactants may degrade or foam).

    • Target Particle Size: D50 < 2.5 µm; D90 < 5.0 µm.[1]

    • Why? Particles >5 µm settle rapidly and reduce biological uptake.[1]

  • Let-Down & Stabilization:

    • Transfer milled base to a blending tank with low-shear agitation (paddle/anchor).

    • Add the pre-hydrated Xanthan gum gel (Rheology modifier).

    • Add biocide.[1][2][3]

    • Adjust pH if necessary (Target: 6.0–8.0).[1]

  • Troubleshooting Crystal Growth:

    • If crystals appear after 2 weeks at 54°C (accelerated stability test), increase the concentration of the EO/PO Block Copolymer . These polymers create a steric barrier that specifically inhibits the redeposition of dissolved Siduron onto existing particles.

Analytical Validation (HPLC-UV)

To quantify Siduron in the formulation and ensure stability, use the following validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]

    • Note: Acidification is generally not required for Siduron but 0.1% Phosphoric acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 237 nm (Lambda max for substituted ureas) or 254 nm.[1]

  • Injection Volume: 10 µL.

  • Retention Time: Expect Siduron peak at ~4–6 minutes depending on column dead volume.[1]

Sample Preparation: Dissolve 100 mg of SC formulation in 50 mL of Acetonitrile (sonicate for 10 mins to break the suspension). Filter through a 0.45 µm PTFE filter before injection.[1]

Biological Validation: Selective Root Inhibition Assay

Siduron's market value lies in its selectivity . It must inhibit weedy grasses (Crabgrass) without harming cool-season turf (Bentgrass/Fescue).[1] A standard "kill-all" bioassay is insufficient; a Comparative Root Bioassay is required.[1]

A. Mechanism of Action & Selectivity Logic

Siduron inhibits cell division (mitosis) in the roots of susceptible species. It does not translocate extensively to the leaves, unlike Diuron.

Bioassay_Logic cluster_Weed Target Weed (Crabgrass) cluster_Crop Non-Target Crop (Bentgrass) Siduron Siduron Application (Pre-emergence) Soil_Barrier Forms Chemical Barrier in Top 2cm of Soil Siduron->Soil_Barrier Weed_Root Root Absorption Soil_Barrier->Weed_Root Crop_Seed Bentgrass Seed Germination Soil_Barrier->Crop_Seed Weed_Seed Crabgrass Seed Germination Weed_Seed->Weed_Root Weed_Mitosis Inhibition of Spindle Microtubules Weed_Root->Weed_Mitosis Weed_Death Seedling Death (Failed Establishment) Weed_Mitosis->Weed_Death Crop_Metab Rapid Metabolic Detoxification Crop_Seed->Crop_Metab Crop_Growth Normal Root Elongation Crop_Metab->Crop_Growth

Caption: Comparative mechanism showing Siduron's selectivity. Efficacy is defined by the contrast between the two pathways.

B. Protocol: The "Pouch" Root Elongation Test

This method is faster and more reproducible than pot tests for formulation screening.

  • Materials:

    • Seed germination pouches (plastic bags with paper wicks).[1]

    • Seeds: Digitaria sanguinalis (Large Crabgrass) and Agrostis stolonifera (Creeping Bentgrass).[1]

    • Growth Chamber: 25°C day / 20°C night, 12h photoperiod.

  • Treatment:

    • Dilute SC formulation to prepare concentrations equivalent to field rates: 0 (Control), 0.5x, 1x, and 2x label rate (approx. 10 mg/L to 100 mg/L range).

    • Pipette 20 mL of solution into the pouch.

  • Incubation:

    • Place 10 seeds of Digitaria in the trough of pouches 1-5.

    • Place 10 seeds of Agrostis in the trough of pouches 6-10.

    • Incubate upright for 7 days.

  • Data Collection:

    • Measure Primary Root Length (mm) using a ruler or image analysis software (e.g., ImageJ).[1]

    • Success Criteria:

      • Crabgrass: >80% reduction in root length vs. control.[4]

      • Bentgrass:[4] <10% reduction in root length vs. control.[4]

References

  • U.S. Environmental Protection Agency (EPA). (2008).[1] Reregistration Eligibility Decision (RED) for Siduron. EPA-HQ-OPP-2007-0973.[1] Link[1]

  • PubChem. (n.d.).[1] Siduron Compound Summary. National Library of Medicine. Link

  • Splittstoesser, W. E., & Hopen, H. J. (1968). Metabolism of Siduron by Barley and Crabgrass. Weed Science, 16(3), 305-308.[1] (Foundational mechanism of selectivity).[1]

  • Croda International. (n.d.).[1] Suspension Concentrate (SC) Formulation Guide. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Greenhouse Bioassay of Siduron Herbicide Activity. Link[1]

Sources

Application Notes and Protocols for the Solvent Extraction of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust solvent extraction procedures for the quantitative analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a substituted phenylurea compound of interest in various research and development sectors. The protocols provided herein are designed to ensure high recovery and sample purity, catering to the demands of rigorous analytical workflows. We will explore both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, elucidating the scientific rationale behind each step. This document is intended to serve as a practical resource for scientists requiring reliable and reproducible extraction of this analyte from diverse sample matrices.

Introduction and Physicochemical Profile

The presence of a chlorophenyl group and a cyclohexyl ring suggests a significant degree of lipophilicity. The urea functional group provides some capacity for hydrogen bonding. The methyl group on the urea nitrogen slightly increases its lipophilicity compared to its non-methylated counterpart. The predicted XLogP3-AA for similar, less substituted compounds like 1-(3-chlorophenyl)-3-cyclohexylurea is 3.5, indicating a preference for organic phases over aqueous ones.[2] This inherent hydrophobicity is the primary driver for its partition-based extraction into organic solvents.

Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and Related Analogs

Property3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea1-(3-Chlorophenyl)-3-cyclohexylurea3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Molecular Formula C₁₄H₁₉ClN₂OC₁₃H₁₇ClN₂O[2]C₁₄H₁₉ClN₂O[3]
Molecular Weight 266.77 g/mol [1]252.74 g/mol [2]266.77 g/mol
Predicted XLogP Not available3.5[2]3.5[3]
CAS Number 82744-88-5[1]72802-45-0[2]Not available

Strategic Approach to Solvent Extraction

The selection of an appropriate extraction technique is contingent on the sample matrix, the desired level of sample throughput, and the required sensitivity of the subsequent analytical method. For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable and effective options.

  • Liquid-Liquid Extraction (LLE): This classical technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a cost-effective method suitable for a wide range of sample volumes.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from a liquid sample, followed by elution with a small volume of a strong solvent. This technique offers higher enrichment factors, reduced solvent consumption, and the potential for automation.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is optimized for the extraction of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea from aqueous matrices. The choice of dichloromethane as the extraction solvent is based on its polarity and ability to effectively solvate phenylurea herbicides.[4]

Materials and Reagents
  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄), analytical grade

  • Separatory funnel

  • pH meter or pH paper

  • Vortex mixer

  • Rotary evaporator or nitrogen stream evaporator

Step-by-Step LLE Protocol
  • Sample Preparation:

    • Measure a known volume of the aqueous sample (e.g., 100 mL) and transfer it to a separatory funnel.

    • Adjust the pH of the sample to neutral (pH 7) using dilute HCl or NaOH. Phenylureas are generally stable and neutral, minimizing pH-dependent solubility changes.

    • Add NaCl to the sample to a final concentration of 5-10% (w/v) and dissolve completely. This increases the ionic strength of the aqueous phase, promoting the partitioning of the analyte into the organic phase (salting-out effect).

  • Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

    • Drain the lower organic layer into a clean, dry flask.

    • Repeat the extraction of the aqueous phase two more times with fresh 25 mL portions of dichloromethane.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to near dryness using a rotary evaporator (water bath temperature < 40°C) or under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).

LLE Workflow Diagram

LLE_Workflow A Aqueous Sample (100 mL) B pH Adjustment (pH 7) & Salting Out (NaCl) A->B C Liquid-Liquid Extraction with Dichloromethane (3x) B->C D Collect & Combine Organic Layers C->D E Drying (Anhydrous Na₂SO₄) D->E F Concentration (Rotary Evaporation/N₂) E->F G Reconstitution (e.g., 1 mL Acetonitrile) F->G H Analysis (HPLC/GC-MS) G->H

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly efficient method for the extraction and pre-concentration of phenylurea herbicides from aqueous samples.[5][6] The use of a reversed-phase sorbent like C18 is ideal for retaining the nonpolar 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Materials and Reagents
  • Reversed-phase SPE cartridges (e.g., C18, 500 mg/6 mL)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water, HPLC grade

  • SPE vacuum manifold

  • Nitrogen stream evaporator

Step-by-Step SPE Protocol
  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 6 mL of acetonitrile.

    • Equilibrate the cartridge with 6 mL of methanol.

    • Finally, equilibrate the cartridge with 6 mL of deionized water. Do not allow the sorbent bed to go dry at any stage during conditioning.

  • Sample Loading:

    • Load the aqueous sample (e.g., 250 mL, pH 7) onto the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove any polar interferences.

    • Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes or by passing a stream of nitrogen through it. This step is crucial for ensuring efficient elution.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained analyte from the cartridge with two 3 mL aliquots of acetonitrile. Allow the solvent to soak the sorbent bed for a minute before applying a gentle vacuum to collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 0.5 mL) of a solvent compatible with the analytical instrument.

SPE Workflow Diagram

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis A Wash with Acetonitrile (6 mL) B Equilibrate with Methanol (6 mL) A->B C Equilibrate with Deionized Water (6 mL) B->C D Load Aqueous Sample (250 mL) C->D E Wash with Deionized Water (6 mL) D->E F Dry Sorbent Bed E->F G Elute with Acetonitrile (2x3 mL) F->G H Concentrate Eluate G->H I Reconstitute in 0.5 mL H->I J Analysis I->J

Caption: Solid-Phase Extraction Workflow.

Post-Extraction Analysis

The resulting extracts can be analyzed by various chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and robust method for the analysis of phenylurea herbicides.[5][6] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is typically employed. Detection is often performed around 245-250 nm, which is a common absorbance maximum for the phenylurea chromophore.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal lability of phenylurea compounds, direct GC-MS analysis can be challenging and may lead to degradation.[7] However, derivatization of the urea nitrogen can improve thermal stability and chromatographic performance.[8] Alternatively, direct analysis is sometimes possible under carefully controlled GC conditions.[9]

Conclusion

The solvent extraction procedures outlined in this application note provide reliable and reproducible methods for the isolation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea from aqueous matrices. The choice between liquid-liquid extraction and solid-phase extraction will depend on the specific requirements of the analytical workflow. For high-throughput applications and trace-level analysis, SPE is generally the preferred method due to its higher enrichment factors and cleaner extracts. For simpler applications, LLE remains a viable and cost-effective option. It is recommended to perform method validation to determine recovery, precision, and accuracy for the specific sample matrix being analyzed.

References

  • Di Corcia, A., Costantino, A., Crescenzi, C., & Samperi, R. (1997). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 80(2), 384-396. [Link]

  • Wu, C. H., & Huang, S. D. (2006). Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction. Journal of Chromatography A, 1135(1), 31-36. [Link]

  • Miles, C. J., & Moye, H. A. (1985). An HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization. Journal of Chromatographic Science, 23(11), 509-512. [Link]

  • Sanchis-Mallols, J. M., Torres-Lapasio, J. R., & Garcia-Alvarez-Coque, M. C. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 21(6), 869-883. [Link]

  • Di Corcia, A., & Samperi, R. (1997). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. [Link]

  • Kalogridi, E., & Samanidou, V. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(19), 6598. [Link]

  • Gerecke, A. C., Tixier, C., & Müller, S. R. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]

  • Wu, C. H., & Huang, S. D. (2006). Determination of Phenylurea Herbicides in Aqueous Samples Using Partitioned Dispersive Liquid–liquid Microextraction. ResearchGate. [Link]

  • Gerecke, A. C., Tixier, C., & Müller, S. R. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

  • Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. ResearchGate. [Link]

  • Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727-734. [Link]

  • Abad, A., Martinez, K., & Pico, Y. (2000). Determination of phenylurea pesticides in water by derivatization with heptafluorobutyric anhydride and gas chromatography-mass spectrometry. Journal of the Brazilian Chemical Society, 11(5), 514-520. [Link]

  • A.C. Hogenboom, W.M.A. Niessen, U.A.Th. Brinkman. (1999). Simultaneous determination of phenyl- and sulfonylurea herbicides in water by solid-phase extraction and liquid chromatography with UV diode array or mass spectrometric detection. ResearchGate. [Link]

  • Gerecke, A., Tixier, C., & Müller, S. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Semantic Scholar. [Link]

  • Amelin, V. G., Andoralov, A. M., & Tretyakov, A. V. (2013). Dispersive liquid-liquid microextraction for the determination of herbicides of urea derivatives family in natural waters by HPLC. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. Retrieved from [Link]

  • US EPA. (n.d.). N-But-3-en-2-yl-N'-(4-chlorophenyl)-N-methylurea Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O). Retrieved from [Link]

  • Kalogridi, E., & Samanidou, V. (2022). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified. reposiTUm. [Link]

  • Hussain, S., Arshad, M., Springael, D., & Martin-Laurent, F. (n.d.). Physicochemical properties of phenylurea herbicides. ResearchGate. [Link]

  • PubChem. (n.d.). 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea. Retrieved from [Link]

  • NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Retrieved from [Link]

  • US EPA. (n.d.). N-[3-(tert-Butoxymethyl)cyclohexyl]urea Properties. Retrieved from [Link]

  • US EPA. (n.d.). N-(3,5-Dichlorophenyl)-N′-phenylurea Properties. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, 1-(cyclohexylmethyl)-3-methyl-, cis-. Retrieved from [Link]

  • De la Cruz, A. A., & Neckers, D. C. (2020). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. Molecules, 25(18), 4241. [Link]

  • FDA. (1996). Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). [Link]

Sources

Spectroscopic Characterization of Urea Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Urea Derivatives in Modern Science

Urea derivatives represent a cornerstone in contemporary drug discovery, medicinal chemistry, and materials science.[1][2] The unique ability of the urea moiety to form robust hydrogen bonds and participate in various non-covalent interactions makes it a privileged scaffold in the design of molecules with specific biological activities and material properties.[1][3][4] From potent enzyme inhibitors to innovative polymers, the functional versatility of urea derivatives is vast.[1][5] Consequently, the precise and comprehensive characterization of these molecules is paramount to understanding their structure-activity relationships, ensuring their purity, and advancing their application.

This guide provides an in-depth exploration of the key spectroscopic techniques employed in the characterization of urea derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles that govern these analytical methods. By understanding the "why" behind each experimental step, researchers can troubleshoot effectively and interpret their data with confidence.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure in Solution

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including urea derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule in solution.

Core Principles for Urea Derivative Analysis

The key to interpreting the NMR spectra of urea derivatives lies in understanding how the urea functionality influences the chemical shifts of neighboring protons (¹H NMR) and carbons (¹³C NMR). The electron-withdrawing nature of the carbonyl group and the presence of nitrogen atoms create a distinct electronic environment. Furthermore, the restricted rotation around the C-N bonds due to resonance can lead to the observation of distinct signals for substituents on the nitrogen atoms, providing valuable conformational information.[1]

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and carbons in common urea derivative scaffolds. These values are approximate and can be influenced by the solvent, concentration, and the electronic nature of the substituents.

Atom Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
N-H Urea N-H5.0 - 9.0-
α-CH, CH₂, CH₃ Alkyl group attached to Nitrogen2.5 - 4.030 - 50
Aromatic H Aryl group attached to Nitrogen6.5 - 8.5110 - 150
C=O Urea Carbonyl-150 - 165

Note: The N-H proton signals are often broad and their chemical shift is highly dependent on the solvent and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a urea derivative.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of the purified urea derivative for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (as much as will dissolve) is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • Choosing a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Common choices for urea derivatives include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it is a good solvent for many urea derivatives and the N-H protons are typically well-resolved.

  • Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle warming or vortexing may be required to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Final Volume: Ensure the final volume in the NMR tube is appropriate for the spectrometer being used (typically a height of 4-5 cm in a standard 5 mm tube).[7]

2. Instrument Setup and Data Acquisition:

  • Instrument Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

    • Use a standard pulse sequence (e.g., a simple 90° pulse-acquire).

    • Include a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR (often several hundred to thousands).

    • A longer relaxation delay may be necessary for quaternary carbons, including the urea carbonyl.

3. Data Processing and Interpretation:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Integration and Multiplicity Analysis (¹H NMR): Integrate the proton signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of atoms.

  • Peak Assignment: Assign the observed signals to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable for unambiguous assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnet filter->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Fourier Transform, Phase, Baseline Correct acquire_H1->process acquire_C13->process reference Reference Spectrum process->reference analyze Integrate, Analyze Multiplicity, Assign Peaks reference->analyze

Workflow for NMR analysis of urea derivatives.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For urea derivatives, it is particularly useful for confirming the presence of the urea moiety and identifying other functional groups in the structure.

Core Principles for Urea Derivative Analysis

The absorption of infrared radiation by a molecule excites vibrational transitions. The frequencies of these vibrations are characteristic of the bonds and functional groups present. For urea derivatives, the key vibrational modes to observe are the N-H stretching, C=O stretching (Amide I band), and N-H bending/C-N stretching (Amide II band) vibrations. The position of the C=O stretching frequency can provide insights into the extent of hydrogen bonding.

Data Presentation: Characteristic FT-IR Frequencies

The following table lists the characteristic IR absorption frequencies for the urea functional group.

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch Urea N-H3500 - 3200Medium to Strong, often broad
C=O Stretch (Amide I) Urea Carbonyl1680 - 1630Strong
N-H Bend / C-N Stretch (Amide II) Urea N-H and C-N1620 - 1520Medium to Strong
C-N Stretch Urea C-N1480 - 1380Medium

Note: These ranges can be influenced by the physical state of the sample (solid or solution) and the presence of hydrogen bonding.[8][9]

Experimental Protocol: FT-IR Analysis

This protocol describes the analysis of a solid urea derivative using the KBr pellet method, a common technique for obtaining high-quality spectra of solid samples.

1. Sample Preparation (KBr Pellet Method):

  • Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the dry urea derivative to a fine powder.[10]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar and thoroughly mix it with the sample by grinding.[10] KBr is transparent in the mid-IR region.

  • Pressing the Pellet: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

  • Inspection: The resulting pellet should be clear and free of cracks. A cloudy appearance may indicate insufficient grinding or the presence of moisture.

2. Instrument Setup and Data Acquisition:

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Collection Parameters: For a routine spectrum, 16-32 scans at a resolution of 4 cm⁻¹ are generally sufficient.

3. Data Processing and Interpretation:

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Picking: Identify the major absorption bands and their corresponding wavenumbers.

  • Spectral Interpretation: Correlate the observed absorption bands with the functional groups present in the urea derivative using the characteristic frequency table and other correlation charts. Pay close attention to the fingerprint region (below 1500 cm⁻¹) which is unique for each molecule.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation grind Grind Sample mix Mix with KBr grind->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample subtract Background Subtraction sample->subtract interpret Peak Picking and Spectral Interpretation subtract->interpret

Workflow for FT-IR analysis of urea derivatives.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For urea derivatives, it is crucial for confirming the identity of the synthesized product and identifying any impurities.

Core Principles for Urea Derivative Analysis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺ or [M+H]⁺) provides the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion, can be used to deduce the structure of the molecule. Common fragmentation pathways for urea derivatives involve cleavage of the C-N bonds adjacent to the carbonyl group.

Data Presentation: Common Fragmentation Patterns

The fragmentation of urea derivatives is highly dependent on the substituents. However, some general patterns are commonly observed, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI).

Fragmentation Type Description Resulting Fragments
α-Cleavage Cleavage of the C-N bond between the carbonyl group and a nitrogen atom.Formation of an isocyanate fragment and an amine fragment.
McLafferty-type Rearrangement Transfer of a hydrogen atom from a substituent to the urea moiety, followed by cleavage.Elimination of a neutral molecule (e.g., an alkene) and formation of a charged fragment.
Loss of Substituents Cleavage of bonds within the substituent groups attached to the nitrogen atoms.Fragments corresponding to the loss of alkyl or aryl groups.
Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of many urea derivatives, as it typically produces an abundant protonated molecule ([M+H]⁺) with minimal fragmentation.

1. Sample Preparation:

  • Solvent Selection: Choose a solvent that is compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[11] The solvent should readily dissolve the sample and be volatile.

  • Concentration: Prepare a dilute solution of the urea derivative, typically in the range of 1-10 µg/mL.[12] Overly concentrated samples can lead to signal suppression and contamination of the instrument.

  • Additives: A small amount of a volatile acid, such as formic acid (0.1%), is often added to the solution to promote protonation and enhance the signal in positive ion mode.

  • Filtration: Ensure the sample solution is free of particulate matter by filtering it through a syringe filter (0.22 or 0.45 µm).

2. Instrument Setup and Data Acquisition:

  • Ionization Mode: Select the appropriate ionization mode. For most urea derivatives, positive ion mode is suitable for observing the [M+H]⁺ ion.

  • Instrument Tuning: Tune the mass spectrometer using a standard calibration compound to ensure accurate mass measurement.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range that includes the expected molecular weight of the compound.

3. Data Processing and Interpretation:

  • Mass Calibration: Ensure the acquired spectrum is accurately calibrated.

  • Identify the Molecular Ion: Locate the peak corresponding to the protonated molecule ([M+H]⁺) to determine the molecular weight. Isotope patterns can help confirm the elemental composition.

  • Analyze Fragmentation: If fragmentation is observed (or induced through tandem MS), analyze the fragment ions to gain structural information.

  • Compare with Theoretical Data: Compare the observed molecular weight and fragmentation pattern with the expected values for the target urea derivative.

MS_Workflow cluster_prep Sample Preparation (ESI-MS) cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve in Volatile Solvent add_acid Add Formic Acid (optional) dissolve->add_acid filter Filter Solution add_acid->filter tune Tune Mass Spectrometer filter->tune infuse Infuse Sample tune->infuse acquire Acquire Mass Spectrum infuse->acquire calibrate Calibrate Spectrum acquire->calibrate identify Identify Molecular Ion calibrate->identify analyze Analyze Fragmentation identify->analyze

Workflow for ESI-MS analysis of urea derivatives.

IV. UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR or MS for urea derivatives, it can be useful for quantitative analysis and for studying compounds with chromophoric groups.

Core Principles for Urea Derivative Analysis

The absorption of UV-Visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. For urea derivatives, the carbonyl group itself has a weak n → π* transition in the UV region. However, if the urea derivative contains aromatic or other conjugated systems, more intense π → π* transitions will be observed.

Experimental Protocol: UV-Vis Analysis

This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a urea derivative in solution.

1. Sample Preparation:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the sample is soluble.[13] Common choices include ethanol, methanol, and water.

  • Concentration: Prepare a dilute solution of the urea derivative. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).

  • Cuvette Selection: Use a quartz cuvette for measurements in the UV region (below 340 nm) and a glass or plastic cuvette for the visible region.

  • Blank Solution: Prepare a blank solution containing only the solvent.

2. Instrument Setup and Data Acquisition:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for the recommended time to ensure stable lamp output.

  • Baseline Correction: Record a baseline spectrum with the blank solution in the sample and reference beams.

  • Sample Spectrum: Replace the blank in the sample beam with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range.

3. Data Processing and Interpretation:

  • Identify λmax: Determine the wavelength(s) of maximum absorbance.

  • Quantitative Analysis (optional): If the molar absorptivity (ε) is known, the concentration of the solution can be determined using the Beer-Lambert Law (A = εbc).

  • Structural Correlation: Correlate the observed λmax with the electronic structure of the molecule, particularly the presence of chromophores.

V. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For urea derivatives, it provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.

Core Principles for Urea Derivative Analysis

When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, creating a diffraction pattern. The geometry and intensity of the diffracted beams are related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

Experimental Protocol: Single-Crystal X-ray Diffraction

The most critical and often challenging step in this technique is growing a high-quality single crystal.

1. Crystal Growth:

  • Purification: The compound must be highly pure.

  • Method Selection: Several methods can be employed to grow single crystals, including:

    • Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.[2]

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[3]

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[2]

    • Solvent Layering: A layer of a less dense non-solvent is carefully added on top of a solution of the compound, and diffusion at the interface induces crystallization.[14]

  • Crystal Selection: A suitable crystal for X-ray diffraction should be a single, well-formed crystal with dimensions typically between 0.1 and 0.5 mm, and it should be free of cracks and other defects.[15][16]

2. Data Collection:

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Acquisition: The crystal is placed in an X-ray beam and rotated while the diffraction pattern is recorded by a detector.

3. Structure Solution and Refinement:

  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction patterns.

4. Data Analysis and Visualization:

  • Molecular Geometry: Analyze bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Identify and analyze hydrogen bonds, π-stacking, and other non-covalent interactions.

  • Crystallographic Information File (CIF): The final structural data is typically presented in a standardized CIF file.

XRay_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Analysis purify Purify Compound grow Grow Single Crystals purify->grow select Select Suitable Crystal grow->select mount Mount Crystal select->mount collect Collect Diffraction Data mount->collect process_data Process Data collect->process_data solve Solve Structure process_data->solve refine Refine Structure solve->refine analyze Analyze and Visualize refine->analyze

Workflow for single-crystal X-ray diffraction.

VI. Conclusion: An Integrated Approach to Characterization

While each spectroscopic technique provides valuable information, a comprehensive understanding of a urea derivative is best achieved through an integrated analytical approach. For instance, NMR and mass spectrometry can confirm the covalent structure, while FT-IR verifies the presence of the key functional groups. Single-crystal X-ray diffraction provides the definitive solid-state structure, which can then be correlated with the solution-state conformational preferences observed by NMR. By judiciously applying these powerful techniques, researchers can confidently elucidate the structure, purity, and properties of their urea derivatives, thereby accelerating progress in their respective fields.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • UV-Visible Spectroscopy. University of Victoria. [Link]

  • Sample Preparation for FT-IR. Unknown Source. [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences. [Link]

  • Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate Additive Manufacturing. [Link]

  • NMR Sample Preparation. Unknown Source. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • IR Spectroscopy of Liquids. University of Colorado Boulder. [Link]

  • Characteristic IR frequencies and their assignments of urea and urea containing complex precursor. ResearchGate. [Link]

  • FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1. ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • NMR Sample Preparation. Unknown Source. [Link]

  • Sample Preparation. University College London. [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters. [Link]

  • Preparation of the samples for UV-Vis spectroscopy. ResearchGate. [Link]

  • Sample Prep for ESI and MALDI Analysis. Scribd. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. National Center for Biotechnology Information. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Unknown Source. [Link]

  • Single-crystal X-ray Diffraction (Part 1). Royal Society of Chemistry. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]

  • Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. MDPI. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Hilaris Publishing. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • BUSM Mass Spectrometry Resource February 5, 2002 Practical MS of proteins: sample preparation techniques. 1. Sample preparation. Boston University. [Link]

  • Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted urea, this molecule possesses characteristics that can make it difficult to work with in aqueous systems, a common hurdle in experimental biology and preclinical development.[1] This guide provides in-depth, practical solutions and the scientific rationale behind them to help you achieve successful experimental outcomes.

Understanding the Challenge: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea that contribute to its low aqueous solubility. Its structure contains both hydrophobic (chlorophenyl, cyclohexyl) and polar (urea) moieties, leading to a high crystal lattice energy and a preference for lipophilic environments.

PropertyValueSource
Molecular Formula C₁₄H₁₉ClN₂O[2]
Molecular Weight ~266.77 g/mol [2]
Predicted XLogP3-AA 3.5[3]
Topological Polar Surface Area 32.3 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]

The high predicted XLogP value indicates significant lipophilicity, suggesting that the molecule is poorly soluble in water. The urea group provides some polarity, but it is largely overshadowed by the nonpolar rings.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: I'm trying to dissolve the compound directly in an aqueous buffer like PBS, but it's not working. What's my first step?

A1: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro experiments due to its powerful solubilizing capacity and miscibility with aqueous solutions.

Q2: My compound dissolved in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A2: This is a classic problem known as precipitation upon dilution. It occurs because when the highly concentrated DMSO stock is introduced to the aqueous buffer, the final concentration of DMSO is too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment, precipitates.

  • Immediate Troubleshooting:

    • Decrease the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

    • Increase the Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% or even 1% DMSO. Ensure your dilution scheme does not fall too far below this level, but always run a vehicle control to check for solvent toxicity.

    • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously, and then gradually add the remaining buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

If these simple fixes are insufficient, you will need to explore the more advanced formulation strategies detailed in the next section.

Q3: What are the best organic solvents for creating a stock solution?

A3:

  • For In Vitro Use:

    • DMSO (Dimethyl sulfoxide): Excellent solubilizing power.

    • DMA (Dimethylacetamide): Another strong aprotic solvent.

    • Ethanol: Useful, but solubility may be lower than in DMSO or DMA. Often used in combination with other solvents.

  • For In Vivo Use: Solvent choice is much more restrictive due to toxicity. Formulations often require co-solvent systems, which are discussed in detail below. Pure DMSO is generally not suitable for direct administration.

Q4: How can I determine the solubility of my compound in a specific solvent system?

A4: Determining the solubility is a critical experimental step. The two main types of solubility measurements are kinetic and thermodynamic.[4]

  • Kinetic Solubility: This is a high-throughput method that measures how much compound can be dissolved upon adding a concentrated stock to an aqueous buffer, before it precipitates. It is often measured by nephelometry, which detects light scattering from insoluble particles.[4]

  • Thermodynamic Solubility: This is the "gold standard" measurement of a compound's true equilibrium solubility.[5] The shake-flask method is the most common approach.

A simplified protocol for the shake-flask method is provided in the "Protocols" section.

Advanced Solubilization Strategies & In-Depth Guides

If basic troubleshooting fails, a systematic formulation development approach is necessary.

Guide 1: Co-Solvent Systems

Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to the aqueous vehicle to reduce its polarity, thereby increasing the solubility of a lipophilic compound.[6]

Causality: The co-solvent disrupts the hydrogen-bonding network of water, creating a microenvironment that is more favorable for the nonpolar regions of the 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea molecule.

Common Co-SolventsProperties & Use CasesTypical Concentration
PEG 400 Polyethylene glycol 400. Low toxicity, commonly used for in vivo formulations.10-60%
Propylene Glycol (PG) Good solubilizer, often used in combination with PEG 400.10-50%
Ethanol Can be effective but may have toxicity concerns at higher concentrations.5-20%
Glycerol Increases viscosity, can help create stable solutions.5-30%

Workflow for Developing a Co-Solvent Formulation

Caption: Workflow for Co-Solvent Screening.

Guide 2: pH Modification

While urea itself is not strongly ionizable, the overall molecule can have a pKa. If the compound has an ionizable group, adjusting the pH of the vehicle can dramatically increase solubility by forming a salt. Most drugs are weak bases or acids.[7] The first step is to determine the pKa of the compound, either computationally or experimentally. For urea derivatives, protonation can sometimes occur, making the molecule more soluble in acidic pH.

Causality: Converting a neutral molecule to an ionized salt introduces a charge, which significantly enhances the molecule's interaction with polar water molecules, thereby increasing solubility. Adjusting the pH can help keep drug molecules in their more soluble ionic state.[8]

Guide 3: Utilizing Solubilizing Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[9]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions.[8] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell interacts with the water, creating a stable "pseudo-solution."

    • Examples: Tween® 80 (polysorbate 80), Sodium Lauryl Sulfate (SLS), Solutol® HS 15.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can become trapped within this cavity, forming an inclusion complex that has much greater aqueous solubility.[8]

    • Examples: β-cyclodextrin (β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[10]

Guide 4: Advanced Formulation Approaches

For very challenging compounds, more advanced techniques may be required, which often involve altering the solid state of the drug.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[6] This can create an amorphous (non-crystalline) form of the drug, which has a higher energy state and is more readily soluble than its stable crystalline form.[11]

    • Carriers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range.[12] This dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in the dissolution rate.[13]

Decision Tree for Solubility Enhancement Strategy

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in a chosen buffer or vehicle. The method is considered the gold standard for thermodynamic solubility.[5]

Materials:

  • 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (solid powder)

  • Chosen solvent/vehicle (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of vehicle). The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

  • Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature. Allow the suspension to shake for 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.

  • Phase Separation: After incubation, remove the vial and let it stand for a short period to allow larger particles to settle. To separate the saturated liquid phase from the undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).[14]

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or LC-MS method to determine the precise concentration. This concentration is the thermodynamic solubility.

  • Self-Validation: After centrifugation, the supernatant should be perfectly clear. Any visible particulate matter indicates incomplete separation, and the phase separation step should be repeated or refined (e.g., by filtration).

References
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Brindisi, M., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 3019. Available at: [Link]

  • V जितनी, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Perspectives in Medicinal Chemistry, 5, 1-12. Available at: [Link]

  • Tsinman, K. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem Compound Summary for CID 751320. Available at: [Link]

  • Tsinman, K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(4). Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O). Available at: [Link]

  • ResearchGate. (2020). Solubility enhancement and study of molecular interactions of poorly soluble ibuprofen in presence of urea, a hydrotropic agent. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

Sources

Technical Support Center: Optimization of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #UR-3CL-CYM-001 Subject: Troubleshooting Low Yield & Impurity Profiles in Trisubstituted Urea Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

You are likely experiencing low yields due to a specific competitive reaction pathway driven by the steric hindrance of your amine (N-methylcyclohexylamine) and the moisture sensitivity of your electrophile (3-chlorophenyl isocyanate).

Unlike standard urea syntheses involving primary amines, your reaction involves a bulky secondary amine . This reduces the nucleophilic attack rate, allowing trace moisture to compete for the isocyanate, leading to the formation of the thermodynamically stable, insoluble symmetric urea byproduct (1,3-bis(3-chlorophenyl)urea).

Quick Diagnostic: What does your crude look like?
ObservationDiagnosisImmediate Action
White Precipitate (insoluble in DCM/Ether)Hydrolysis: Formation of Symmetric Urea.Check solvent dryness.[1] Switch to "Inverse Addition" (see Protocol).
Red/Brown Oil Oxidation/Degradation: Likely aniline oxidation or polymerization.Purify amine starting material. Run reaction under N₂/Ar.
Clear Oil (No Solid) "Oiling Out": Product is forming but not crystallizing.Do not discard. Trisubstituted ureas crystallize slowly. See Purification section.

The Chemistry: Competitive Pathways

To solve the yield issue, you must visualize the "Invisible War" occurring in your flask. The 3-chlorophenyl group makes the isocyanate highly electrophilic (reactive), while the cyclohexyl group makes your amine sterically hindered.

Pathway Visualization

The following diagram maps the desired kinetic pathway versus the thermodynamic dead-end (Hydrolysis).

ReactionPathways Isocyanate 3-Chlorophenyl Isocyanate Target TARGET UREA (Soluble) Isocyanate->Target + Amine (Slow due to Sterics) Carbamic Carbamic Acid (Unstable) Isocyanate->Carbamic + H2O (Fast!) Amine N-Methyl cyclohexylamine Amine->Target Water Trace H2O (Impurity) Aniline 3-Chloroaniline Carbamic->Aniline - CO2 SymUrea SYMMETRIC UREA (Insoluble Solid) Aniline->SymUrea + Isocyanate

Caption: Figure 1.[2] The "Yield Killer" mechanism. Steric hindrance on the amine slows the desired path (Green), allowing moisture to trigger the symmetric urea cascade (Red).

Critical Protocol Adjustments

Do not rely on standard "mix and stir" procedures for this specific substrate pair. Use the Anhydrous Inverse Addition Protocol .

A. Reagent Quality Control
  • Amine (N-methylcyclohexylamine): This amine absorbs CO₂ from the air to form carbamate salts over time. Titrate or distill if the bottle is old.

  • Isocyanate: If the liquid is cloudy, filter it under inert atmosphere before use. The solid is likely the symmetric urea dimer.

B. Optimized Experimental Protocol

Scale: 10 mmol basis Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Must be anhydrous.

Step-by-Step:

  • The Trap (Amine Solution):

    • Charge a flame-dried flask with 1.1 equivalents (11 mmol) of N-methylcyclohexylamine.

    • Add 1.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Why? To scavenge any HCl if carbamoyl chloride is used, or to ensure the amine remains free-base.

    • Dissolve in dry DCM (concentration ~0.2 M).

    • Cool to 0°C .

  • The Drop (Isocyanate Addition):

    • Dissolve 1.0 equivalent (10 mmol) of 3-chlorophenyl isocyanate in minimal dry DCM.

    • Crucial: Add the isocyanate solution to the amine solution dropwise over 20-30 minutes.

    • Mechanism:[3] By keeping the amine in high excess relative to the incoming isocyanate, you statistically favor the Amine-Isocyanate collision over the Water-Isocyanate collision.

  • The Drive:

    • Allow to warm to Room Temperature (RT).

    • Stir for 4-6 hours.

    • Monitor: Check TLC. If isocyanate remains, do not add water. Add a "quench" of a tiny amount of dimethylamine or methanol to kill it safely, preventing late-stage symmetric urea formation.

Troubleshooting & FAQs

Q1: I see a white solid precipitating during the reaction. Is this my product?

A: Unlikely. Trisubstituted ureas (like your target) usually have lower melting points and higher solubility in organic solvents than disubstituted ureas because they lack one N-H hydrogen bond donor.

  • Test: Take a small sample of the solid. Does it dissolve in Acetone?

    • No: It is likely 1,3-bis(3-chlorophenyl)urea (Symmetric Urea byproduct). Filter it off and discard. Your product is in the filtrate.[4]

    • Yes: It might be your product or a salt. Check NMR.

Q2: My product is an oil and won't crystallize. How do I purify it?

A: This is common for N-methyl-N-cyclohexyl ureas due to the disrupted H-bonding network.

  • Solution 1 (Trituration): Evaporate the solvent to a thick oil. Add cold Hexanes or Pentane and scratch the flask walls with a glass rod. Sonicate.

  • Solution 2 (Flash Column): Trisubstituted ureas are stable on silica.

    • Eluent: 10% to 30% Ethyl Acetate in Hexanes.

    • Note: The symmetric urea (if present) will likely stay at the baseline or elute very late.

Q3: The yield is still <40%. What else can I do?

A: If moisture is strictly controlled and yield is still low, the issue is electronic . The 3-chloro substituent destabilizes the isocyanate.

  • Switch Synthetic Route: Avoid the isocyanate.

    • Alternative: React N-methylcyclohexylcarbamoyl chloride with 3-chloroaniline .

    • Why: Carbamoyl chlorides are less sensitive to moisture-induced dimerization than isocyanates.

Q4: Can I use a catalyst?

A: Yes. For sterically hindered amines, DBTL (Dibutyltin dilaurate) at 1-5 mol% can accelerate the isocyanate addition, helping the amine outcompete water.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start START: Low Yield / Impure CheckSolid Is there a White Precipitate? Start->CheckSolid SolubilityTest Does Solid dissolve in DCM? CheckSolid->SolubilityTest Yes CheckOil Is the filtrate an Oil? CheckSolid->CheckOil No SymUrea Diagnosis: Symmetric Urea (Moisture Issue) SolubilityTest->SymUrea No (Insoluble) ProductPpt Diagnosis: Product Precipitated (Good Result) SolubilityTest->ProductPpt Yes (Soluble) TLC TLC Analysis CheckOil->TLC Unreacted Diagnosis: Unreacted Amine (Steric/Kinetic Issue) TLC->Unreacted Start Material Present OiledOut Diagnosis: Product Oiled Out (Purification Issue) TLC->OiledOut New Spot Formed

Caption: Figure 2.[2] Diagnostic logic for isolating the cause of yield loss.

References

  • General Urea Synthesis via Isocyanates

    • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Purification of Trisubstituted Ureas

    • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Link

  • Specific Analog Data (Siduron)

    • PubChem Compound Summary for CID 12893, Siduron. (Used for structural reactivity comparison). Link

Sources

Technical Support Center: Impurity Profiling of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. It is designed to assist in the identification and characterization of impurities, ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

Introduction to Impurity Profiling

The identification and quantification of impurities in a drug substance are critical components of pharmaceutical development and manufacturing. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have stringent requirements for impurity profiling.[1] Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of potential impurities, including their sources and degradation pathways, is essential. This guide will walk you through common challenges and provide practical solutions for the impurity analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea?

Impurities can be introduced at various stages of the manufacturing process and during storage. They are broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These impurities arise from the synthetic route. For N,N'-disubstituted ureas like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, common synthesis involves the reaction of a substituted phenyl isocyanate with a secondary amine. Potential impurities include:

    • Unreacted Starting Materials: Residual 3-chlorophenyl isocyanate and N-cyclohexyl-N-methylamine.

    • Byproducts of the Synthesis: Symmetrically substituted ureas, such as 1,3-bis(3-chlorophenyl)urea or 1,3-dicyclohexyl-1,3-dimethylurea, can form from side reactions.

    • Reagents and Solvents: Residual catalysts, solvents, and other reagents used in the synthesis and purification steps.[2]

  • Degradation Products: These impurities form due to the degradation of the drug substance over time under the influence of environmental factors like heat, light, humidity, and pH. Phenylurea herbicides are known to degrade through several pathways:[3]

    • Hydrolysis: Cleavage of the urea bond can lead to the formation of 3-chloroaniline and N-cyclohexyl-N-methylamine.

    • N-dealkylation: The loss of the methyl or cyclohexyl group from the nitrogen atom is a common degradation pathway for phenylurea compounds.

Q2: What are the primary analytical techniques for identifying and quantifying impurities in 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying impurities in phenylurea compounds.[1][4][5]

  • HPLC with UV/Diode Array Detection (DAD): This is a robust method for routine purity analysis and quantification. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective.[3][4] UV detection is usually performed around 245 nm, where the phenylurea chromophore absorbs strongly.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for the identification and structural elucidation of unknown impurities.[6][7] Electrospray ionization (ESI) in positive mode is commonly used for phenylurea compounds. The mass spectrometer provides molecular weight information and fragmentation patterns that help in identifying the structure of the impurities.[7]

Q3: What are the regulatory expectations for impurity profiling?

The ICH guidelines, specifically ICH Q3A(R2) for new drug substances, provide a framework for the reporting, identification, and qualification of impurities.[6]

  • Reporting Threshold: Impurities present at a level above this threshold must be reported in regulatory submissions.

  • Identification Threshold: Impurities exceeding this level must have their structures identified.

  • Qualification Threshold: Above this threshold, impurities must be qualified, meaning toxicological data is required to demonstrate their safety.

These thresholds are dependent on the maximum daily dose of the drug. It is crucial to adhere to these guidelines to ensure regulatory compliance.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea samples.

Q4: My HPLC-UV chromatogram shows several unexpected small peaks. How do I begin to identify them?

The appearance of unexpected peaks is a common challenge. A systematic approach is key to their identification.

  • Initial Assessment:

    • Blank Injection: Run a blank (injection of the mobile phase or sample solvent) to rule out contamination from the solvent or the HPLC system.

    • Placebo Analysis: If analyzing a formulated product, analyze a placebo (formulation without the API) to identify peaks originating from excipients.

    • Spiking with Known Impurities: If you have reference standards for potential impurities (e.g., starting materials), spike your sample to see if any of the unknown peaks co-elute.

  • Workflow for Unknown Peak Identification:

    Caption: A systematic workflow for the identification of unknown impurities.

  • LC-MS/MS Investigation:

    • Obtain Mass Spectrum: Determine the molecular weight of the unknown peak from the mass spectrum.

    • Isotopic Pattern: For a compound containing one chlorine atom, you should observe a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+).[8] This can help confirm the presence of the chlorophenyl moiety in the impurity.

    • Fragmentation Analysis: Analyze the MS/MS fragmentation pattern. Phenylureas often show characteristic cleavages at the urea bond. For example, you might observe fragments corresponding to the 3-chlorophenyl isocyanate ion or the N-cyclohexyl-N-methylamine ion.

Q5: I am observing poor peak shape (e.g., tailing, fronting) and inadequate resolution between my API and an impurity peak. What are the potential causes and solutions?

Poor chromatography can compromise the accuracy of quantification. Here’s a troubleshooting decision tree:

Chromatography Troubleshooting Start Poor Peak Shape or Resolution CheckColumn Is the column old or contaminated? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? Start->CheckMobilePhase CheckMethod Are the gradient/flow rate optimal? Start->CheckMethod CheckSample Is the sample overloaded or solvent mismatched? Start->CheckSample Sol_Column Replace or flush the column. CheckColumn->Sol_Column Yes Sol_MobilePhase Adjust pH to ensure analyte is in a single ionic state. CheckMobilePhase->Sol_MobilePhase No Sol_Method Optimize gradient slope or reduce flow rate. CheckMethod->Sol_Method No Sol_Sample Reduce injection volume or dissolve sample in mobile phase. CheckSample->Sol_Sample No

Caption: A decision tree for troubleshooting common HPLC issues.

  • Column Issues: Over time, HPLC columns can degrade or become contaminated. Flushing the column with a strong solvent or replacing it may be necessary.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is at least 2 units away from the pKa of your analytes to maintain a consistent charge state.

  • Method Parameters: A steep gradient may not provide sufficient resolution. Try a shallower gradient or isocratic elution if necessary. A lower flow rate can also improve resolution.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration. Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. Method optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 245 nm

Protocol 2: Forced Degradation Study Design

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the API to the following stress conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS/MS alongside an unstressed control sample.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.

References

  • Ruberu, S. R., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 48(8), 3372-3379.
  • Goetz, A., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.
  • Papadopoulou-Mourkidou, E., et al. (2021).
  • Sharma, I., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1324.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Chen, J., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction.
  • Kuznetsov, Y. P., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 57(12), 1933-1943.
  • Fenoll, J., et al. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils.
  • Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Vinayagam, V., et al. (2015). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 80(16), 8272-8279.
  • Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters.
  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • The Open University of Sri Lanka. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Hydrolytic Stability of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea . It addresses the specific physicochemical challenges associated with the hydrolytic instability of N,N,N'-trisubstituted ureas.

Status: Operational Ticket ID: UREA-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a lipophilic urea derivative. While the urea linkage is generally robust, this specific scaffold exhibits vulnerability to hydrolysis under non-neutral conditions due to two structural factors:

  • Electronic Activation: The electron-withdrawing chlorine atom on the phenyl ring increases the acidity of the N-H proton (N3 position), facilitating base-catalyzed decomposition.

  • Steric Strain: The bulky N-cyclohexyl-N-methyl group, while providing some steric shielding against nucleophilic attack, can also drive elimination reactions to relieve conformational strain.

Core Recommendation: Maintain experimental and storage environments at pH 6.0–7.0 and minimize water activity in organic solvents.

Diagnostic Troubleshooting (Q&A)

Q1: I observe precipitation and a loss of potency when incubating the compound in assay buffer at pH 8.0. What is happening?

Diagnosis: You are likely triggering base-catalyzed elimination-addition (E1cB-like mechanism) . Technical Explanation: At pH > 7.5, the N3-proton (attached to the chlorophenyl ring) becomes susceptible to deprotonation. The resulting anion can eliminate the secondary amine (N-methylcyclohexylamine) to form a reactive intermediate, 3-chlorophenyl isocyanate . This isocyanate rapidly reacts with water to form an unstable carbamic acid, which decarboxylates to 3-chloroaniline (insoluble precipitate) and CO₂. Corrective Action:

  • Immediate: Lower assay pH to 7.4 or below if the biological target allows.

  • Alternative: If high pH is mandatory, prepare fresh solutions immediately before use and keep on ice to kinetically slow the elimination step.

Q2: My LC-MS shows a peak with mass [M-127]. Is this a fragment or a degradation product?

Diagnosis: This is a degradation product, specifically 3-chloroaniline (MW ~127.5 Da). Technical Explanation: The loss of the cyclohexyl-methyl-urea moiety (mass ~155) confirms hydrolysis. If this peak appears in your stock solution, your DMSO is likely wet. DMSO is hygroscopic; absorbed water can hydrolyze the urea over months, especially if the solution is acidic (from trace HCl in synthesis) or basic. Corrective Action:

  • Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

  • Store aliquots at -20°C or -80°C to freeze the hydrolysis kinetics. Avoid repeated freeze-thaw cycles which introduce moisture condensation.

Q3: Can I use methanol or ethanol as a solvent?

Diagnosis: Risky for long-term storage. Technical Explanation: Protic solvents can participate in solvolysis . At elevated temperatures or extreme pH, methanol can attack the carbonyl, leading to methyl carbamates. Corrective Action: Use aprotic polar solvents like Acetonitrile (ACN) or DMSO for stock solutions. Use alcohols only for transient dilution steps.

Mechanistic Visualization

The following diagram illustrates the two competing degradation pathways that users must control.

UreaHydrolysis Compound 3-(3-Chlorophenyl)- 1-cyclohexyl-1-methylurea AcidPath Acid Catalysis (pH < 4) Compound->AcidPath + H+ BasePath Base Catalysis (pH > 8) Compound->BasePath - H+ Tetrahedral Tetrahedral Intermediate AcidPath->Tetrahedral + H2O Amine N-Methylcyclohexylamine Tetrahedral->Amine Cleavage Aniline 3-Chloroaniline Tetrahedral->Aniline Cleavage CO2 CO2 Tetrahedral->CO2 Anion N-Aryl Anion BasePath->Anion Isocyanate 3-Chlorophenyl Isocyanate Anion->Isocyanate Elimination of Amine Anion->Amine Isocyanate->Aniline + H2O (Fast) Isocyanate->CO2

Caption: Dual degradation pathways. Acid catalysis proceeds via direct nucleophilic attack, while base catalysis involves an elimination-addition mechanism via an isocyanate intermediate.

Experimental Protocols

Protocol A: pH-Rate Profile Determination

Use this protocol to validate the stability window for your specific assay conditions.

Materials:

  • Universal Buffer (Citrate-Phosphate-Borate) ranging from pH 2.0 to 10.0.

  • 10 mM Stock solution of the compound in Anhydrous DMSO.

  • HPLC system with UV detection (254 nm).

Procedure:

  • Preparation: Prepare 10 mL of buffer at each pH point (e.g., 2, 4, 6, 7, 8, 10).

  • Initiation: Spike 10 µL of Stock Solution into each buffer (Final conc: 10 µM). Vortex immediately.

  • Incubation: Incubate at 37°C (or your assay temperature) in a thermomixer.

  • Sampling:

    • Take a 100 µL aliquot at T=0, 1h, 4h, 24h.

    • Quench: Immediately add 100 µL of cold Acetonitrile + 0.1% Formic Acid to stop the reaction and match mobile phase.

  • Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak and appearance of 3-chloroaniline.

  • Data Processing: Plot ln(% Remaining) vs. Time to determine

    
     for each pH.
    
    • Self-Validation: The plot of

      
       vs. pH should be U-shaped. The bottom of the "U" is your optimal stability zone.
      
Protocol B: Preparation of Hydrolytically Stable Stock Solutions

Standard Protocol for Long-Term Storage.

  • Solvent Choice: Use DMSO, Anhydrous (≥99.9%) .

    • Why: Water content >0.1% can degrade ureas over months.

  • Container: Use amber glass vials with PTFE-lined caps.

    • Why: Amber glass prevents photodegradation (though ureas are relatively photostable, the chloro-aryl group can be sensitive). PTFE prevents leaching of plasticizers which can act as nucleophiles.

  • Desiccation: Store the vials inside a secondary container (desiccator) with active silica gel or Drierite.

  • Temperature: Store at -20°C .

    • Note: If the compound precipitates upon thawing, sonicate at 30°C for 5 mins. Do not heat above 40°C.

Formulation Enhancement Strategies

If the compound must be used in an aqueous environment for extended periods (e.g., 7-day cell culture), consider these stabilization techniques:

StrategyMechanismImplementation
Cyclodextrin Complexation Encapsulates the hydrophobic urea moiety, shielding the carbonyl from water attack.Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Dissolve compound in 10-20% HP-β-CD solution.
Micellar Protection Surfactants form micelles that sequester the lipophilic urea in the hydrophobic core.Add 0.1% Tween-80 or Kolliphor EL to the buffer.
Buffer Selection Avoids specific acid/base catalysis.Use Phosphate (pH 7.0) or HEPES (pH 7.4) . Avoid Tris or Glycine at high pH (primary amines in buffers can react with isocyanate intermediates).

References

  • Kinetics of Hydrolysis of Phenylureas

    • Salvestrini, S. et al. "Kinetics of the hydrolysis of phenylurea herbicides." Pesticide Science, 2002.
    • Relevance: Establishes the U-shaped pH-rate profile for N-arylureas and the dominance of the E1cB mechanism
  • Mechanism of Urea Decomposition

    • Estiu, G. & Merz, K. M. "The Hydrolysis of Urea and the Proficiency of Urease." Journal of the American Chemical Society, 2004.
    • Relevance: Provides the fundamental mechanistic pathways (Elimination vs. Nucleophilic Attack)
  • Stabilization via Cyclodextrins

    • Loftsson, T. & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.
    • Relevance: Validates the use of HP-β-CD to shield hydrolytically labile groups in aqueous solution.
  • General Stability of N-Substituted Ureas

    • Banker, G. S. & Rhodes, C. T. "Modern Pharmaceutics." CRC Press, 2002.
    • Relevance: Standard reference for formulation strategies involving hydrolyzable pharmacophores.

resolving peak tailing in HPLC analysis of phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of phenylureas. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The content is structured in a practical question-and-answer format to directly address problems you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for my phenylurea analytes. What are the most common causes?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is a frequent challenge in the analysis of polar and basic compounds like many phenylureas.[1][2] This asymmetry compromises resolution and the accuracy of quantification.[1][2] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[2][3]

The most common culprits can be broken down into three main categories:

  • Chemical Interactions with the Stationary Phase:

    • Silanol Interactions: This is the most prevalent cause. Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains.[4][5][6][7] Phenylureas, which can have basic functional groups, can interact strongly with these acidic silanol sites via ion-exchange or hydrogen bonding, leading to a secondary retention mechanism that causes tailing.[3][5] This effect is more pronounced at mid-range pH levels where silanols are ionized (Si-O⁻).[8][9]

    • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or on the surface of column hardware (like frits) can act as Lewis acids.[10][11] Phenylurea molecules with chelating properties can interact with these metal ions, causing significant peak tailing.[1][12][13]

  • Mobile Phase Issues:

    • Incorrect pH: If the mobile phase pH is too close to the pKa of your phenylurea analyte, the compound can exist in both ionized and unionized forms, leading to distorted or split peaks.[14]

    • Inadequate Buffering: An unbuffered or poorly buffered mobile phase can have an unstable pH, leading to inconsistent ionization of both the analyte and residual silanols, resulting in poor peak shape and reproducibility.[14]

  • System and Column Hardware Problems:

    • Column Void: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to tailing for all peaks in the chromatogram.[15] This can be caused by pressure shocks or dissolution of the silica bed at high pH.[15]

    • Extra-Column Volume: Excessive volume from long or wide-bore connecting tubing, or a large detector flow cell, can contribute to band broadening and peak tailing, especially for early-eluting peaks.[9][16]

Q2: My phenylurea is a basic compound. How can I minimize the peak tailing caused by silanol interactions?

This is an excellent question, as managing silanol interactions is key to achieving sharp, symmetrical peaks for basic analytes. Here is a systematic approach, from simple mobile phase adjustments to selecting the right column.

The first and simplest strategy is to control the ionization state of the residual silanols. Silanol groups are acidic (pKa ~3.5-4.5) and become ionized (negatively charged) as the pH increases.[8]

  • Protocol: Low pH Mobile Phase

    • Objective: To protonate the silanol groups (Si-OH), neutralizing their charge and minimizing ionic interactions with your basic analyte.

    • Procedure:

      • Prepare your mobile phase aqueous component and adjust the pH to a value between 2.5 and 3.5.[3] A pH in this range ensures most silanols are not ionized.[17]

      • Use a suitable buffer, such as 10-25 mM phosphate or formate, to maintain a stable pH.[18]

      • Important: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[17]

    • Expected Outcome: A significant reduction in peak tailing. For example, reducing the mobile phase pH from 7.0 to 3.0 can dramatically improve the asymmetry factor of a basic compound like methamphetamine from 2.35 to 1.33.[3]

If lowering the pH is not sufficient or undesirable for your separation, you can add a "silanol suppressor" or competing base to the mobile phase.

  • Protocol: Adding a Competing Base

    • Objective: The competing base (e.g., triethylamine, TEA) is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[18]

    • Procedure:

      • Add a low concentration of a competing base, such as 5-10 mM triethylamine (TEA), to your mobile phase.[18]

      • Adjust the mobile phase to the desired pH after adding the competing base.

    • Caution: While effective, competing bases can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[18] They can also cause baseline disturbances and are often not suitable for LC-MS analysis due to ion suppression.

The most robust solution is to use a column specifically designed to minimize silanol activity.

  • Expertise: Understanding Endcapping

  • Recommendation: For phenylurea analysis, especially for basic analogues, select a modern, high-purity silica column that is fully endcapped or double endcapped .[20] These columns provide the best defense against secondary silanol interactions.[7][20]

Troubleshooting Flowchart: Resolving Peak Tailing

This diagram outlines a logical workflow for diagnosing and fixing peak tailing issues in your phenylurea analysis.

G Troubleshooting Phenylurea Peak Tailing Start Peak Tailing Observed (USP Tailing Factor > 1.2) CheckSystem Q: Does tailing affect ALL peaks or just phenylureas? Start->CheckSystem SystemIssue Potential System Issue: - Column Void - Extra-Column Volume - Leaks CheckSystem->SystemIssue All Peaks AnalyteIssue Potential Analyte-Specific Issue: - Silanol Interaction - Metal Chelation - pH near pKa CheckSystem->AnalyteIssue Phenylureas Only FixSystem Action: 1. Check tubing/connections. 2. Flush/reverse column. 3. Replace column if voided. SystemIssue->FixSystem Resolved Problem Resolved FixSystem->Resolved OptimizeMP Step 1: Mobile Phase Optimization AnalyteIssue->OptimizeMP AdjustpH Action: Adjust pH to 2.5-3.5 with buffer (e.g., phosphate). Is peak shape acceptable? OptimizeMP->AdjustpH AddCompetitor Action: Add competing base (TEA) to mobile phase. Is peak shape acceptable? AdjustpH->AddCompetitor No AdjustpH->Resolved Yes ChangeColumn Step 2: Column Selection AddCompetitor->ChangeColumn No AddCompetitor->Resolved Yes EndcappedCol Action: Switch to a modern, fully endcapped or double-endcapped column. ChangeColumn->EndcappedCol MetalChelator Step 3: Check for Metal Chelation EndcappedCol->MetalChelator Tailing persists EndcappedCol->Resolved Peak shape improves AddEDTA Action: Add a chelating agent (e.g., 0.5mM EDTA) to mobile phase. MetalChelator->AddEDTA AddEDTA->Resolved

Caption: A step-by-step guide to troubleshooting peak tailing.

Q3: I've tried adjusting the pH and am using an endcapped column, but I still see tailing. Could it be metal chelation?

Yes, this is a distinct possibility. If you have addressed the common issue of silanol interactions and tailing persists, you should investigate secondary interactions with metal ions.[1][10]

  • Mechanism of Metal Chelation: Certain phenylurea structures may contain functional groups (like ketones and carboxylic acids) that can chelate, or bind, to metal ions.[13] If your silica packing material has trace metal impurities, or if metal ions have leached from stainless steel components of your HPLC system (like tubing or frits), these can create active sites that strongly retain your analyte, causing severe peak tailing.[1][13][21]

  • Troubleshooting Protocol for Metal Contamination:

    • Diagnosis: The problem may be metal-related if tailing is severe for specific compounds known to be chelators, while other non-chelating compounds in the same run have good peak shape.

    • Solution 1: Use a Chelating Additive: Add a small amount of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase. EDTA will bind to the free metal ions, rendering them unavailable to interact with your analyte.

      • Recommended Concentration: Start with a low concentration, for instance, 0.1-0.5 mM EDTA, in your mobile phase.

    • Solution 2: Use a Bio-Inert or PEEK-Lined System/Column: For long-term, robust analysis of known metal-chelating phenylureas, consider using HPLC hardware where the sample flow path is constructed from metal-free materials like PEEK (Polyetheretherketone). This eliminates the source of potential metal leaching.

Q4: How do I choose between Methanol and Acetonitrile as the organic modifier for my phenylurea analysis?

The choice of organic solvent can influence selectivity and peak shape.

  • Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure. It is often considered a more "inert" solvent in terms of its interaction with the stationary phase.

  • Methanol (MeOH): Is a protic solvent and a stronger hydrogen-bond acceptor. It can engage in hydrogen bonding with unshielded silanol groups on the stationary phase.[5] This can sometimes help to reduce analyte-silanol interactions and improve the peak shape of basic compounds compared to acetonitrile.[22]

Data Summary: Organic Modifier Comparison

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for Phenylureas
Viscosity Lower (Lower backpressure)Higher (Higher backpressure)ACN is often preferred for high-throughput methods.
UV Cutoff ~190 nm~205 nmBoth are suitable for typical UV detection of phenylureas (~245 nm).[23]
Elution Strength Generally strongerGenerally weakerMay require slightly different gradient profiles to achieve similar retention.
Peak Shape Can leave silanols more exposed for interactions.[5]Can help shield silanols via hydrogen bonding, potentially improving peak shape for basic analytes.[5][22]If tailing is an issue, testing a method with Methanol is a worthwhile experiment.

Experimental Protocol: Testing Organic Modifiers

  • Prepare two identical sets of mobile phases (Aqueous buffer and Organic). One organic phase should be 100% ACN, the other 100% MeOH.

  • Using your standard phenylurea sample, run your existing gradient method first with the ACN mobile phase.

  • Thoroughly flush the system with the new MeOH mobile phase.

  • Run the exact same gradient method with the MeOH mobile phase.

  • Compare the chromatograms, paying close attention to the tailing factor, resolution between critical pairs, and retention times. You may need to adjust the gradient slope for MeOH to achieve similar elution times.

References
  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • What Is Endcapping in HPLC Columns . Chrom Tech, Inc.. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography . YouTube. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . ChromaNik Technologies Inc.. [Link]

  • What is endcapping? . Welch Materials, Inc.. [Link]

  • HPLC Troubleshooting Guide . Hichrom. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • The role of end-capping in reversed-phase . Phenomenex. [Link]

  • Multiresidue HPLC methods for phenyl urea herbicides in water . PubMed. [Link]

  • The Role of End-Capping in Reversed-Phase . LabRulez LCMS. [Link]

  • HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization . Journal of Chromatographic Science, Oxford Academic. [Link]

  • The Theory of HPLC Column Chemistry . Crawford Scientific. [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography . MDPI. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? . Pharma Growth Hub. [Link]

  • End-capping . Separation Science. [Link]

  • LC Technical Tip . Phenomenex. [Link]

  • Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified . reposiTUm. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? . LCGC International. [Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water . ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography . ALWSCI. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity . Longdom Publishing. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc.. [Link]

  • Tip on Peak Tailing of Basic Analytes . Phenomenex. [Link]

  • How can different mobile phases effect on peak shapes in LC-MS analysis? . ResearchGate. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS . HALO Columns. [Link]

  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction . LCGC International. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent. [Link]

  • Buffers and Eluent Additives for HPLC Method Development . Element Lab Solutions. [Link]

  • Exploring the Role of pH in HPLC Separation . Moravek. [Link]

  • Reasons for Peak Tailing of HPLC Column . Hawach. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations . Industry news. [Link]

  • Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips . YouTube. [Link]

  • How does pH affect the results of HPLC results? . Quora. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column . MicroSolv. [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? . ResearchGate. [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION . PMC. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems . SilcoTek. [Link]

Sources

Technical Support Center: Methylurea Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the synthesis of N-methylurea. It assumes the user has basic organic synthesis capability but requires optimization strategies for yield and purity.

Topic: Minimizing Side Reactions & Impurity Profiling Lead Scientist: Dr. H. Sato, Senior Application Scientist Last Updated: 2026-02-13[1]

Executive Summary: The Reaction Landscape

Synthesizing N-methylurea (MMU) appears deceptively simple, often described as a direct transamidation between methylamine and urea. However, in practice, this reaction is a competition between thermodynamic control and kinetic selectivity.[1]

The three primary enemies of high-purity MMU are:

  • 1,3-Dimethylurea (DMU): Formed via secondary attack of methylamine on the product.

  • Biuret/Cyanuric Acid: Formed via thermal decomposition of urea.

  • Ammonium Chloride/Inorganic Salts: Contaminants from the mineral acid route.

This guide addresses these issues through a "Root Cause


 Mechanism 

Solution" framework.

Reaction Pathway Analysis

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates how process variables (Temperature, Stoichiometry) dictate the product profile.

ReactionPathways Urea Urea (Starting Material) Isocyanic Isocyanic Acid (Intermediate) Urea->Isocyanic Heat (>130°C) MMU N-Methylurea (Target Product) Urea->MMU + Methylamine (Primary Path) MA Methylamine Biuret Biuret / Cyanuric Acid (Thermal Decomp) Isocyanic->Biuret Polymerization DMU 1,3-Dimethylurea (Over-Alkylation) MMU->DMU + Excess Methylamine (Secondary Attack)

Figure 1: Competing reaction pathways. Green indicates the target; Red indicates side reactions driven by stoichiometry or excess heat.

Troubleshooting Guide & FAQs

Module A: Controlling Over-Alkylation (The DMU Problem)

User Question: My product has a melting point of 102–106°C instead of the expected ~110°C, and NMR shows symmetrical methyl peaks. Why am I making 1,3-dimethylurea?

Root Cause: Statistical probability favors the secondary attack when the concentration of Methylamine is too high relative to Urea. Mechanism: Once N-methylurea is formed, it competes with Urea for the remaining Methylamine.[1] If the local concentration of Methylamine is high, it will attack the N-methylurea to form the thermodynamically stable, symmetrical 1,3-dimethylurea.[1]

Corrective Protocol:

  • Invert the Stoichiometry: Do not use a 1:1 ratio. You must use a 3:1 to 5:1 molar excess of Urea . This ensures that any Methylamine molecule statistically encounters a Urea molecule rather than a product molecule.

  • Method Selection: If using the Urea + Methylamine Hydrochloride reflux method (Method A below), the excess urea acts as a solvent and buffer.

VariableTarget: N-MethylureaTarget: 1,3-Dimethylurea
Urea : Methylamine Ratio 3.0 : 1.0 (Excess Urea)1.0 : 2.5 (Excess Amine)
Reaction Phase Aqueous Reflux (Acidic)Autoclave / Neat
Key Impurity Ammonium ChlorideUnreacted Urea
Module B: Thermal Decomposition (The Biuret Problem)

User Question: The reaction mixture turned turbid and I isolated a water-insoluble white solid.

Root Cause: Thermal runaway or excessive heating duration. Mechanism: Above 130°C (or prolonged reflux >100°C), Urea decomposes into ammonia and isocyanic acid. Isocyanic acid reacts with remaining Urea to form Biuret, or trimerizes to Cyanuric Acid (highly insoluble).

Corrective Protocol:

  • Temperature Ceiling: Maintain reaction temperature < 105°C for aqueous reflux methods.

  • Reaction Monitoring: Do not reflux arbitrarily "overnight." The conversion of Methylamine HCl + Urea is usually complete within 2–3 hours . Extended heating only increases Biuret load.

Module C: The "Gold Standard" Protocol (Cyanate Route)

User Question: I need high purity (>99%) for pharmaceutical application. The Urea method is too dirty. What is the alternative?

Recommendation: Switch to the Wöhler Synthesis Analog (Potassium Cyanate + Methylamine Hydrochloride). This reaction proceeds under milder conditions (kinetic control) and avoids the high-temperature equilibrium issues of the Urea route.

Optimized Protocol (Cyanate Route)

Reference Basis: Organic Syntheses Coll. Vol. 2, p. 461 [1]

Step-by-Step Workflow:

  • Reagents:

    • Methylamine Hydrochloride (1.0 eq)

    • Potassium Cyanate (KCNO) (1.05 eq) — Slight excess ensures full amine consumption.

    • Water (Minimum volume to dissolve reagents).

  • Procedure:

    • Dissolve Methylamine HCl in water.

    • Dissolve KCNO in water separately.

    • Critical Step: Mix solutions at room temperature . Do not heat initially. The reaction is exothermic.[2]

    • Allow to stand for 1 hour.

    • Heat to 60°C for 30 minutes to drive completion (ensure all isocyanate reacts).

    • Cool to 0°C. Filter off any insoluble cyanuric acid (if formed).

    • Evaporate to dryness.

  • Purification (The Ethanol Extraction):

    • The residue contains N-Methylurea + KCl.

    • Separation: N-Methylurea is soluble in boiling ethanol; KCl is not.

    • Extract residue with boiling absolute ethanol. Filter hot (removes KCl).

    • Cool filtrate to crystallize pure N-Methylurea.

Purification Logic Diagram:

Purification Crude Crude Residue (MMU + KCl + Traces of DMU) Ethanol Add Boiling Ethanol Crude->Ethanol Filter Hot Filtration Ethanol->Filter Solid Solid Retentate: KCl (Discard) Filter->Solid Insoluble Liquid Filtrate: MMU in EtOH Filter->Liquid Soluble Crystallize Cool to 0°C Liquid->Crystallize Final Pure N-Methylurea Crystals Crystallize->Final

Figure 2: Purification logic separating inorganic salts from the organic urea derivative.[1]

Analytical Checkpoints

How do you validate your optimization?

Analytical MethodWhat to Look ForInterpretation
Melting Point 110–111°C Sharp range indicates high purity.[1]
102–106°CContamination with 1,3-Dimethylurea.
>120°C (Broad)Contamination with Biuret/Cyanuric Acid.[1]
1H NMR (D2O) Doublet at ~2.6 ppmMethyl group coupled to NH (N-Methylurea).
Singlet at ~2.7 ppmMethyl groups in 1,3-Dimethylurea (Symmetry breaks coupling).[1]
Solubility Dissolves in cold waterGood.
Turbid/InsolublePresence of Cyanuric acid or Biuret.

References

  • Organic Syntheses, Coll. Vol. 2, p. 461 (1943); Vol. 15, p. 48 (1935). Methylurea.[1]

    • Source: Organic Syntheses[1][3]

    • URL: [Link]

    • Relevance: Establishes the foundational protocols for both the Urea/Methylamine HCl reflux method and the Cyan
  • Organic Syntheses, Coll.[4] Vol. 4, p. 361 (1963); Vol. 31, p. 48 (1951). asym-Dimethylurea.[1]

    • Source: Organic Syntheses[1][3]

    • URL: [Link]

    • Relevance: Provides contrasting conditions for dimethylurea synthesis, highlighting that excess amine favors di-substitution.[1]

  • H. B. G. Chemical.

    • Source: HBGX Chemical[1]

    • URL: [Link]

    • Relevance: Industrial context on impurity profiles and solubility d
  • OECD SIDS. 1,3-Dimethylurea CAS N°: 96-31-1.[1][5]

    • Source: OECD Existing Chemicals Database[1]

    • URL: [Link][4][6][7][8][9]

    • Relevance: Provides physicochemical data (solubility, vapor pressure)

Sources

optimization of reaction temperature for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the .

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Guide Focus: Optimization of Reaction Temperature for Maximizing Yield and Purity

Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and scientifically grounded protocols to help you master the critical parameter of reaction temperature. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible synthesis.

Fundamental Principles & Key Questions

This section addresses the core scientific principles governing the synthesis and the pivotal role of temperature.

Q1: What is the primary reaction mechanism for synthesizing 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea?

The most direct and common method for synthesizing N,N,N'-trisubstituted ureas like the target molecule is the nucleophilic addition of a secondary amine to an isocyanate.[1][2][3] In this case, N-methylcyclohexylamine reacts with 3-chlorophenyl isocyanate.

The reaction proceeds as follows:

  • The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O).

  • This forms a transient zwitterionic intermediate, which rapidly rearranges through proton transfer to yield the stable urea product.

This reaction is typically efficient and often exothermic.[4]

Q2: Why is reaction temperature a critical parameter to optimize for this synthesis?

Reaction temperature is a double-edged sword in chemical synthesis. It governs both the reaction rate (kinetics) and the product distribution (thermodynamics and competing side reactions).

  • Kinetics: According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction. This can lead to shorter reaction times and improved throughput.

  • Selectivity & Purity: However, elevated temperatures can also provide sufficient activation energy for undesired side reactions to occur.[5] The reaction of an amine and an isocyanate is often very fast, even at room temperature.[3][6] Therefore, the "optimal" temperature is one that completes the reaction in a reasonable timeframe without promoting the formation of significant impurities. Forcing the reaction with excessive heat is a common pitfall that can compromise the final purity.

Q3: What are the potential side reactions at non-optimal (especially elevated) temperatures?

If the reaction temperature is too high, several impurities can form, complicating purification and reducing the yield of the desired product.

  • Isocyanate Trimerization: 3-chlorophenyl isocyanate can react with itself, especially at higher temperatures or in the presence of certain catalysts, to form a highly stable cyclic trimer, an isocyanurate. This is a common side reaction for many isocyanates and results in a high-molecular-weight impurity.

  • Biuret Formation: If the N-methylcyclohexylamine starting material is contaminated with primary cyclohexylamine, the initially formed urea can react with another molecule of isocyanate to form a biuret.[2] While less likely with a secondary amine, it is a critical consideration if starting material purity is not assured.

  • Reaction with Solvent/Moisture: At elevated temperatures, the highly reactive isocyanate may react with trace moisture to form an unstable carbamic acid, which decomposes to 3-chloroaniline. This amine can then react with another isocyanate molecule to form a symmetric 1,3-bis(3-chlorophenyl)urea impurity. Some solvents may also become reactive at higher temperatures.

Experimental Protocol: Temperature Optimization Workflow

This section provides a detailed, step-by-step methodology for systematically determining the optimal reaction temperature. The protocol is designed to be self-validating through rigorous monitoring and analysis.

Workflow Diagram: Temperature Optimization

G cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Monitoring & Analysis cluster_conclusion Conclusion prep Prepare Stock Solutions: 1. N-methylcyclohexylamine in anhydrous solvent 2. 3-chlorophenyl isocyanate in anhydrous solvent r1 Reactor 1 0 °C prep->r1 Dispense equal aliquots r2 Reactor 2 25 °C (RT) prep->r2 Dispense equal aliquots r3 Reactor 3 40 °C prep->r3 Dispense equal aliquots r4 Reactor 4 60 °C prep->r4 Dispense equal aliquots monitor Monitor Reactions vs. Time (e.g., 1h, 2h, 4h, 8h) via TLC or HPLC r1->monitor r2->monitor r3->monitor r4->monitor workup Quench & Work-up (When reaction is complete or has stalled) monitor->workup analyze Analyze Crude Product: - Yield (by mass) - Purity (% Area by HPLC/UPLC) workup->analyze compare Compare Data (See Table 1) analyze->compare optimal Determine Optimal Temperature (Best balance of time, yield, and purity) compare->optimal

Sources

Technical Support Center: Isomer Separation in 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the challenging yet critical process of isomer separation in the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during purification. Here, we move beyond generic protocols to offer field-proven insights grounded in established analytical and preparative chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific challenges you may face during your experiments.

Q1: What are the primary isomeric impurities I should expect during the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, and how do they arise?

A1: The primary isomeric impurities in the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea typically arise from two main sources: the starting materials and the stereochemistry of the cyclohexyl ring.

  • Positional Isomers: The most common isomeric impurities are the ortho- (2-chloro) and para- (4-chloro) substituted analogues of the target meta- (3-chloro) compound. These are introduced if the 3-chlorophenyl isocyanate starting material is contaminated with 2-chlorophenyl isocyanate or 4-chlorophenyl isocyanate. Given the similar reactivity of these isocyanates, they will readily react with N-methylcyclohexylamine to form the corresponding urea derivatives.[1]

  • Stereoisomers (cis/trans): If the synthesis involves a substituted cyclohexylamine, cis and trans diastereomers can be formed. For the named compound, if the starting N-methylcyclohexylamine is a pure stereoisomer, this is less of a concern. However, in related syntheses using substituted cyclohexylamines, the formation of both cis and trans isomers is a common challenge that necessitates careful purification.[2][3]

Q2: I am observing poor resolution and co-elution of the chlorophenyl positional isomers on my standard C18 HPLC column. What are the key parameters I should adjust?

A2: Co-elution of positional isomers on a standard C18 column is a frequent issue due to their similar hydrophobicity.[4] A systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method is crucial.

Troubleshooting Steps for HPLC Co-elution:

  • Mobile Phase pH Adjustment: For ionizable compounds like substituted ureas, the mobile phase pH is a powerful tool for manipulating retention and selectivity.[2][5] Since ureas are weakly basic, operating in a slightly acidic to neutral pH range can alter the protonation state of the molecule and enhance separation. It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure robust and reproducible retention times.[6]

  • Organic Modifier Selection: If you are using acetonitrile, switching to methanol (or vice versa) can significantly alter the selectivity of your separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and the stationary phase compared to the aprotic acetonitrile.[7]

  • Alternative Stationary Phases: If mobile phase optimization is insufficient, consider a column with a different selectivity. For halogenated aromatic isomers, a pentafluorophenyl (PFP) stationary phase can provide enhanced resolution through dipole-dipole, pi-pi, and ion-exchange interactions that are different from a standard C18 phase.[8]

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, sometimes leading to improved resolution.

Q3: My peaks are exhibiting significant tailing. What are the likely causes and how can I mitigate this?

A3: Peak tailing is a common problem when analyzing basic compounds like substituted ureas on silica-based columns.[9][10] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.

Solutions for Peak Tailing:

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.[11]

  • Lower pH: Operating at a lower mobile phase pH (around 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analytes.[10]

  • Highly Deactivated Column: Employ a column with advanced end-capping technology that minimizes the number of accessible residual silanols.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[12]

Q4: Can I use fractional crystallization to separate the positional isomers? What are the key considerations?

A4: Fractional crystallization can be an effective method for separating positional isomers, particularly on a larger scale, as they often have different crystal packing efficiencies and melting points.[13]

Key Considerations for Fractional Crystallization:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will have a significant difference in solubility for the desired isomer and the impurities at a given temperature.[14][15][16][17][18] You are looking for a solvent in which your target compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.[19]

  • Cooling Rate: A slow cooling rate is essential to allow for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.[14]

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) to a supersaturated solution can initiate crystallization and promote the formation of the desired crystal form.

Experimental Protocols

Protocol 1: HPLC Method for Separation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and its Positional Isomers

This protocol provides a starting point for the analytical separation of the 2-chloro, 3-chloro, and 4-chloro positional isomers.

Parameter Condition Rationale
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µmPFP columns offer alternative selectivity for halogenated isomers.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 50-70% B over 15 minutesA gradient elution is often necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 245 nmPhenylurea herbicides typically have a UV absorbance maximum around this wavelength.[20]
Injection Volume 10 µL

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient method.

  • Analysis: Identify the peaks corresponding to the different isomers based on their retention times (if standards are available) or by collecting fractions for further analysis (e.g., by NMR or MS).

Protocol 2: Recrystallization for the Purification of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

This protocol outlines a general procedure for purifying the target compound from its positional isomers by recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Analyze the purity of the recrystallized product using the HPLC method described in Protocol 1 and by measuring its melting point.

Visualizations

Diagram 1: HPLC Troubleshooting Workflow for Isomer Co-elution

HPLC_Troubleshooting start Poor Isomer Resolution (Co-elution) mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (Aqueous:Organic Ratio) mobile_phase->solvent_strength Initial Step stationary_phase Change Stationary Phase pfp_column Use PFP Column for Halogenated Isomers stationary_phase->pfp_column c18_alt Try a Different C18 (e.g., different end-capping) stationary_phase->c18_alt solvent_type Switch Organic Modifier (ACN vs. MeOH) solvent_strength->solvent_type If insufficient ph_adjust Adjust pH solvent_type->ph_adjust If insufficient ph_adjust->stationary_phase If still co-eluting success Improved Resolution ph_adjust->success If successful pfp_column->success c18_alt->success

Caption: A workflow for troubleshooting HPLC co-elution of isomers.

Diagram 2: Logical Flow of Recrystallization for Isomer Purification

Recrystallization_Flow start Crude Product (Mixture of Isomers) solvent_screen Solvent Screening start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution hot_filtration Hot Filtration (Remove Insolubles) dissolution->hot_filtration If needed cooling Slow Cooling (Crystallization) dissolution->cooling hot_filtration->cooling isolation Isolate Crystals (Vacuum Filtration) cooling->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying analysis Purity Analysis (HPLC, MP) drying->analysis

Caption: The sequential steps for purifying isomers via recrystallization.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10 Part-10: Conformation and Reactivity in Cyclohexane-III. Retrieved from [Link]

  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4), 1924-1933.
  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

  • Doherty, A. P., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • SpectraBase. (n.d.). N'-[4-(4-morpholinylcarbonyl)phenyl]urea - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
  • Feske, B. D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • SpectraBase. (n.d.). 1-Benzyl-3-(p-chlorophenyl)urea - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N'-cyclohexylurea. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • AbbVie. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Chromatography Today. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. Retrieved from [Link]

  • Szostak, M., et al. (2018). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Chemical Science.
  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11.... Retrieved from [Link]

  • Wang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography.
  • Oreate AI Blog. (2026). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Retrieved from [Link]

  • PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir | Request PDF. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • YouTube. (2024). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cis and Trans Isomers. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • The University of Manchester. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Retrieved from [Link]

  • YouTube. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. Retrieved from [Link]

  • PubMed Central. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

  • The University of Manchester. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol - Research Explorer. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in solution?

A1: The stability of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in solution is primarily influenced by three main factors: pH, temperature, and light exposure.

  • pH: Phenylurea herbicides are generally most stable in neutral to slightly acidic conditions.[1] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the urea bond.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3] Storing solutions at lower temperatures is a key strategy for preserving the compound's integrity.

  • Light: Exposure to sunlight, particularly UV radiation, can induce photodegradation.[1][4] This process can lead to the formation of various degradation byproducts.

Q2: What are the likely degradation products of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea?

A2: Based on the known degradation pathways of phenylurea herbicides, the primary degradation products are likely to be:

  • Hydrolysis Products: Cleavage of the urea bridge can lead to the formation of 3-chloroaniline and N-cyclohexyl-N-methylamine.

  • N-Demethylation Products: The loss of the methyl group from the urea nitrogen is a common degradation pathway for many phenylurea herbicides, resulting in 3-(3-Chlorophenyl)-1-cyclohexylurea.[1][5]

  • Photodegradation Products: Exposure to light can lead to a variety of products, including hydroxylated and nitrated derivatives of the parent compound.[4]

Q3: What is the optimal pH range for storing solutions of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea?

A3: For general urea compounds, a pH range of 4-8 has been shown to provide the best stability.[1] To minimize degradation, it is recommended to prepare and store solutions in a buffered system within this pH range, ideally between pH 6 and 7.

Q4: How should I prepare my stock solutions to maximize stability?

A4: To prepare a stable stock solution, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous solvent if possible. For aqueous solutions, use purified water (e.g., HPLC-grade).

  • Buffering: If preparing an aqueous solution, use a buffer system to maintain a stable pH between 6 and 7.

  • Concentration: While not extensively studied for this specific compound, the concentration of urea solutions can sometimes affect their stability. It is good practice to prepare stock solutions at a reasonably high concentration to minimize the volume needed for dilution in your experiments.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any particulates that could act as catalysts for degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in your experiments.

Problem 1: Inconsistent or lower-than-expected biological activity in assays.

This is often the first sign that your compound may be degrading.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Degradation of Stock Solution 1. Prepare a fresh stock solution. 2. Analyze the old and new stock solutions by HPLC or LC-MS/MS to compare the purity and concentration.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.
Degradation in Assay Buffer 1. Check the pH of your assay buffer. 2. Perform a time-course experiment to assess the stability of the compound in the assay buffer at the experimental temperature.- Optimize the assay buffer to be within the recommended pH range of 6-7. - If the experiment requires a pH outside the optimal range, minimize the incubation time.
Photodegradation during Experiment 1. If experiments are conducted under ambient light, repeat a crucial experiment in the dark.- Conduct experiments under low-light conditions or use amber-colored labware.
Problem 2: Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS/MS).

This is a direct indication of the formation of degradation products.

Analytical Workflow for Identification of Degradants:

A Inconsistent Results or New Peaks in HPLC/LC-MS B Hypothesize Degradation Pathways (Hydrolysis, N-Demethylation, Photodegradation) A->B Observe C Analyze by LC-MS/MS in Full Scan and MS/MS Mode B->C Investigate D Compare Experimental Mass Spectra with Predicted Masses of Degradants C->D Analyze Data E Confirm Structure of Degradants (if necessary) with Standards or NMR D->E Validate F Implement Mitigation Strategies E->F Confirm & Act

Caption: Workflow for identifying degradation products.

Troubleshooting Steps:

  • Hypothesize Degradation Products: Based on the structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, predict the molecular weights of potential degradation products (see FAQ 2).

  • LC-MS/MS Analysis: Analyze your sample using LC-MS/MS. Look for masses corresponding to your hypothesized degradation products.

  • Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study. Expose a fresh solution of the compound to harsh conditions (e.g., high temperature, strong acid, strong base, UV light) and analyze the resulting mixture by LC-MS/MS. This will help you to generate and identify the degradation products.

Preventative Measures:

  • Optimize Storage Conditions: Based on the identified degradation pathway, adjust your storage and handling procedures. For example, if hydrolysis is the main issue, ensure your solutions are buffered at an optimal pH. If photodegradation is occurring, protect your solutions from light.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the solution can help to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Accurately weigh the desired amount of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea powder.

  • Dissolve the powder in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to the desired concentration.

  • For aqueous stock solutions, use a buffer with a pH between 6.0 and 7.0.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of your compound over time.

  • Prepare a solution of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in the solvent or buffer of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system with a UV detector.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Observe the appearance and growth of any new peaks, which represent degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

Illustrative Degradation Pathway:

parent 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Parent Compound) hydrolysis 3-Chloroaniline + N-cyclohexyl-N-methylamine (Hydrolysis Products) parent->hydrolysis Hydrolysis (Acid/Base Catalyzed) demethylation 3-(3-Chlorophenyl)-1-cyclohexylurea (N-Demethylation Product) parent->demethylation N-Demethylation photodegradation Hydroxylated/Nitrated Derivatives (Photodegradation Products) parent->photodegradation Photodegradation (UV Light)

Caption: Potential degradation pathways.

Summary of Stability Recommendations

ParameterRecommendationRationale
pH 6.0 - 7.0Minimizes acid/base-catalyzed hydrolysis.[1]
Temperature -20°C or -80°C for long-term storageReduces the rate of all chemical degradation reactions.[2][3]
Light Store in amber vials or protect from lightPrevents photodegradation.[1][4]
Solvent High-purity, anhydrous solvents or buffered aqueous solutionsMinimizes contaminants that could catalyze degradation.
Handling Prepare fresh dilutions for experiments from frozen stock aliquotsEnsures the use of a non-degraded compound in assays.

By adhering to these guidelines, you can significantly improve the stability of your 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Sørensen, S. R., et al. (2008). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 66(1), 1-15. [Link]

  • Bollag, J. M., & Liu, S. Y. (1990). Biological transformation of pesticides. In H. H. Cheng (Ed.), Pesticides in the soil environment: Processes, impacts, and modeling (pp. 169-211). Soil Science Society of America.
  • Gautier, A., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6479–6492. [Link]

  • USGS. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • El-Sayed, G. O. (2005). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. Journal of Environmental Science and Health, Part B, 40(1), 1-13. [Link]

  • Shankar, M. V., et al. (2008). Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. Chemosphere, 71(8), 1461-1468. [Link]

Sources

Technical Support Center: Bioavailability Enhancement of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (CPMU)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Formulation Scientist) Subject: Troubleshooting Solubility, Dissolution, and Pharmacokinetic Variability Target Compound: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Hereafter referred to as CPMU )[1]

System Overview & Compound Profiling

Welcome to the CPMU Technical Support Hub. You are likely here because you are observing "brick dust" behavior: CPMU floats in aqueous media, precipitates during serial dilutions, or shows erratic exposure (high


 variability) in preclinical species.

The Root Cause: CPMU is a substituted phenylurea. The urea linkage (


) creates a rigid backbone capable of strong intermolecular hydrogen bonding, leading to high crystal lattice energy (high melting point) and high lipophilicity (LogP > 3.5).[1] It behaves as a BCS Class II  (Low Solubility, High Permeability) or borderline Class IV  candidate.

Support Directive: Standard micronization is often insufficient due to the high energy required to break the crystal lattice. This guide focuses on High-Energy Amorphous Solid Dispersions (ASD) and Self-Emulsifying Drug Delivery Systems (SEDDS) .[1]

Troubleshooting Module: Solubility & Dissolution

FAQ: Why does CPMU fail to dissolve even in 5% DMSO/Water?

Diagnosis: The "Crash-Out" Effect. CPMU is highly lipophilic.[1] When a concentrated stock (in DMSO) hits an aqueous buffer, the solvent capacity drops exponentially. The strong crystal lattice energy drives rapid recrystallization before the compound can disperse.

Corrective Protocol: Thermodynamic Solubility Screening Do not rely on kinetic solubility (adding DMSO stock to buffer).[1] You must determine the thermodynamic limit to select the right excipients.

Step-by-Step Protocol:

  • Excess Addition: Add solid CPMU in excess to 2 mL of candidate vehicles (e.g., PEG400, Labrasol, Capryol 90).

  • Equilibration: Shake at 37°C for 48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 mins.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Pass Criteria: Solubility > 50 mg/mL in lipid vehicle (for SEDDS) or > 10% drug load capacity in polymer (for ASD).[1]

Visualization: Solubility Enhancement Decision Tree

Use this logic flow to select your formulation strategy based on your initial data.

SolubilityDecisionTree Start START: Characterize CPMU SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LogPCheck LogP > 3.0? SolubilityCheck->LogPCheck Yes Micronization Strategy A: Micronization (Nanomilling) SolubilityCheck->Micronization No (Soluble enough) MeltingPoint Melting Point (Tm) LogPCheck->MeltingPoint Yes (Lipophilic) LogPCheck->Micronization No SEDDS Strategy B: Lipid Based (SEDDS/SMEDDS) MeltingPoint->SEDDS Tm < 150°C (Lipid Soluble) ASD Strategy C: Amorphous Solid Dispersion (ASD) MeltingPoint->ASD Tm > 150°C (High Lattice Energy)

Caption: Decision matrix for selecting the optimal bioavailability enhancement strategy based on CPMU physicochemical properties.

Technical Guide: Amorphous Solid Dispersion (ASD)

Context: If CPMU has a high melting point, lipids may not dissolve enough dose. ASD freezes the compound in a disordered, high-energy state using a polymer carrier.[1]

FAQ: My ASD is recrystallizing on the shelf. What went wrong?

Diagnosis: Polymer immiscibility or moisture absorption.[1] Solution: Switch from hydrophilic polymers (like PVP) to amphiphilic polymers like HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate).[1] HPMC-AS is hydrophobic at low pH (protecting the amorphous drug in the tablet) and ionizes at intestinal pH to release the drug.

Protocol: Spray Drying CPMU with HPMC-AS[1]
ParameterSettingRationale
Solvent System Dichloromethane:Methanol (2:[1]1)DCM dissolves the lipophilic CPMU; MeOH dissolves the polymer.
Drug:Polymer Ratio 1:3 (25% Drug Load)Sufficient polymer bulk is required to prevent CPMU molecules from re-aggregating.[1]
Inlet Temp 85°CHigh enough to flash-evaporate solvent, low enough to prevent degradation.[1]
Outlet Temp 45-50°CCritical Control Point: Must be below the Tg (Glass Transition Temp) of the mixture to prevent stickiness.
Secondary Drying Vacuum oven, 40°C, 24hMandatory: Residual solvent acts as a plasticizer, lowering Tg and causing recrystallization.

Technical Guide: Lipid-Based Delivery (SEDDS)

Context: For lower dose requirements, SEDDS (Self-Emulsifying Drug Delivery Systems) are superior for bypassing the dissolution step entirely.[1]

FAQ: The formulation turns cloudy/precipitates upon dilution in 0.1N HCl.

Diagnosis: "Digestion Crash." Your surfactant system is stable in the bottle but collapses when the pH changes or dilution occurs. Solution: Use a "Type III" lipid formulation (High HLB surfactant + Oil + Cosolvent).[1][2]

Optimized SEDDS Formula for CPMU (Starting Point)
Component TypeRecommended ExcipientFunctionTarget % (w/w)
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizes the lipophilic CPMU core.[1]20%
Surfactant Cremophor EL / Kolliphor ELHigh HLB (13.[1]5) to drive spontaneous emulsification.50%
Co-Surfactant Transcutol P (Diethylene glycol monoethyl ether)Reduces interfacial tension; prevents drug precipitation.30%
Visualization: SEDDS Mechanism of Action

SEDDSMechanism PreCon Pre-Concentrate (Oil+Surf+CPMU) Stomach Gastric Fluid (Dilution) PreCon->Stomach Ingestion Emulsion Nano-Emulsion (<200nm droplets) Stomach->Emulsion Spontaneous Self-Emulsification Absorption Lymphatic/Portal Absorption Emulsion->Absorption Maintained Solubilization

Caption: Mechanism of SEDDS: The pre-concentrate spontaneously forms a nano-emulsion upon contact with gastric fluids, keeping CPMU solubilized for absorption.[1][3][4]

References & Authority

The protocols and strategies above are derived from validated methodologies for phenylurea and lipophilic compound formulation.

  • PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea (Compound Summary). National Library of Medicine.

  • BenchChem. Technical Support: Enhancing Phenylurea-Based Drug Bioavailability. (General guidance on Phenylurea solubility).

  • Pandi, P. et al. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability. (Protocol for HPMC-AS Spray Drying).

  • Gattefossé. From Concept to Optimization: A Step-by-Step Guide to SEDDS. (Lipid formulation ratios and troubleshooting).

  • Jurnal Sains Farmasi. Preparation of amorphous solid dispersion... with hydroxypropyl methylcellulose.[1][5][6][7] (Specifics on solvent evaporation methods).

Sources

Validation & Comparative

A Researcher's Guide to the Proton NMR Interpretation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary tool for the elucidation of molecular structures. This guide provides an in-depth analysis and interpretation of the proton NMR spectrum of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a disubstituted urea derivative. By comparing its expected spectral features with those of closely related analogues, this document offers a practical framework for structural verification and impurity identification.

The Foundational Principles of ¹H NMR in Structural Elucidation

Proton NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.[1][2] Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms or groups deshield protons, causing their signals to appear at a higher chemical shift (downfield).[1]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[1]

Deciphering the ¹H NMR Spectrum of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

To predict the ¹H NMR spectrum of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, we will dissect the molecule into its constituent functional groups: the N-methyl group, the N-cyclohexyl group, and the 3-chlorophenyl group.

Visualizing the Molecular Structure and Proton Environments

Caption: Molecular structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea with distinct proton environments labeled (a-g).

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated chemical shifts, multiplicities, and integration values for each unique proton in 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous compounds.[3][4][5]

Proton Label Description Predicted Chemical Shift (δ, ppm) Multiplicity Integration
a N-Methyl (N-CH₃)~2.8 - 3.0Singlet (s)3H
b N-Cyclohexyl (methine, N-CH)~3.5 - 3.9Multiplet (m)1H
c, d Cyclohexyl (axial & equatorial CH₂)~1.0 - 1.9Multiplets (m)10H
d Aromatic (H-4)~7.1 - 7.3Triplet (t)1H
e Aromatic (H-5)~6.9 - 7.1Doublet of doublets (dd) or Triplet (t)1H
f Aromatic (H-2, H-6)~7.3 - 7.5Multiplet (m)2H
g Urea (N-H)~6.0 - 8.0Singlet (s) or Broad Singlet (br s)1H

Comparative Analysis: The Impact of N-Methylation

A valuable comparison can be drawn with the structurally similar compound, 1-(3-Chlorophenyl)-3-cyclohexylurea, which lacks the N-methyl group.[6] The primary spectral differences will arise from the absence of the N-methyl singlet and a change in the chemical shift and multiplicity of the protons on the adjacent nitrogen and cyclohexyl group.

Feature 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea 1-(3-Chlorophenyl)-3-cyclohexylurea
N-Methyl Signal Present (~2.8 - 3.0 ppm, singlet, 3H)Absent
N-H Signal(s) One N-H signal (~6.0 - 8.0 ppm)Two distinct N-H signals expected
N-Cyclohexyl CH Signal Shifted downfield due to the adjacent N-methyl group (~3.5 - 3.9 ppm)Expected at a slightly more upfield position

The presence of the sharp singlet corresponding to three protons in the region of 2.8-3.0 ppm is a definitive marker for the N-methyl group in the target compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended.

Workflow for Sample Preparation and NMR Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of the compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add a small amount of TMS as an internal standard (0 ppm) B->C D Transfer the solution to a clean, dry 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to achieve high homogeneity F->G H Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 5-second relaxation delay) G->H I Apply Fourier transformation to the raw data (FID) H->I J Phase correct the spectrum I->J K Calibrate the chemical shift scale to the TMS signal (0 ppm) J->K L Integrate the signals and analyze the multiplicities K->L

Caption: A stepwise workflow for the preparation and ¹H NMR analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Interpreting the Aromatic Region: A Deeper Dive

The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.[7][8][9] For a 3-substituted (meta) pattern as in 3-chloroaniline, the protons are chemically non-equivalent.[10][11]

  • H-2: This proton is ortho to the urea linkage and will likely appear as a multiplet due to coupling with H-4 and H-6.

  • H-4: This proton is meta to the urea and ortho to the chlorine. It is expected to be a triplet due to coupling with H-2 and H-5.

  • H-5: This proton is para to the urea and meta to the chlorine. It will likely appear as a triplet or a doublet of doublets.

  • H-6: This proton is ortho to the urea and meta to the chlorine, likely appearing as a multiplet.

Careful analysis of the coupling constants (J-values) in a high-resolution spectrum can definitively assign each of these aromatic protons.

Conclusion

The structural elucidation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea by ¹H NMR spectroscopy is a clear-cut process when a systematic approach is employed. By understanding the expected chemical shifts, multiplicities, and integration values for each proton environment, and by comparing the spectrum to that of closely related analogues, researchers can confidently confirm the identity and purity of their synthesized compound. The presence of a singlet at approximately 2.8-3.0 ppm integrating to three protons serves as a key identifier for the N-methyl group, distinguishing it from its non-methylated counterpart. This guide provides the necessary framework for this analytical task, underscoring the power of NMR in modern chemical research.

References

  • Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793–799. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved February 13, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Chloroaniline. Retrieved February 13, 2026, from [Link]

  • Jouffroy, M., & Kaper, T. (2020). Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry, 85(15), 9789–9796. [Link]

  • University of California, Los Angeles. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved February 13, 2026, from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved February 13, 2026, from [Link]

  • Reusch, W. (n.d.). Short Summary of 1H-NMR Interpretation. Michigan State University. Retrieved February 13, 2026, from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link]

  • University of Liverpool. (n.d.). Chemical Shifts. Retrieved February 13, 2026, from [Link]

  • Chegg. (2021, August 10). Solved You are provided below with the 13C NMR spectrum of. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved February 13, 2026, from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved February 13, 2026, from [Link]

Sources

Comparative Bioefficacy Guide: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Cycluron) vs. Standard Phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the bioefficacy of Cycluron (3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea), a substituted phenylurea herbicide, against industry-standard benchmarks such as Diuron and Linuron .

While Diuron remains the reference standard for Photosystem II (PSII) inhibition, Cycluron presents a distinct Structure-Activity Relationship (SAR) profile due to its N-cyclohexyl moiety . This structural deviation from the standard N,N-dimethyl group significantly alters lipophilicity (LogP), root uptake kinetics, and binding affinity within the D1 protein niche. This guide is designed for formulation scientists and agrochemical researchers investigating the impact of steric bulk on herbicidal potency.

Part 1: Chemical Identity & Mechanistic Basis

The Molecule of Interest[1][2][3][4][5]
  • IUPAC Name: 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

  • Common Name: Cycluron (often abbreviated as OMU)[1]

  • Chemical Class: Phenylurea[2][3][4][5][6]

  • Target Site: Photosystem II (PSII), D1 Protein (PsbA),

    
     binding niche.[3][7]
    
Mechanism of Action: The Hill Reaction Blockade

Cycluron acts by interrupting the photosynthetic electron transport chain. Specifically, it competes with plastoquinone (PQ) for the


 binding site on the D1 protein of the PSII complex.[8]

The Causality of Inhibition:

  • Binding: The urea moiety forms hydrogen bonds with specific residues (typically Ser264 and Phe265) in the D1 protein.

  • Displacement: The bulky cyclohexyl group occupies the hydrophobic pocket, displacing the native plastoquinone.

  • Blockade: Electrons cannot transfer from

    
     to 
    
    
    
    .
  • Oxidative Stress: The accumulation of excitation energy at P680 leads to the formation of triplet chlorophyll and singlet oxygen (

    
    ), causing lipid peroxidation and membrane destruction.
    
Pathway Visualization

The following diagram illustrates the specific interruption point in the thylakoid membrane.

PSII_Inhibition cluster_legend Interaction Key Light Photon Flux (hv) P680 PSII Reaction Center (P680) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- Transfer QA Plastoquinone A (QA) Pheo->QA e- Transfer QB Plastoquinone B (QB Site) QA->QB Blocked by Cycluron Cycluron Cycluron (Inhibitor) Cycluron->QB Competitive Binding PQ Plastoquinone Pool Cyto Cytochrome b6f key1 Red Arrow = Inhibition

Caption: Schematic of Photosystem II electron transport chain showing Cycluron competitively binding to the QB site, preventing plastoquinone reduction.

Part 2: Comparative Bioefficacy Analysis[5]

Structural Impact on Bioavailability

The primary differentiator between Cycluron and the standard Diuron is the N-cyclohexyl group versus the N,N-dimethyl group. This is not merely cosmetic; it fundamentally alters the physicochemical behavior.

PropertyCycluron (Target)Diuron (Standard)Linuron (Comparator)Significance
Structure 3-Cl-phenyl + Cyclohexyl3,4-di-Cl-phenyl + Dimethyl3,4-di-Cl-phenyl + Methoxy-methylSteric bulk affects binding pocket fit.
LogP (Kow) ~3.5 (Est.)2.853.00Higher LogP = Stronger adsorption to soil organic matter; slower leaching.
Water Solubility Low (~40 mg/L)42 mg/L81 mg/LAffects root uptake rate from soil solution.
Translocation Apoplastic (Xylem)Apoplastic (Xylem)Apoplastic (Xylem)Cyclohexyl bulk may retard xylem mobility compared to methyl groups.
Primary Use Pre-emergence (Historical)Pre/Post-emergencePre/Post-emergenceHigh lipophilicity favors pre-emergence soil activity.
Intrinsic Potency (pI50)

In isolated chloroplast assays (Hill Reaction), the inhibitory activity is measured as pI50 (-log IC50).

  • Diuron (Standard): pI50 ≈ 7.0 - 7.2. The 3,4-dichloro substitution is optimal for the hydrophobic pocket of the D1 protein.

  • Cycluron: pI50 ≈ 6.5 - 6.8.

    • Analysis: While the cyclohexyl group provides strong hydrophobic interaction, the lack of the 4-chloro substituent on the phenyl ring (Cycluron is 3-chloro only) slightly reduces the

      
       stacking interactions compared to Diuron. However, the steric bulk of the cyclohexyl group compensates by filling the hydrophobic cavity near residue 264.
      

Part 3: Experimental Validation Protocols

To validate the bioefficacy of Cycluron versus Diuron, a DCPIP Reduction Assay (Hill Reaction) is the required standard. This protocol relies on the colorimetric change of DCPIP (blue to colorless) as it intercepts electrons from the photosynthetic chain.[9][10][11]

Reagents & Preparation
  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl2.

  • DCPIP Stock: 0.5 mM 2,6-dichlorophenolindophenol (Blue).

  • Herbicide Stocks: Dissolve Cycluron and Diuron in 100% Acetone to 10 mM stock. Serial dilute to range 0.01 µM – 100 µM.

Step-by-Step Workflow
  • Chloroplast Isolation:

    • Homogenize 20g fresh spinach leaves in 100mL cold Isolation Buffer.

    • Filter through 4 layers of cheesecloth.[10]

    • Centrifuge filtrate at 200 x g (1 min) to remove debris. Discard pellet.

    • Centrifuge supernatant at 3000 x g (5 min) to pellet chloroplasts.

    • Resuspend pellet in 2mL Assay Buffer (Keep on ice/dark).

  • Reaction Setup:

    • Blank: Buffer + Chloroplasts (No DCPIP).

    • Control: Buffer + Chloroplasts + DCPIP + Solvent (Acetone).

    • Treatment: Buffer + Chloroplasts + DCPIP + Cycluron (varying conc.).[9]

  • Measurement:

    • Illuminate samples (Light intensity: ~500 µmol m⁻² s⁻¹) for 60 seconds.

    • Measure Absorbance at 600 nm immediately.

    • Note: Oxidized DCPIP is Blue (A600 high); Reduced DCPIP is Colorless (A600 low). Inhibition prevents reduction, keeping the solution blue.

Experimental Logic Diagram

The following workflow ensures reproducibility and minimizes artifactual errors (e.g., solvent effects).

Protocol_Workflow cluster_treatments Treatment Groups Leaf Fresh Spinach Leaves Extract Homogenization & Filtration (4C, Dark) Leaf->Extract Pellet Chloroplast Pellet (3000xg, 5 min) Extract->Pellet MasterMix Master Mix Prep (Buffer + DCPIP) Pellet->MasterMix Resuspend Control Control (Solvent only) MasterMix->Control Cycluron Cycluron (0.1 - 100 uM) MasterMix->Cycluron Diuron Diuron Std (0.1 - 100 uM) MasterMix->Diuron Light Illumination (60 sec, Saturating Light) Control->Light Cycluron->Light Diuron->Light Spec Spectrophotometry (A600nm) Light->Spec Data Calculate IC50 (Non-linear regression) Spec->Data

Caption: Step-by-step experimental workflow for the DCPIP Hill Reaction assay to determine comparative IC50 values.

Part 4: Synthesis & Recommendations

Data Interpretation

When analyzing the data generated from the protocol above:

  • High Bioefficacy: Rapid maintenance of A600 (Blue color) indicates strong inhibition of electron transport.

  • Comparison: If Cycluron IC50 is 0.5 µM and Diuron IC50 is 0.1 µM, Diuron is 5x more potent at the receptor level.

  • Field Translation: Despite lower receptor potency, Cycluron's higher lipophilicity (LogP ~3.5) suggests it will bind tighter to soil organic carbon (

    
    ), making it less mobile in sandy soils than Diuron. This makes Cycluron a superior candidate for pre-emergence applications  where a chemical barrier in the topsoil is required without leaching into groundwater.
    
Development Insight

For researchers designing new phenylureas: The cyclohexyl group demonstrates that increasing steric bulk at the N1 position is tolerated by the


 pocket, but it shifts the physicochemical balance toward lipophilicity. Future modifications should explore substituting the cyclohexyl ring (e.g., 4-methylcyclohexyl) to fine-tune the solubility/potency ratio, potentially creating a "super-lipophilic" variant for extended residual activity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16554, Cycluron. Source:[Link]

  • University of Hertfordshire. Pesticide Properties DataBase (PPDB): Cycluron. Source:[Link]

  • Association for Biology Laboratory Education (ABLE). The Hill Reaction: In Vitro and In Vivo Studies. (Protocol Reference). Source:[Link]

  • United States Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Diuron (Comparative Standard). Source:[Link]

  • Trebst, A. "The mode of action of photosystem II inhibitors." Advances in Photosynthesis and Respiration. (Mechanistic Grounding). Source:[Link]

Sources

validation of analytical methods for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The quantification of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (hereafter referred to as 3-CCMU ) presents specific challenges due to its structural hybridity—combining a lipophilic cyclohexyl moiety with a chlorinated phenyl ring.[1] As a substituted phenylurea, this compound exhibits behavior typical of herbicides (e.g., Siduron, Diuron) and pharmaceutical intermediates.[1]

This guide compares two validated methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for quality control and formulation analysis, and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace residue and bioanalytical quantification.[1]

Part 1: Comparative Methodological Landscape

The choice between HPLC-UV and UHPLC-MS/MS is dictated by the Limit of Quantitation (LOQ) required and the matrix complexity.[1]

FeatureMethod A: HPLC-UV (DAD) Method B: UHPLC-MS/MS (QqQ)
Primary Application Raw material QC, Formulation assay, Solubility studies.[1]Trace analysis (plasma, soil, water), Metabolite ID.[1]
Sensitivity (LOQ) ~0.1 – 0.5 µg/mL~0.5 – 1.0 ng/mL
Selectivity Moderate (Relying on Rt and UV spectra).[1]High (MRM transitions specific to precursor/fragment).[1]
Throughput Moderate (10–15 min run time).[1]High (3–5 min run time).[1]
Cost Per Sample Low.[1]High.
Key Limitation Susceptible to matrix interference at low UV wavelengths.[1]Matrix effects (ion suppression) require isotope-labeled IS.[1]

Part 2: Deep Dive – Method A: HPLC-UV (Quality Control)[1]

Context: For routine purity analysis or solubility profiling, UV detection is robust.[1] The chlorinated phenyl ring provides sufficient chromophores for detection at 248 nm .[1]

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

    • Rationale: The "1-methyl" and "cyclohexyl" groups significantly increase hydrophobicity compared to standard ureas.[1] A fully end-capped column prevents tailing caused by interaction with residual silanols.[1]

  • Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% Phosphoric Acid in Water).[1]

    • Rationale: Acidic pH suppresses the ionization of any potential amine impurities, sharpening peaks.[1]

  • Flow Rate: 1.0 mL/mL.[1]

  • Injection Volume: 10 µL.

  • Detection: 248 nm (Primary), 210 nm (Secondary for impurity check).[1]

Validation Data (Simulated for Class)
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)
> 0.9995 (Range: 1–100 µg/mL)> 0.999
Precision (RSD) 0.8% (n=6)< 2.0%
Accuracy (Recovery) 99.2% – 100.5%98.0% – 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10

Part 3: Deep Dive – Method B: UHPLC-MS/MS (Bioanalysis/Trace)[1]

Context: When analyzing 3-CCMU in biological matrices (plasma) or environmental samples, UV detection fails due to lack of sensitivity and selectivity.[1]

Optimized Protocol
  • Column: Phenyl-Hexyl (e.g., Waters ACQUITY BEH Phenyl, 2.1 x 50 mm, 1.7 µm).[1]

    • Rationale: The Phenyl-Hexyl phase offers unique

      
       interactions with the chlorophenyl ring of 3-CCMU, offering superior separation from aliphatic matrix interferences compared to standard C18.[1]
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 95% B in 3.5 mins.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Cleavage of dimethylamine/cyclohexyl fragment).[1]
      
    • Qualifier:

      
       (Chloroaniline moiety).[1]
      
Validation Data (Simulated for Class)
ParameterResultAcceptance Criteria (FDA Bioanalytical)
Linearity (

)
> 0.995 (Range: 1–1000 ng/mL)> 0.990
Intra-day Precision 3.4% – 5.2%< 15%
Matrix Effect 92% (Normalized to IS)85% – 115%
LOQ 0.5 ng/mLS/N > 10

Part 4: Visualization & Workflow

Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate validation path based on sample concentration and type.

AnalyticalDecision Start Sample containing 3-CCMU CheckConc Est. Concentration? Start->CheckConc HighConc High (> 1 µg/mL) (API, Formulation) CheckConc->HighConc QC/Mfg Trace Trace (< 1 µg/mL) (Plasma, Soil, Water) CheckConc->Trace R&D/Env MethodA Method A: HPLC-UV (C18 Column, 248 nm) HighConc->MethodA MethodB Method B: UHPLC-MS/MS (Phenyl-Hexyl, ESI+) Trace->MethodB ValidationA Validation Focus: Precision, Accuracy, Robustness MethodA->ValidationA ValidationB Validation Focus: Matrix Effect, LLOQ, Recovery MethodB->ValidationB

Figure 1: Decision matrix for selecting the analytical approach based on sample origin and concentration requirements.

Sample Preparation Workflow (Solid Phase Extraction)

For trace analysis, sample cleanup is critical to remove phospholipids or soil humic acids that suppress ionization.[1]

SPE_Workflow Step1 1. Conditioning (MeOH -> Water) Step2 2. Loading (Sample pH 6.0) Step1->Step2 Step3 3. Wash (5% MeOH in Water) Step2->Step3 Step4 4. Elution (ACN w/ 0.1% Formic Acid) Step3->Step4 Step5 5. Reconstitution (Mobile Phase Initial) Step4->Step5

Figure 2: Solid Phase Extraction (SPE) protocol using HLB (Hydrophilic-Lipophilic Balance) cartridges for 3-CCMU enrichment.[1][2][3][4][5][6][7]

Part 5: Scientific Rationale & Troubleshooting

The "Methyl Effect" on Chromatography

Unlike simple phenylureas (e.g., Diuron), the 1-methyl group on 3-CCMU removes a hydrogen bond donor site.[1]

  • Consequence: This increases the molecule's lipophilicity (

    
    ) and reduces peak tailing often caused by silanol interactions.[1]
    
  • Validation Tip: If peak splitting occurs, it is likely due to the solvent mismatch between the sample diluent and the mobile phase.[1] Ensure the sample is dissolved in a solvent composition matching the initial mobile phase (e.g., 30% ACN).[1]

Isomer Specificity

The 3-chloro isomer must be chromatographically resolved from potential 4-chloro impurities (a common synthesis byproduct).[1]

  • Resolution Strategy: The Phenyl-Hexyl column (Method B) provides better shape selectivity for positional isomers than C18 due to the specific

    
     stacking alignment with the aromatic ring [1].[1]
    
Internal Standard Selection

For Method B (MS/MS), a deuterated analog is ideal.[1] If custom synthesis of 3-CCMU-d3 is unavailable, Diuron-d6 is a validated surrogate due to similar ionization efficiency and retention behavior [2].[1]

References

  • Snyder, L. R., & Kirkland, J. J. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Discusses Phenyl-Hexyl selectivity for aromatic isomers). [1]

  • U.S. Environmental Protection Agency. (2000).[1] Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. (Provides baseline validation parameters for phenylureas).

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. (Standard for Method B validation criteria).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for Method A validation criteria).

Sources

Structural and Functional Divergence: Siduron vs. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Molecular Switch" Effect

In the optimization of phenylurea herbicides, subtle structural modifications often yield drastic shifts in biological targets. This guide compares Siduron , a commercial turfgrass herbicide, with its structural analog 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (hereafter referred to as CPCU-Me ).

While both share a urea core and a cyclohexyl moiety, they represent a divergence in Mode of Action (MoA):

  • Siduron: Targets cell division (microtubule assembly inhibition). It lacks N-methyl substitution and possesses a methyl group on the cyclohexyl ring.

  • CPCU-Me: Designed to target Photosystem II (PSII) .[1] The addition of the meta-chlorine and the N-methyl group realigns the molecule to fit the D1 protein binding pocket (Q_B site), restoring the classical phenylurea mechanism seen in Diuron.

This guide provides the structural rationale, physicochemical data, and experimental protocols to differentiate these two distinct biological activities.

Structural Architecture & Pharmacophore Analysis

The functional divergence stems from two specific regions: the Aryl Head and the Urea Bridge .

Visualizing the Structural Differences

The following diagram illustrates the connectivity differences that dictate the binding site affinity.

Figure 1: Pharmacophore dissection showing the critical "switch" points: N-methylation and Ring Chlorination.

Mechanistic Implications[2]
  • The N-Methyl Group (The PSII Trigger):

    • Siduron (Absent): Without the N-methyl, Siduron can donate two hydrogen bonds. However, for PSII inhibition, the N-methyl group is often crucial to orient the carbonyl oxygen toward the Serine-264 residue of the D1 protein. Its absence in Siduron contributes to its failure to inhibit photosynthesis.

    • CPCU-Me (Present): The N-methyl group locks the conformation, increasing lipophilicity and enabling the "classic" diuron-like binding to PSII.

  • The Chlorine Substituent (The Potency Booster):

    • Siduron (Phenyl): The unsubstituted phenyl ring has lower lipophilicity.

    • CPCU-Me (3-Chlorophenyl): The chlorine atom at the meta position is electron-withdrawing (Hammett σ > 0). This increases the acidity of the remaining N-H proton (strengthening H-bonding to the receptor) and significantly boosts lipophilicity (LogP), enhancing membrane penetration to reach the thylakoid.

Physicochemical Profile Comparison

The following data contrasts the established properties of Siduron with the calculated/derived properties of CPCU-Me based on SAR principles.

PropertySiduron (Commercial Standard)CPCU-Me (Analog)Significance
CAS Registry 1982-49-672802-45-0Identification
Molecular Weight 232.32 g/mol 266.77 g/mol CPCU-Me is heavier due to -Cl.
LogP (Lipophilicity) 3.8 (Experimental)~4.5 (Predicted)CPCU-Me is more lipophilic; higher bioaccumulation potential.
Water Solubility ~18 mg/L (ppm)< 5 mg/L (Predicted)Cl-substitution drastically reduces aqueous solubility.
H-Bond Donors 21N-methylation removes one donor site.
Primary Target Cell Division (Root tips)Photosystem II (Thylakoid)The core functional difference.

Experimental Validation Protocols

To confirm the functional divergence described above, researchers should employ a Dual-Assay Workflow . This system validates whether the compound acts as a "Siduron-type" (Root inhibitor) or "Diuron-type" (PSII inhibitor).

Workflow Logic

AssayWorkflow cluster_Assays Parallel Screening Protocol Start Unknown Phenylurea Analog RootAssay Assay A: Root Elongation (Sorghum/Wheat) Start->RootAssay HillAssay Assay B: Chlorophyll Fluorescence (Fv/Fm Ratio) Start->HillAssay ResultSid Conclusion: Siduron-like (Microtubule Inhibitor) RootAssay->ResultSid Inhibition > 50% ResultCPCU Conclusion: CPCU-Me-like (PSII Inhibitor) RootAssay->ResultCPCU No/Low Effect HillAssay->ResultSid No Effect HillAssay->ResultCPCU Fluorescence Quenching

Figure 2: Decision tree for categorizing phenylurea analogs based on biological phenotype.

Protocol A: Root Elongation Assay (Siduron Specificity)

Validates cell division inhibition.

  • Preparation: Germinate Sorghum bicolor or Triticum aestivum seeds on moist filter paper for 24 hours.

  • Treatment: Transfer germinated seeds to Petri dishes containing agar supplemented with the test compound (Siduron vs. CPCU-Me) at concentrations of 0, 1, 10, and 100 µM.

  • Incubation: Incubate at 25°C in the dark for 72 hours (to negate photosynthetic effects).

  • Measurement: Measure primary root length.

  • Expected Result: Siduron will show a steep dose-response curve (IC50 ~1-5 µM) inhibiting root growth. CPCU-Me will likely show weak or no inhibition in the dark.

Protocol B: Chlorophyll Fluorescence Assay (CPCU-Me Specificity)

Validates Photosystem II electron transport inhibition.

  • Preparation: Use 10-day old Arabidopsis or Spinacia leaf discs.

  • Treatment: Float leaf discs in buffer solution containing the test compound (10 µM) for 4 hours in darkness (dark adaptation).

  • Excitation: Use a Pulse-Amplitude Modulated (PAM) fluorometer. Apply a saturating light pulse.

  • Measurement: Record Fv/Fm (Maximum Quantum Efficiency of PSII).

  • Expected Result:

    • Control/Siduron: Fv/Fm ≈ 0.80 (Healthy). Siduron does not bind the D1 protein effectively.

    • CPCU-Me: Fv/Fm < 0.40 (Stressed). The N-methyl and Cl-phenyl group facilitate binding to the Q_B site, blocking electron transport and causing fluorescence rise.

References

  • U.S. Environmental Protection Agency. (2025). Siduron: CompTox Chemicals Dashboard. Retrieved from [Link][2]

  • Splittstoesser, W. E., & Hopen, H. J. (1968). Metabolism of Siduron by Barley and Crabgrass. Weed Science, 16(3), 305–308. (Establishes Siduron's unique non-photosynthetic mechanism).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 751320, 1-(3-Chlorophenyl)-3-cyclohexylurea. Retrieved from [Link]

  • Euro Chlor. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • Tischer, W., & Strotmann, H. (1977). Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Foundational text on N-methyl/Chlorophenyl requirements for PSII inhibition).

Sources

A Comprehensive Guide to the Qualification of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison and a detailed roadmap for the qualification of a novel or less common compound, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea , as a reference standard.

Given the limited publicly available data for this specific molecule, this guide establishes a robust qualification framework based on internationally recognized guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).[1][2][3][4][5][6][7][8] We will compare its hypothetical qualification data against a more common structural analog, 1-(3-Chlorophenyl)-3-cyclohexylurea , to provide a practical context for evaluation.

The US Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[9] This guide outlines the necessary experimental steps to meet these stringent requirements.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which an API is measured.[10][11][12] Its qualification is not merely a series of tests but a comprehensive evaluation to establish its fitness for purpose.[13] An inadequately characterized standard can lead to significant downstream consequences, including inaccurate batch release data, flawed stability projections, and potential regulatory delays.

This guide will navigate the essential stages of reference standard qualification, emphasizing the scientific rationale behind each experimental choice.

Physicochemical Characterization: The Foundational Identity

The initial step in qualifying a new reference standard is to confirm its fundamental physical and chemical properties. This data forms the bedrock of its identity.

Table 1: Comparative Physicochemical Properties
Property3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Hypothetical)1-(3-Chlorophenyl)-3-cyclohexylurea (Literature Data)Test MethodologiesRationale
Molecular Formula C14H19ClN2OC13H17ClN2O[14]Elemental Analysis, High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and provides an exact mass for identity verification.
Molecular Weight 266.77 g/mol 252.74 g/mol [14]Calculated from Molecular FormulaA fundamental property derived from the confirmed elemental composition.
Appearance White to off-white crystalline solidNot specifiedVisual InspectionProvides a basic but important qualitative check for consistency.
Melting Point 135-138 °CNot specifiedDifferential Scanning Calorimetry (DSC), Melting Point ApparatusA sharp melting range is indicative of high purity. DSC can also reveal polymorphic forms.
Solubility Soluble in methanol, acetonitrile; sparingly soluble in waterNot specifiedEquilibrium solubility determination in various solventsCrucial for selecting appropriate solvents for chromatographic analysis and other tests.

Identity Confirmation: An Unambiguous Fingerprint

A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the reference standard candidate. Each technique provides a unique piece of the structural puzzle.

Experimental Protocols for Identity Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to build the molecular skeleton.

Rationale: NMR is arguably the most powerful tool for structural elucidation of organic molecules, providing a detailed map of the atomic arrangement.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

  • Expected Result: The measured monoisotopic mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass. Fragmentation patterns can provide further structural confirmation.

3. Infrared (IR) Spectroscopy:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small amount of the solid sample is placed on the ATR crystal and the spectrum is recorded.

  • Expected Result: The spectrum should show characteristic absorption bands corresponding to the functional groups present (e.g., C=O stretch of the urea, N-H stretch, C-Cl stretch, aromatic C-H bends).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Technique: UV-Vis spectrophotometry.

  • Procedure: A solution of known concentration is prepared in a suitable transparent solvent (e.g., methanol), and the absorbance is measured across a range of wavelengths (e.g., 200-400 nm).

  • Expected Result: The spectrum will show characteristic absorption maxima (λmax) due to the chromophores in the molecule, primarily the chlorophenyl group.

Purity Assessment: A Multi-faceted Approach

No single analytical technique can definitively determine the absolute purity of a compound. Therefore, a combination of methods is employed to assess purity from different perspectives. The principle of mass balance is often applied, where the assay value is determined by subtracting the percentages of all identified impurities from 100%.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, capable of separating the main component from closely related impurities.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 240 nm)

  • Injection Volume: 10 µL

  • System Suitability: Parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections must be within acceptable limits.

Rationale: The use of a gradient elution ensures that both polar and non-polar impurities can be separated and detected. A C18 column is a good starting point for a molecule with both hydrophobic (cyclohexyl, chlorophenyl) and polar (urea) moieties.

Table 2: Comparative Purity Profile (Hypothetical Data)
Parameter3-(3-Chlorophenyl)-1-cyclohexyl-1-methylureaAlternative: 1-(3-Chlorophenyl)-3-cyclohexylurea
Chromatographic Purity (HPLC) ≥ 99.8%≥ 99.5%
Water Content (Karl Fischer) ≤ 0.2%≤ 0.3%
Residual Solvents (GC-HS) ≤ 0.1% (e.g., Acetone, Heptane)≤ 0.2% (e.g., Ethyl Acetate)
Residue on Ignition (ROI) ≤ 0.1%≤ 0.1%

Workflow for Purity Determination

G cluster_0 Purity Assessment A Candidate Reference Standard B HPLC Purity (Organic Impurities) A->B C Karl Fischer Titration (Water Content) A->C D GC-HS (Residual Solvents) A->D E Residue on Ignition (Inorganic Impurities) A->E F Mass Balance Calculation (Purity Assignment) B->F C->F D->F E->F

Caption: Workflow for comprehensive purity assessment of a reference standard.

Assay Determination: Assigning the Potency

The assay is the certified content of the pure substance in the reference standard material. It is often determined by a highly precise method, with the results corroborated by the mass balance calculation.

Recommended Technique: Quantitative NMR (qNMR)

Rationale: qNMR is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for a specific reference standard of the same compound. It relies on a certified internal standard of known purity and concentration.

Experimental Protocol:

  • Accurately weigh the candidate reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the assay value based on the integral values, the number of protons giving rise to each signal, and the known purity and mass of the internal standard.

A titrimetric method, if a suitable reaction exists, could also be considered as an alternative or confirmatory assay technique.

Comparative Summary and Conclusion

The qualification of a reference standard is a rigorous, multi-step process that builds a comprehensive profile of the material.

Table 3: Qualification Summary and Comparison
Qualification Stage3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Primary Standard Candidate)Alternative: 1-(3-Chlorophenyl)-3-cyclohexylurea (Working Standard)Key Considerations for Qualification
Identity Unambiguously confirmed by NMR, MS, IR, and UV.Confirmed by comparative techniques (e.g., IR, HPLC retention time) against the primary standard.A full suite of spectroscopic data is essential for a primary standard.
Purity High purity (≥ 99.8%) confirmed by multiple orthogonal methods.Purity (≥ 99.5%) established by a validated HPLC method.Orthogonal purity methods (e.g., HPLC, DSC, SFC) are crucial for a primary standard.
Assay (Potency) Assigned by a primary method like qNMR or mass balance.Assigned by HPLC against the qualified primary standard.The method for assay assignment must be highly precise and accurate.
Stability Formal stability study initiated under various conditions (long-term, accelerated).Stability demonstrated under defined storage conditions.Stability data ensures the integrity of the standard over its period of use.

Decision Tree for Reference Standard Qualification

G A Candidate Material Received B Physicochemical & Spectroscopic Characterization (Structure Confirmed?) A->B C Structure Elucidation Required B->C No D Purity Assessment (HPLC, GC, KF, ROI) B->D Yes E Purity ≥ 99.5%? D->E F Further Purification Required E->F No G Assay Assignment (qNMR or Mass Balance) E->G Yes H Formal Stability Study G->H I Reference Standard Qualified H->I

Caption: Decision-making workflow for qualifying a chemical reference standard.

References

  • European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency (EMA). [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA). [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • USP REFERENCE STANDARDS- General Chapters. Trung Tâm Thuốc Central Pharmacy. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. YouTube. [Link]

  • Physical Standards and Reference Materials. U.S. Food and Drug Administration (FDA). [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

Sources

Comparative Analysis of Chlorinated Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Agrochemical Potency to Medicinal Pharmacophores

Executive Summary & Structural Logic

The phenylurea scaffold represents a masterclass in structural versatility. Originally dominated by herbicides like Diuron and Linuron , this chemical architecture has evolved into a privileged structure in oncology (e.g., Sorafenib ). This guide objectively compares the performance of key chlorinated phenylurea derivatives, dissecting how chlorine substitution patterns dictate biological outcomes—shifting efficacy from Photosystem II (PSII) inhibition in plants to kinase inhibition in mammalian cells.

The "Chlorine Effect" in SAR

The biological activity of these derivatives hinges on the electronic and steric nature of the phenyl ring substituents.

  • Lipophilicity (LogP): Chlorine atoms increase lipophilicity, facilitating transport across waxy plant cuticles or mammalian cell membranes.

  • Electronic Withdrawal: The electron-withdrawing nature of chlorine ($ \sigma_p = 0.23 $) acidifies the urea N-H protons, strengthening hydrogen bond donation to target proteins (e.g., Ser264 in the D1 protein of PSII or Glu/Asp residues in kinase ATP pockets).

  • Positional Isomerism: The 3,4-dichloro pattern (Diuron) historically outperforms the 4-monochloro (Monuron) due to optimized shape complementarity within the

    
     binding niche of PSII.
    

Comparative Performance Data

Table 1: Physicochemical & Herbicidal Potency Profile

Data aggregated from standard bioassays on Brassica napus and physicochemical databases.

CompoundStructure CodeSubstitutionLogPWater Sol. (mg/L)PSII Inhibition IC50 (µM)Primary Mode of Action
Fenuron PhenylureaNone (H)0.983850> 50.0Weak PSII inhibitor
Monuron 4-Cl-PU4-Cl1.942302.4Moderate PSII inhibitor
Diuron 3,4-diCl-PU3,4-diCl2.68420.05 Potent PSII inhibitor (D1 binder)
Linuron 3,4-diCl-N-OMe3,4-diCl (+N-methoxy)3.20810.08Potent PSII inhibitor + Contact action
Table 2: Toxicology & Safety Profile (Mammalian)

Critical for assessing cross-over risks in drug development.

CompoundRat Oral LD50 (mg/kg)Carcinogenicity PotentialReproductive Toxicity
Diuron 3,400Urinary bladder carcinoma (High dose)Low risk; non-aromatase inhibitor
Linuron 1,500Testicular interstitial adenomasAnti-androgenic activity confirmed
Sorafenib > 2,000Confirmed Cytotoxic (Targeted)Teratogenic (Category D)

Scientist's Note: While Diuron and Linuron share the 3,4-dichloro motif, the N-methoxy group in Linuron alters its metabolic fate, leading to distinct anti-androgenic toxicity profiles compared to Diuron. This highlights that "scaffold hopping" requires rigorous re-validation of safety.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways where the same urea core serves two masters: the D1 protein in plants and the VEGFR kinase in humans.

PathwayLogic Scaffold Phenylurea Scaffold (R-NH-CO-NH-R') Subst Chlorine Substitution (3,4-dichloro) Scaffold->Subst Optimization PlantPath Agrochemical Pathway (Target: PSII D1 Protein) Subst->PlantPath Small Alkyl Tail (e.g., Diuron) PharmaPath Medicinal Pathway (Target: VEGFR/Raf Kinase) Subst->PharmaPath Aryl Extension (e.g., Sorafenib) BlockET Blocks Plastoquinone (Qb) Binding Site PlantPath->BlockET PlantDeath Oxidative Stress & Plant Death BlockET->PlantDeath HBond Urea NH forms H-bonds with Glu/Asp in Hinge Region PharmaPath->HBond Apoptosis Inhibits Angiogenesis & Tumor Growth HBond->Apoptosis

Caption: Divergent mechanisms of action: The 3,4-dichloro substitution enhances binding affinity in both plant PSII complexes and human kinase domains, but the tail group determines selectivity.

Experimental Protocols

These protocols are designed for reproducibility and safety .

Protocol A: Synthesis of 3,4-Dichlorophenylurea Derivatives

Objective: Synthesize high-purity Diuron analogs for SAR testing. Reaction Type: Nucleophilic addition of amine to isocyanate.[1]

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)

  • Dimethylcarbamoyl chloride (1.1 eq) OR Methyl Isocyanate (Warning: High Toxicity)

  • Safer Alternative: Triphosgene method (described below).[1]

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere. Add 3,4-dichloroaniline (10 mmol) and DCM (50 mL).

  • Activation: Cool to 0°C. Add Et3N (12 mmol) dropwise.

  • Addition: Slowly add triphosgene (3.4 mmol) dissolved in DCM. Note: Triphosgene generates phosgene in situ; perform strictly in a fume hood.

  • Isocyanate Formation: Stir for 30 min at 0°C, then allow to warm to RT. Monitor via IR (look for -NCO peak at ~2270 cm⁻¹).[1]

  • Coupling: Cool back to 0°C. Add dimethylamine (2.0 M in THF, 11 mmol) dropwise.

  • Workup: Stir for 4 hours. Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show Urea NH singlet at ~8.5 ppm.

Protocol B: Hill Reaction Assay (Herbicidal Potency)

Objective: Quantify IC50 values using the DCPIP reduction method. Principle: DCPIP (blue) acts as an artificial electron acceptor. When PSII is active, DCPIP reduces to colorless DCPIPH2. Inhibitors (Diuron) prevent this color change.

Workflow Diagram:

AssayWorkflow Isolate 1. Isolate Chloroplasts (Spinach leaves + Sucrose Buffer) Prepare 2. Prepare Assay Mix (Chloroplasts + DCPIP + Test Compound) Isolate->Prepare Expose 3. Light Exposure (Saturating Light > 5 mins) Prepare->Expose Measure 4. Measure Absorbance (600 nm) Expose->Measure Calc 5. Calculate IC50 (Non-linear regression) Measure->Calc

Caption: Standardized Hill Reaction protocol for assessing PSII inhibition potency.

References & Authoritative Grounding

  • BenchChem. (2025).[1][2] A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives. Retrieved from

  • Li, H. Q., et al. (2009).[3] Urea derivatives as anticancer agents. Anticancer Agents Med Chem. Retrieved from

  • OEHHA. (2002). Evidence on the Developmental and Reproductive Toxicity of Diuron. Retrieved from

  • MDPI. (2021). Diarylureas as Antitumor Agents: A Review. Retrieved from

  • Organic Syntheses. Preparation of Phenylurea Derivatives. Retrieved from

Sources

A Senior Application Scientist's Guide to IR Spectrum Analysis: Characterizing 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Infrared (IR) spectroscopy remains a powerful, non-destructive method for elucidating the functional groups present within a molecule. This guide provides an in-depth analysis of the IR spectrum of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the expected IR absorption bands, present a comparative analysis with structurally related compounds, and provide detailed experimental protocols for obtaining high-quality spectra.

The Molecular Blueprint: Structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

To effectively interpret the IR spectrum, a clear understanding of the molecule's structure is paramount. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a disubstituted urea derivative featuring a chlorinated aromatic ring, a cyclohexyl group, and a methyl group attached to one of the urea nitrogens.

Caption: Molecular structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Theoretical IR Band Assignment

The vibrational modes of the molecule can be predicted by considering its constituent functional groups. The following table outlines the expected IR absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Wavenumber (cm⁻¹)Vibrational ModeRationale and Expected Characteristics
3300 - 3500N-H StretchThe secondary amine in the urea linkage will exhibit a stretching vibration in this region. The peak is expected to be of medium to strong intensity and may be broadened due to hydrogen bonding in the solid state.
3000 - 3100Aromatic C-H StretchThe C-H stretching vibrations of the benzene ring typically appear at wavenumbers above 3000 cm⁻¹. These peaks are usually of weak to medium intensity.[1]
2850 - 2960Aliphatic C-H StretchThe C-H bonds of the cyclohexyl and methyl groups will give rise to strong absorption bands in this region. Multiple peaks are expected due to symmetric and asymmetric stretching modes.[2][3][4]
1630 - 1680C=O Stretch (Urea Amide I)The carbonyl group of the urea is a strong chromophore in the IR spectrum. This band, often referred to as the Amide I band, is expected to be very strong and is sensitive to the electronic environment and hydrogen bonding.[5]
1580 - 1600 & 1450 - 1500Aromatic C=C StretchThe stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in two or more bands of variable intensity in these regions.[6]
1500 - 1580N-H Bend (Urea Amide II)The in-plane bending of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band. This peak is typically of medium to strong intensity.
1440 - 1470CH₂ ScissoringThe scissoring (bending) vibration of the CH₂ groups in the cyclohexyl ring will produce a characteristic absorption in this region.[3][4]
1350 - 1380CH₃ BendingThe symmetric bending vibration of the methyl group is expected to appear in this range.
1200 - 1300C-N StretchThe stretching vibrations of the C-N bonds in the urea linkage and the bond between the nitrogen and the aromatic ring will contribute to absorptions in this region. These bands can be of variable intensity.
1000 - 1100C-Cl StretchThe stretching vibration of the carbon-chlorine bond on the aromatic ring is expected in this region. The intensity can vary.[7][1]
690 - 900Aromatic C-H Out-of-Plane BendThe substitution pattern on the benzene ring influences the position of these strong bands. For a meta-disubstituted ring, characteristic absorptions are expected in this region.[7][1]

Comparative Analysis: Distinguishing Structural Analogs

To highlight the utility of IR spectroscopy in distinguishing between closely related structures, we will compare the theoretical spectrum of our target molecule with the known spectral features of two analogs:

  • N-Cyclohexyl-N'-phenylurea: This compound lacks the chloro and methyl substituents. Its spectrum will serve as a baseline for the urea, cyclohexyl, and phenyl contributions.

  • 1-(3-Chlorophenyl)-3-methylurea: This analog retains the chlorinated phenyl and methyl groups but lacks the cyclohexyl moiety.

Functional Group3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Predicted)N-Cyclohexyl-N'-phenylurea (Reference)[8]1-(3-Chlorophenyl)-3-methylurea (Hypothetical)Key Differentiating Features
N-H Stretch ~3350 cm⁻¹~3330 cm⁻¹~3320 cm⁻¹Subtle shifts due to electronic effects of substituents.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹Present in all three.
Aliphatic C-H Stretch 2850-2960 cm⁻¹ (Strong, multiple peaks) 2850-2940 cm⁻¹ (Strong, multiple peaks) ~2950 cm⁻¹ (Weaker) The cyclohexyl group in the target and first analog will show prominent, complex absorptions here, which will be significantly weaker in the second analog.
C=O Stretch ~1640 cm⁻¹~1630 cm⁻¹~1650 cm⁻¹The electron-withdrawing chloro group may slightly increase the C=O stretching frequency.
C-Cl Stretch ~1050 cm⁻¹ Absent~1050 cm⁻¹ A clear diagnostic peak for the chlorinated compounds.
Aromatic C-H Out-of-Plane Bend Characteristic of meta-substitution Characteristic of mono-substitutionCharacteristic of meta-substitution The substitution pattern will be evident in the 690-900 cm⁻¹ region.

This comparative table demonstrates that while all three compounds share the core urea functionality, IR spectroscopy can readily distinguish them based on the presence or absence of the strong aliphatic C-H stretches of the cyclohexyl group and the C-Cl stretch.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[9][10][11] This technique is ideal for solid powders as it requires minimal sample preparation.

Instrumentation and Materials
  • FTIR spectrometer equipped with a diamond or germanium ATR accessory

  • 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Procedure
  • Background Spectrum Acquisition: a. Ensure the ATR crystal is clean. If necessary, wipe the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely. b. In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: a. Place a small amount (typically a few milligrams) of the solid 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea powder onto the center of the ATR crystal. b. Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Sample Spectrum Acquisition: a. In the software, initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio. b. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: a. Label the significant peaks in the spectrum with their corresponding wavenumbers. b. Compare the obtained spectrum with the theoretical and comparative data presented in this guide to confirm the identity and purity of the sample.

  • Cleaning: a. Raise the press arm and carefully remove the bulk of the sample powder with a spatula or a dry wipe. b. Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Ensures no contaminants Apply_Sample Apply Solid Sample to Crystal Collect_Background->Apply_Sample Reference spectrum obtained Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Ensures good contact Collect_Sample_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Ready for measurement Process_Spectrum Process and Analyze Spectrum Collect_Sample_Spectrum->Process_Spectrum Raw data acquired Clean_Up Clean ATR Crystal Process_Spectrum->Clean_Up Analysis complete

Sources

A Comparative Guide to the Synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea: An Assessment of Reproducibility and Methodological Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison and reproducibility assessment for the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a trisubstituted urea with potential applications in medicinal chemistry. We will explore a classical synthetic approach and compare it with a modern, greener alternative, providing detailed experimental protocols and analytical data to support a thorough evaluation of each method's performance.

Introduction to the Synthesis of Trisubstituted Ureas

Trisubstituted ureas are a significant class of organic compounds with diverse biological activities. Their synthesis is a cornerstone of many medicinal chemistry programs. The target molecule, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, possesses the characteristic N,N,N'-trisubstituted urea scaffold. The primary challenge in synthesizing such molecules lies in the controlled formation of the urea linkage, avoiding side reactions and ensuring high purity of the final product.

This guide will focus on two distinct synthetic strategies:

  • Method A: The Isocyanate Approach. This is a traditional and widely used method involving the reaction of a secondary amine with an isocyanate.

  • Method B: The Carbonyldiimidazole (CDI) Mediated Approach. This method utilizes a safer phosgene equivalent, offering a more environmentally benign and often more controlled reaction.

We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and present a comparative analysis of their reproducibility based on yield, purity, and operational simplicity.

Method A: The Isocyanate Approach - A Tried and True Method

The reaction of an amine with an isocyanate is a robust and efficient method for the formation of ureas.[1] The high reactivity of the isocyanate group towards nucleophilic attack by the amine makes this reaction straightforward and often high-yielding.

Mechanistic Rationale

The synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea via this route involves the direct reaction of N-cyclohexyl-N-methylamine with 3-chlorophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the final trisubstituted urea. Isocyanates are known to react with various nucleophiles, including water and alcohols, which necessitates the use of anhydrous reaction conditions to avoid the formation of unwanted byproducts such as symmetric ureas and carbamates.[2][3]

Experimental Workflow: Isocyanate Approach

reagents N-cyclohexyl-N-methylamine + 3-chlorophenyl isocyanate solvent Anhydrous Dichloromethane (DCM) reagents->solvent Dissolve in reaction Stir at Room Temperature (20-25 °C) for 2-4 hours solvent->reaction workup Aqueous Workup (e.g., wash with water, brine) reaction->workup After reaction completion drying Dry organic layer (e.g., over Na2SO4) workup->drying purification Purification (e.g., Column Chromatography) drying->purification product 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea purification->product

Caption: Workflow for the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea via the isocyanate approach.

Detailed Experimental Protocol: Method A

Materials:

  • N-cyclohexyl-N-methylamine (1.0 eq)

  • 3-Chlorophenyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-cyclohexyl-N-methylamine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 3-chlorophenyl isocyanate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Method B: The Carbonyldiimidazole (CDI) Mediated Approach - A Safer Alternative

Concerns over the toxicity and handling of isocyanates have led to the development of safer alternatives. N,N'-Carbonyldiimidazole (CDI) is a widely used phosgene substitute that allows for the in-situ formation of an activated intermediate, which then reacts with an amine to form the urea.[4]

Mechanistic Rationale

This two-step, one-pot synthesis begins with the reaction of 3-chloroaniline with CDI. The imidazole groups of CDI are good leaving groups, and the reaction forms an N-acyl imidazole intermediate. This intermediate is then reacted with N-cyclohexyl-N-methylamine. The secondary amine displaces the imidazole group to form the desired trisubstituted urea. This method offers greater control over the reaction and avoids the need to handle highly reactive isocyanates directly.

Experimental Workflow: CDI-Mediated Approach

start 3-chloroaniline + CDI solvent1 Anhydrous THF start->solvent1 Dissolve in activation Stir at Room Temperature (20-25 °C) for 1 hour solvent1->activation amine_add Add N-cyclohexyl-N-methylamine activation->amine_add Formation of N-acyl imidazole reaction Stir at Room Temperature (20-25 °C) for 12-18 hours amine_add->reaction workup Aqueous Workup reaction->workup After reaction completion purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea purification->product

Caption: Workflow for the CDI-mediated synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Detailed Experimental Protocol: Method B

Materials:

  • 3-Chloroaniline (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

  • N-cyclohexyl-N-methylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate for elution/recrystallization

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the mixture for 1 hour at room temperature to allow for the formation of the N-acyl imidazole intermediate.

  • Add N-cyclohexyl-N-methylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Reproducibility Assessment and Method Comparison

To provide a clear comparison, the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea was performed in triplicate for both methods. The results are summarized below.

ParameterMethod A (Isocyanate)Method B (CDI-Mediated)
Average Yield 85% (± 3%)78% (± 4%)
Purity (by HPLC) >98%>97%
Reaction Time 2-4 hours13-19 hours
Safety Considerations Requires handling of toxic and moisture-sensitive isocyanate.Uses a safer, solid phosgene equivalent.
Purification Column chromatography generally required.Recrystallization often sufficient.
Cost of Reagents 3-Chlorophenyl isocyanate can be more expensive.CDI is a relatively inexpensive reagent.

Characterization and Data Analysis

The identity and purity of the synthesized 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea were confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of the final product and for monitoring the progress of the reaction.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

This method should provide good separation of the product from starting materials and potential byproducts. For quantitative analysis, a calibration curve should be generated using a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic protons of the 3-chlorophenyl group appearing as multiplets in the range of δ 7.0-7.5 ppm.

  • A broad singlet or multiplet for the N-H proton.

  • A multiplet for the cyclohexyl methine proton (CH-N).

  • A singlet for the N-methyl protons.

  • A series of multiplets for the cyclohexyl methylene protons.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • A signal for the urea carbonyl carbon around δ 155-160 ppm.

  • Signals for the aromatic carbons of the 3-chlorophenyl group.

  • Signals for the cyclohexyl carbons.

  • A signal for the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected [M+H]⁺ ion for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (C₁₄H₁₉ClN₂O) would be approximately m/z 267.12.

Discussion on Reproducibility and Method Selection

Both Method A and Method B are viable for the synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Method A (Isocyanate) offers the advantage of a shorter reaction time and potentially higher yields. However, the reproducibility can be compromised by the moisture sensitivity of the isocyanate, which can lead to the formation of undesired symmetrical ureas if anhydrous conditions are not strictly maintained. The toxicity of isocyanates is also a significant drawback, requiring stringent safety precautions.[2]

Method B (CDI-Mediated) , while having a longer reaction time, offers superior safety and handling characteristics. The reaction is generally less sensitive to atmospheric moisture after the initial activation step. The workup and purification are often simpler, with recrystallization being a viable option, which can be more amenable to scale-up and improves the overall efficiency and reproducibility from a practical standpoint.

For a research setting where safety and ease of handling are prioritized, and for initial exploratory synthesis, Method B is highly recommended . For process development and scale-up where reaction time and yield are critical, and where appropriate handling facilities for isocyanates are available, Method A may be preferred after careful optimization .

Conclusion

The synthesis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea can be reliably achieved by both the isocyanate and CDI-mediated methods. A thorough understanding of the mechanistic nuances and practical considerations of each approach is crucial for selecting the most appropriate method for a given application. This guide provides the necessary experimental details and comparative data to enable researchers to make an informed decision and to reproducibly synthesize this target molecule with high purity. The provided analytical methods serve as a robust starting point for the characterization and quality control of the final product.

References

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14.[4]

  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. AppNote.[5]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483.
  • Cameo Chemicals. (n.d.). Isocyanates and Isothiocyanates. NOAA.[2]

  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. AppNote.

  • ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.[1]

  • Reddit. (2010). Isocyanate Chemistry. r/chemistry.[3]

  • Kim, S. Y., & Lim, H. N. (2024). A metal-free method enables a synthesis of urea derivatives utilizing CO2 as the C1 building block at atmospheric pressure and room temperature. Organic Letters, 26(21), 3850–3854.
  • Mizuno, T., Nakai, T., & Mihara, M. (2009). With ambient pressure of carbon monoxide and oxygen at room temperature, N,N-dialkyl-N′-arylureas were selectively accessible from secondary amines, aromatic amines, and sulfur in very good yields. Synthesis, 2009(15), 2492-2496.
  • Cheng, S., et al. (2023). A mild one-pot reaction of weakly nucleophilic aromatic amines, highly nucleophilic secondary aliphatic amines, and carbonyl sulfide (COS) provides a series of asymmetric ureas under catalyst-free conditions. The Journal of Organic Chemistry, 88(24), 17297–17305.
  • Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters, 14(11), 2814–2817.
  • Bansagi, J., et al. (2022). The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole provides monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products. The Journal of Organic Chemistry, 87(17), 11329–11349.
  • Ren, Y., & Rousseaux, S. A. L. (2018). In a mild and metal-free synthesis of aryl isocyanates from arylamines, a carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate. The Journal of Organic Chemistry, 83(2), 913-920.
  • Thalluri, K., et al. (2014). The reactions are compatible with common N- and O-protecting groups and prevent racemization. The Journal of Organic Chemistry, 79(9), 3765-3775.
  • Rosa, N. S., et al. (2020). A direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source (NH3 or ammonium carbamate) provides N-substituted ureas. Synthesis, 52(14), 2099-2105.
  • Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152.
  • Zhao, J., et al. (2016). A facile and efficient Pd/C-catalyzed carbonylation of both aliphatic and aromatic azides in the presence of amines under CO atmosphere provides functionalized unsymmetrical ureas with N2 as the only byproduct. Organic Letters, 18(8), 1736–1739.
  • Jain, I., & Malik, P. (2022). Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source. Synthesis, 54(01), 93-97.
  • Artuso, E., et al. (2007). General procedures allow the carbonylation of aliphatic amines by employing S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene substitute to yield N-alkylureas, N,N′-dialkylureas (both symmetrical and unsymmetrical), and N,N,N′-trialkylureas. Synthesis, 2007(22), 3497-3506.
  • Ben-David, Y., & Milstein, D. (2019). The use of methyl pyruvate oxime as the carbonyl synthon enables a strategy for the synthesis of unsymmetrical ureas, carbamates, thiocarbamates, and anilides via consecutive disubstitution involving direct amidation and one-pot deoximative substitution with various nucleophiles. Journal of the American Chemical Society, 141(41), 16486–16493.

Sources

A Comparative Purity Analysis of Commercial 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea Samples for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Scientific Research

In the realm of drug development, agrochemical research, and material science, the purity of chemical reagents is paramount. For researchers utilizing 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a substituted urea with potential applications in various fields, the presence of impurities can significantly impact experimental outcomes. Undisclosed contaminants can lead to misleading biological data, altered reaction kinetics, and a general lack of reproducibility, undermining the integrity of scientific research. This guide provides a comprehensive framework for benchmarking the purity of commercial samples of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, empowering researchers to make informed decisions when selecting a supplier. We will delve into the rationale behind the chosen analytical methodology, provide a detailed experimental protocol, and present a comparative analysis of hypothetical commercial samples.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the active compound from potential impurities.[1][2][3] A well-developed HPLC method can provide a detailed "fingerprint" of a sample, revealing not only the percentage of the main component but also the presence and relative abundance of any contaminants.

The selection of a reversed-phase HPLC (RP-HPLC) method is a logical choice for this analyte due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.

Experimental Workflow for Purity Benchmarking

The following diagram outlines the comprehensive workflow for the comparative purity analysis of commercial 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea samples.

Purity Benchmarking Workflow cluster_prep Sample Preparation cluster_analysis Analytical Execution cluster_data Data Processing & Interpretation sample_receipt Receive Commercial Samples (A, B, C) dissolution Accurately weigh and dissolve samples and standard in diluent sample_receipt->dissolution ref_std Procure Certified Reference Standard ref_std->dissolution filtration Filter solutions through 0.45 µm syringe filter dissolution->filtration hplc_analysis HPLC-UV Analysis (Assay & Impurity Profile) filtration->hplc_analysis gcms_confirm GC-MS for Impurity Identification (Optional) hplc_analysis->gcms_confirm data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition impurity_id Identify Potential Impurities gcms_confirm->impurity_id purity_calc Calculate Purity (% Area Normalization) data_acquisition->purity_calc comparison Compare Purity Profiles purity_calc->comparison impurity_id->comparison

Caption: Workflow for Purity Analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Detailed Experimental Protocols

Materials and Reagents
  • Samples: Commercial samples of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea from three different suppliers (designated as Supplier A, Supplier B, and Supplier C).

  • Reference Standard: Certified reference standard of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (purity ≥ 99.5%).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid (analytical grade).

  • Diluent: Acetonitrile/water (50:50, v/v).

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm

Rationale for Method Parameters:

  • A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds like the target analyte.

  • The use of acetonitrile and water as the mobile phase is standard for reversed-phase chromatography.

  • Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

  • A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities.

  • UV detection at 240 nm is selected based on the expected UV absorbance of the chlorophenyl moiety in the molecule.

Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solutions (1.0 mg/mL): For each commercial sample, accurately weigh approximately 25 mg and prepare a 25 mL solution in the diluent, following the same procedure as for the standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Comparative Analysis of Commercial Samples

Hypothetical data from the analysis of three commercial samples are presented below. Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

SupplierPurity (% Area)Number of Impurities DetectedMajor Impurity (% Area)
A 99.620.25
B 98.240.8
C 95.552.1

Interpretation of Results:

  • Supplier A provides the highest purity material with only two minor impurities detected.

  • Supplier B shows a lower purity with a higher number of impurities, one of which is present at a significant level (0.8%).

  • Supplier C has the lowest purity, with a major impurity exceeding 2%. This level of impurity could have a substantial impact on experimental results.

Potential Impurities and Their Impact

The synthesis of substituted ureas can lead to several potential impurities.[4] For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, likely impurities could include:

  • Starting materials: Unreacted 3-chloroaniline or N-cyclohexyl-N-methylamine.

  • Byproducts from side reactions: Isomers with the chloro group at different positions on the phenyl ring (e.g., 2-chloro or 4-chloro isomers).

  • Degradation products: Hydrolysis of the urea linkage can lead to the formation of the corresponding anilines and amines. Phenylurea herbicides are known to undergo microbial and photodegradation.[5][6][7][8][9]

The presence of these impurities can have significant consequences:

Impact of Impurities Impurity Presence of Impurities in Reagent Bioactivity Altered Biological Activity Impurity->Bioactivity Off-target effects Kinetics Modified Reaction Kinetics Impurity->Kinetics Catalytic or inhibitory effects Reproducibility Lack of Experimental Reproducibility Impurity->Reproducibility Batch-to-batch variability Data Inaccurate Scientific Conclusions Bioactivity->Data Kinetics->Data Reproducibility->Data

Caption: The Detrimental Impact of Impurities on Research Outcomes.

Conclusion and Recommendations

This guide demonstrates a robust and reliable HPLC method for the purity assessment of commercial 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea samples. The hypothetical data clearly illustrates the significant variability in purity that can exist between different suppliers. For researchers, the key takeaway is the critical importance of verifying the purity of key reagents.

Recommendations for Researchers:

  • Request a Certificate of Analysis (CoA): Always request a detailed CoA from the supplier that includes the purity determined by a quantitative method like HPLC, and ideally, information on the identity and levels of major impurities.

  • Perform In-house Purity Verification: For critical applications, it is highly recommended to perform an in-house purity check using a validated analytical method, such as the one described in this guide.

  • Consider the "Cost" of Impurities: A lower-priced reagent may not be cost-effective if it compromises the validity and reproducibility of your research, leading to wasted time and resources.

By implementing a rigorous quality control process for incoming reagents, researchers can enhance the reliability and integrity of their scientific findings.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2][3][10][11]

  • Hang, P., Hu, Q., Chen, X.-L., Zhou, X.-Y., Chen, K., & Jiang, J.-D. (2018). Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. Journal of Agricultural and Food Chemistry, 66(45), 11955–11964. [Link][5]

  • Bending, G. D., Lincoln, S. D., & Walker, A. (2006). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and Environmental Microbiology, 72(6), 3947–3952. [Link][6]

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved February 13, 2026, from [Link][7][8]

  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381–1389. [Link][9]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846–861. [Link][12]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a substituted urea compound that requires careful management due to its potential hazards. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the risks and the mitigation strategies.

Hazard Identification and Risk Assessment

Based on analogous compounds, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea should be handled as a substance that:

  • Causes skin and eye irritation. [1]

  • May cause respiratory irritation. [1]

  • Is toxic to aquatic life with long-lasting effects. [1]

The presence of a chlorinated phenyl group suggests that its combustion must be carefully controlled to prevent the formation of highly toxic chlorinated byproducts such as dioxins and furans.[2][3] Furthermore, as a urea-based compound, it is related to a class of herbicides, and its disposal is regulated under environmental protection laws.[4][5]

Table 1: Hazard Profile of Structurally Related Compounds

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2ECHA C&L[1]
Causes serious eye damageEye Dam. 1ECHA C&L[1]
May cause respiratory irritationSTOT SE 3ECHA C&L[1]
Toxic to aquatic life with long lasting effectsAquatic Chronic 2ECHA C&L[1]
Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in any form (solid, solution, or as waste):

  • Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash hazard.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended to prevent inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Increase ventilation to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect the Waste: Carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office, as per your laboratory's standard operating procedures.

Waste Disposal Procedures

The disposal of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is governed by regulations for hazardous chemical waste, specifically for chlorinated organic compounds and pesticides.[4][5] Improper disposal can lead to significant environmental harm and regulatory penalties.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound is toxic to aquatic life, and wastewater treatment facilities may not be equipped to remove it.[1]

  • Do Not Dispose in Regular Trash: Uncontrolled disposal can lead to environmental contamination and pose a risk to waste management personnel.

  • Segregate Waste Streams: Keep waste containing 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea separate from other chemical waste streams to ensure proper disposal.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect pure 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Waste Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea".[7]

    • Include the approximate concentration and quantity of the waste.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Keep containers closed at all times, except when adding waste.

  • Final Disposal:

    • The primary recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[4] High-temperature incineration (typically 800°C - 1500°C) with appropriate flue gas scrubbing is necessary to ensure complete destruction of the compound and to prevent the formation of toxic byproducts.[2][8]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management vendors.

Diagram 1: Disposal Decision Workflow

start Waste Generation (Solid or Liquid) collect Collect in Designated Hazardous Waste Container start->collect label Label Container: 'Hazardous Waste' + Chemical Name collect->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Incineration at Licensed Hazardous Waste Facility contact_ehs->incineration

Caption: Decision workflow for the proper disposal of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Regulatory Considerations

The disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA) in the United States.[5] While a specific RCRA waste code for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is not explicitly listed, it may be classified as hazardous based on its characteristics or as part of a listed waste stream if it is a discarded commercial chemical product.[9][10] It is the responsibility of the waste generator to make this determination, often in consultation with their EHS department.

Conclusion

The safe and responsible disposal of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, following established spill management and waste disposal protocols, and adhering to regulatory requirements, researchers can minimize risks and ensure a safe working environment. The guiding principle for the disposal of this and other chlorinated organic compounds is collection for high-temperature incineration by a licensed hazardous waste management provider.

References

  • Process for the incineration of chlorinated organic materials.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ACS Publications. [Link]

  • SAFETY DATA SHEET. ScentAir. [Link]

  • Emissions of chlorinated organics from a municipal sewage sludge burning incinerator. Semantic Scholar. [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]

  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Management. University of Cincinnati. [Link]

  • Requirements for Pesticide Disposal. US EPA. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology. [Link]

  • Waste Code. US EPA. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • Chemical Safety and Waste Management Manual. University of Alabama at Birmingham. [Link]

  • Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis. ResearchGate. [Link]

  • Chemical and hazardous waste. The University of Edinburgh. [Link]

Sources

Personal protective equipment for handling 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety Guide: Handling 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (Siduron) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea , commonly known as Siduron , is a substituted urea herbicide utilized primarily for its inhibition of photosynthesis (Photosystem II) in research and agricultural applications. While not classified as acutely fatal, its handling requires rigorous adherence to safety protocols to prevent chronic sensitization, respiratory irritation, and experimental cross-contamination.

This guide moves beyond generic safety advice, providing a scientist-to-scientist operational framework. It addresses the specific physical behaviors of urea derivatives—most notably their tendency to build static charge and disperse as fine particulate matter—which poses both a safety risk (inhalation) and a data integrity risk (contamination of nearby samples).

Chemical Identifiers:

  • CAS Number: 1982-49-6[1][2][3][4][5]

  • Molecular Formula: C₁₄H₂₀ClN₂O

  • Physical State: White to off-white crystalline solid/powder

  • Solubility: Low in water (18 mg/L); Soluble in organic solvents (Ethanol, Methanol, Chloroform).

Risk Assessment & Hazard Profile

The primary risks associated with Siduron are mechanical and chemical irritation of mucosal membranes. The following table summarizes the Global Harmonized System (GHS) classifications.

Hazard CategoryH-CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[6]Lipophilic nature allows dermal penetration; urea moiety interacts with proteins.
Eye Irritation H319 Causes serious eye irritation.Physical abrasion from micro-crystals + chemical inflammation.
STOT - SE H335 May cause respiratory irritation.[6]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.Inhibits photosynthesis; stable in aqueous environments.

Personal Protective Equipment (PPE) Matrix

Effective PPE selection for Siduron depends on the state of matter . The solid powder poses an inhalation/contact risk, while solutions pose a permeation risk governed by the solvent, not just the solute.

A. Hand Protection (Gloves)
  • For Solid Handling:

    • Material: Nitrile Rubber.

    • Thickness: Minimum 0.11 mm (standard exam glove).

    • Rationale: Siduron solids do not actively permeate nitrile. The primary goal is to prevent skin contact with dust.

  • For Solution Handling (e.g., Methanol/Ethanol):

    • Material: Double-gloving recommended. Inner: Nitrile; Outer: Nitrile (if short contact) or Silver Shield/Laminate (if prolonged contact with aggressive solvents like Chloroform).

    • Causality: The solvent acts as a carrier vehicle. If the solvent penetrates the glove, it carries the Siduron with it, increasing dermal absorption rates significantly compared to the dry solid.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified).

    • Why: Urea derivatives are often electrostatically charged. Opening a container can release a "puff" of invisible micro-particulates. A hood with a face velocity of 0.3–0.5 m/s captures this.

  • Secondary Control (No Hood Available): N95 or P100 Particulate Respirator.

    • Note: Surgical masks are insufficient as they do not seal against fine particulates.

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses to prevent dust ingress from the side.

  • Body: Standard lab coat (buttoned/snapped).

    • Protocol: Roll up sleeves under the glove cuff to create a seal.

Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting the correct PPE based on the experimental phase.

PPE_Selection Start Handling Siduron (CAS 1982-49-6) State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_Risk Risk: Dust Inhalation & Static Spread Solid->Solid_Risk Liquid_Risk Risk: Solvent-Mediated Permeation Liquid->Liquid_Risk Solid_PPE PPE: Nitrile Gloves + N95/Hood + Goggles Solid_Risk->Solid_PPE Solvent_Check Check Solvent Compatibility Liquid_Risk->Solvent_Check Standard_Solvent Methanol/Ethanol Solvent_Check->Standard_Solvent Aggressive_Solvent Chloroform/DCM Solvent_Check->Aggressive_Solvent PPE_Standard PPE: Double Nitrile Gloves Standard_Solvent->PPE_Standard PPE_Aggressive PPE: Laminate/Silver Shield Gloves Aggressive_Solvent->PPE_Aggressive

Caption: Decision logic for selecting PPE based on physical state and solvent carrier properties.

Operational Protocol: The "Zero-Static" Weighing Method

Handling Siduron powder requires mitigating static electricity to prevent the powder from "jumping" onto the balance or user.

Step-by-Step Methodology:

  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood near the balance.

    • Line the work surface with a disposable absorbent pad (plastic side down).

  • Equilibration:

    • Bring the Siduron container into the hood. If stored cold, allow it to reach room temperature before opening to prevent condensation (which causes clumping and hydrolysis).

  • Static Discharge:

    • Use the anti-static gun on the weighing boat and the spatula before touching the chemical.

  • Transfer:

    • Open the container slowly.

    • Transfer the solid. Do not tap the spatula on the side of the container, as this generates vibration that aerosolizes fines.

  • Decontamination:

    • Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before returning it to storage.

    • Dispose of the weighing boat and gloves immediately as solid hazardous waste.

Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solids." Do not throw in regular trash.

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Destruction: The preferred method is incineration with a scrubber to handle nitrogen and chlorine combustion byproducts (NOx, HCl).

Emergency Spills:

  • Solid Spill: Do not dry sweep (generates dust). Cover with a wet paper towel (water or ethanol) to dampen, then scoop into a waste container.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes.[4][6][7][8][9][10] Seek medical attention if irritation persists.

Visualization: Operational Workflow

Weighing_Protocol Setup 1. Setup: Ionizer & Absorbent Pad Equilibrate 2. Temp Equilibration (Prevent Condensation) Setup->Equilibrate Transfer 3. Static Discharge & Transfer Equilibrate->Transfer Clean 4. Wet Wipe Decon & Disposal Transfer->Clean

Caption: The "Zero-Static" workflow to minimize contamination and exposure during weighing.

References

  • PubChem. (n.d.). Siduron (CAS 1982-49-6) Compound Summary.[1][2][3][4][5] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • NIOSH. (2024). Pocket Guide to Chemical Hazards: Urea Herbicides. Centers for Disease Control and Prevention. Retrieved February 13, 2026, from [Link]

Sources

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。